molecular formula C31H57N3O6 B13386824 N'-Boc-N-(Gly-Oleoyl)-Lys

N'-Boc-N-(Gly-Oleoyl)-Lys

Cat. No.: B13386824
M. Wt: 567.8 g/mol
InChI Key: KGOQBRYHELEEDT-UHFFFAOYSA-N
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Description

N'-Boc-N-(Gly-Oleoyl)-Lys is a useful research compound. Its molecular formula is C31H57N3O6 and its molecular weight is 567.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H57N3O6

Molecular Weight

567.8 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid

InChI

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)

InChI Key

KGOQBRYHELEEDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N'-Boc-N-(Gly-Oleoyl)-Lysine, a specialized amino acid derivative. The content is tailored for researchers, scientists, and professionals engaged in drug development, peptide chemistry, and bioconjugation.

Chemical Structure and Properties

N'-Boc-N-(Gly-Oleoyl)-Lysine is a synthetic amino acid derivative characterized by three key components: a lysine backbone, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and an oleoyl-glycine moiety attached to the ε-amino group of the lysine side chain. This amphiphilic structure, combining a hydrophilic amino acid core with a lipophilic fatty acid tail, makes it a valuable tool in the synthesis of lipidated peptides and other biomolecules.[1]

The Boc group provides a stable yet readily cleavable protecting group for the α-amine, allowing for controlled, stepwise peptide synthesis. The oleoyl group, a monounsaturated fatty acid, is introduced via a glycine linker to the lysine side chain, imparting hydrophobic properties that can enhance membrane anchoring, improve bioavailability, and facilitate the formation of self-assembling nanostructures.[1]

Chemical Structure Diagram```dot

}``` Caption: Chemical structure of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Physicochemical Properties

The quantitative properties of N'-Boc-N-(Gly-Oleoyl)-Lysine are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₁H₅₇N₃O₆
Molecular Weight 567.80 g/mol
CAS Number 2353409-71-7
Purity ≥95%
Appearance White to Off-White SolidAssumed from similar compounds
Storage -20 °C

Experimental Protocols

Representative Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

This protocol describes a plausible multi-step synthesis starting from commercially available protected lysine.

Step 1: Synthesis of Oleoyl-Glycine

  • Dissolve glycine in a suitable aqueous alkaline solution (e.g., 1M NaOH).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add oleoyl chloride dropwise to the glycine solution with vigorous stirring.

  • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the concurrent addition of NaOH solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Oleoyl-Glycine product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Coupling of Oleoyl-Glycine to Nα-Boc-Lysine

  • Dissolve Nα-Boc-Lysine and the synthesized Oleoyl-Glycine in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

  • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Purify the crude product using column chromatography on silica gel to obtain pure N'-Boc-N-(Gly-Oleoyl)-Lysine.

Applications in Research and Drug Development

N'-Boc-N-(Gly-Oleoyl)-Lysine is a versatile building block for the synthesis of lipidated peptides and other biomolecular conjugates. I[1]ts applications are primarily in fields requiring the modulation of hydrophobicity and membrane interaction of peptides and other molecules.

  • Peptide Lipidation: The primary application is in the synthesis of lipopeptides. The oleoyl tail can enhance the stability of peptides against enzymatic degradation, improve their pharmacokinetic profile, and facilitate their interaction with and penetration of cell membranes. *[1] Drug Delivery: This molecule can be incorporated into drug delivery systems such as micelles and liposomes. The amphiphilic nature allows for the self-assembly of these nanocarriers, which can encapsulate and deliver therapeutic agents. *[1] Bioconjugation: It serves as a lipid anchor for the functionalization of proteins, peptides, and other biomaterials, enabling them to be targeted to or integrated into lipid membranes.

[1]#### 3.1. Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the workflow for incorporating N'-Boc-N-(Gly-Oleoyl)-Lysine into a peptide sequence using solid-phase peptide synthesis.

G start Start with Resin-Bound Peptide Chain deprotection Fmoc Deprotection of N-terminus start->deprotection wash1 Wash Resin deprotection->wash1 coupling Couple N'-Boc-N-(Gly-Oleoyl)-Lysine (using coupling reagents like HBTU/DIPEA) wash1->coupling wash2 Wash Resin coupling->wash2 capping Optional: Capping of Unreacted Amines wash2->capping cleavage Cleavage from Resin and Side-Chain Deprotection capping->cleavage purification Purification of Lipidated Peptide (HPLC) cleavage->purification end Final Lipidated Peptide purification->end

Caption: Workflow for incorporating the lipidated lysine into a peptide.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by N'-Boc-N-(Gly-Oleoyl)-Lysine itself. However, related molecules offer insights into potential biological activities after the deprotection of the Boc group and cleavage of the peptide. For instance, N-oleoyl glycine, a component of the title molecule, has been identified as a signaling molecule with anti-inflammatory properties and is related to the endocannabinoid system. I[2]t has been shown to stimulate adipogenesis through the activation of the CB1 receptor and the Akt signaling pathway. F[3]urthermore, oleoyl-D-lysine has been investigated as a selective inhibitor of the glycine transporter-2 (GlyT2), presenting a potential therapeutic strategy for neuropathic pain by modulating glycinergic signaling.

[4][5][6]These findings suggest that peptides or molecules containing the Gly-Oleoyl-Lysine motif could potentially interact with pathways related to lipid signaling, pain modulation, and metabolic regulation, warranting further investigation.

Conclusion

N'-Boc-N-(Gly-Oleoyl)-Lysine is a key enabling reagent for the advanced synthesis of lipidated peptides and bioconjugates. Its well-defined structure allows for precise control over the introduction of a lipid moiety, offering a powerful strategy for enhancing the therapeutic potential of peptide-based drugs and developing novel drug delivery systems. While its direct biological activity is yet to be explored, the known signaling roles of its constituent parts suggest a promising area for future research.

References

A Comprehensive Guide to the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step pathway for the chemical synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. This molecule, featuring a lipidated dipeptide attached to a Boc-protected lysine, is a valuable building block, particularly in the development of novel bioconjugates and Proteolysis Targeting Chimeras (PROTACs), where it can function as an alkyl chain-based linker.[1] The described methodology relies on established principles of solution-phase peptide coupling and subsequent acylation, ensuring a reproducible and scalable process.

Overall Synthetic Strategy

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is accomplished through a linear three-step process. The strategy is designed to selectively modify the alpha-amino (Nα) and epsilon-amino (Nε) groups of the lysine backbone.

  • Peptide Coupling: The synthesis begins with the coupling of Nα-Boc-glycine to the free alpha-amino group of commercially available Nε-Boc-L-lysine. This reaction forms the protected dipeptide intermediate, Nα-Boc-Gly-Nε-Boc-Lys-OH. Standard peptide coupling reagents are employed to facilitate amide bond formation.

  • Selective Deprotection: The N-terminal Boc group on the glycine residue is selectively removed using trifluoroacetic acid (TFA). This step exposes the primary amine of the glycine moiety for the subsequent acylation step, yielding the intermediate H-Gly-Nε-Boc-Lys-OH.

  • Oleoylation: Finally, the exposed N-terminal amine of the glycyl-lysine intermediate is acylated with oleic acid. Activation of the oleic acid carboxyl group is necessary to drive the reaction to completion, yielding the final product, N'-Boc-N-(Gly-Oleoyl)-Lysine.

Below is a diagram illustrating the overall workflow of the synthesis.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Selective Deprotection cluster_2 Step 3: Oleoylation SM1 Nε-Boc-L-Lysine Step1_reagents EDC, HOBt DIPEA, DMF SM1->Step1_reagents SM2 Nα-Boc-Glycine SM2->Step1_reagents Prod1 Nα-Boc-Gly-Nε-Boc-Lys-OH Step1_reagents->Prod1 Step2_reagents TFA, DCM Prod1->Step2_reagents Prod2 H-Gly-Nε-Boc-Lys-OH•TFA Step2_reagents->Prod2 Step3_reagents HATU, DIPEA DMF Prod2->Step3_reagents SM3 Oleic Acid SM3->Step3_reagents Final_Product N'-Boc-N-(Gly-Oleoyl)-Lysine Step3_reagents->Final_Product

Fig 1. Overall synthetic workflow for N'-Boc-N-(Gly-Oleoyl)-Lysine.

Detailed Experimental Protocols

Step 1: Synthesis of Nα-Boc-Gly-Nε-Boc-L-Lysine

This step involves the formation of a peptide bond between Nα-Boc-glycine and Nε-Boc-L-lysine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Methodology:

  • Dissolve Nε-Boc-L-lysine (1.0 eq) in N,N-Dimethylformamide (DMF).

  • To this solution, add Nα-Boc-glycine (1.1 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with methanol in dichloromethane) to obtain Nα-Boc-Gly-Nε-Boc-L-Lysine as a white solid.

ReagentMolar Eq.Purpose
Nε-Boc-L-Lysine1.0Starting Material
Nα-Boc-Glycine1.1Amino Acid to be coupled
EDC•HCl1.2Coupling Agent
HOBt1.2Coupling Additive (Reduces side reactions)
DIPEA2.5Base
DMF-Solvent
Table 1. Reagents for the synthesis of Nα-Boc-Gly-Nε-Boc-L-Lysine.
Step 2: Selective N-terminal Deprotection of Nα-Boc-Gly-Nε-Boc-L-Lysine

The N-terminal Boc group is selectively cleaved under acidic conditions to expose the primary amine of the glycine residue.

Methodology:

  • Dissolve the protected dipeptide, Nα-Boc-Gly-Nε-Boc-L-Lysine (1.0 eq), in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).

  • Stir the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • Precipitate the product by adding cold diethyl ether and collect the resulting solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield H-Gly-Nε-Boc-Lys-OH as its trifluoroacetate salt (TFA salt). This product is typically used in the next step without further purification.

Step 3: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

This final step is the acylation of the dipeptide intermediate with oleic acid using HATU as the coupling agent.

Methodology:

  • Dissolve oleic acid (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the oleic acid.

  • Dissolve the H-Gly-Nε-Boc-Lys-OH•TFA salt (1.0 eq) in DMF and add it to the activated oleic acid solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, using a gradient of methanol in chloroform) or by preparative reverse-phase HPLC to yield the final product, N'-Boc-N-(Gly-Oleoyl)-Lysine.

ReagentMolar Eq.Purpose
H-Gly-Nε-Boc-Lys-OH•TFA1.0Dipeptide Intermediate
Oleic Acid1.1Acylating Agent
HATU1.1Coupling Agent
DIPEA3.0Base
DMF-Solvent
Table 2. Reagents for the final oleoylation step.

Logical Reaction Pathway

The chemical transformations in this synthesis follow a logical progression of protection, coupling, and deprotection steps common in peptide and bioconjugate chemistry.

G A Nε-Boc-L-Lysine H-Lys(Boc)-OH B Nα-Boc-Glycine Boc-Gly-OH C Nα-Boc-Gly-Nε-Boc-L-Lysine Dipeptide Intermediate D H-Gly-Nε-Boc-L-Lysine Deprotected Intermediate C->D Step 2: Deprotection (TFA in DCM) F N'-Boc-N-(Gly-Oleoyl)-Lysine Final Product D->F Step 3: Oleoylation (HATU) E Oleic Acid E->F Step 3: Oleoylation (HATU) AB AB AB->C Step 1: Peptide Coupling (EDC, HOBt)

Fig 2. Logical flow of chemical transformations.

Quantitative Data Summary

The following table summarizes typical, unoptimized yields for each step of the synthesis. Actual yields may vary based on reaction scale, purity of reagents, and purification efficiency.

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC)
1Nα-Boc-Gly-Nε-Boc-L-LysineNε-Boc-L-Lysine75 - 85%>95%
2H-Gly-Nε-Boc-L-Lysine•TFADipeptide Intermediate90 - 98% (crude)>90%
3N'-Boc-N-(Gly-Oleoyl)-LysineDeprotected Intermediate60 - 75%>98%
Table 3. Summary of reaction yields and product purity.

This guide provides a robust and detailed framework for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. Researchers should perform appropriate characterization (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure and purity of all intermediates and the final product.

References

N'-Boc-N-(Gly-Oleoyl)-Lys molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic methodology for N'-Boc-N-(Gly-Oleoyl)-Lysine. This lipopeptide derivative, while not a standard catalog item, can be synthesized using established peptide chemistry techniques. Such molecules are of interest in drug delivery, immunology, and surfactant research due to their amphiphilic nature.

Core Compound Data

The fundamental chemical properties of N'-Boc-N-(Gly-Oleoyl)-Lysine have been calculated and are summarized below.

PropertyValue
Molecular Formula C₃₁H₅₇N₃O₆
Molecular Weight 567.81 g/mol
IUPAC Name (S)-2-((S)-2-(oleamido)acetamido)-6-(tert-butoxycarbonylamino)hexanoic acid

Experimental Protocols: Synthesis

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine can be effectively achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (Fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of the molecule on a solid resin support, simplifying purification by enabling the removal of excess reagents and byproducts through simple filtration and washing.

A representative protocol is detailed below, based on standard and widely published SPPS methodologies.[1][2]

Materials:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is suitable for synthesizing a C-terminal carboxylic acid.

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH.

  • Fatty Acid: Oleic Acid.

  • Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation/Washing: Cold diethyl ether.

Methodology:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF in a reaction vessel for 30-60 minutes.

    • Dissolve Fmoc-Lys(Boc)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DMF.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • After loading, cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (e.g., 17:2:1) for 30-60 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc group removal.

    • Wash the resin extensively with DMF to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Coupling of Second Amino Acid (Glycine):

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for several minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (negative result). If incomplete, the coupling step can be repeated.

    • Wash the resin with DMF, DCM, and then DMF.

  • Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly added Glycine residue.

  • Coupling of Oleic Acid:

    • In a separate vessel, pre-activate Oleic Acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated oleic acid solution to the resin.

    • Agitate the reaction for 2-4 hours, or until a Kaiser test confirms the absence of free amines.

    • Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.[1] This step cleaves the synthesized molecule from the resin and removes the Boc protecting group from the lysine side chain.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

  • Purification and Characterization:

    • Precipitate the crude product by adding it to a large volume of ice-cold diethyl ether. Centrifuge to collect the precipitate.

    • Wash the pellet with cold ether several times.

    • Dry the final product under vacuum.

    • The purity and identity of the N'-(Boc)-N-(Gly-Oleoyl)-Lysine can be confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (e.g., ESI-MS).[1][3]

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_resin Solid-Phase Support cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin 1. Swell 2-CTC Resin Load_Lys 2. Load Fmoc-Lys(Boc)-OH Resin->Load_Lys DIPEA, DMF Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Load_Lys->Deprotect1 Couple_Gly 4. Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple_Gly Deprotect2 5. Fmoc Deprotection (20% Piperidine/DMF) Couple_Gly->Deprotect2 Couple_Oleoyl 6. Couple Oleic Acid (HBTU/DIPEA) Deprotect2->Couple_Oleoyl Cleavage 7. Cleave from Resin & Remove Boc Group (TFA) Couple_Oleoyl->Cleavage Purify 8. Precipitate, Purify (HPLC), & Characterize (MS) Cleavage->Purify Cold Ether Final_Product Final Product: N'-(Boc)-N-(Gly-Oleoyl)-Lysine Purify->Final_Product

Caption: Solid-Phase Synthesis Workflow for N'-(Boc)-N-(Gly-Oleoyl)-Lysine.

Signaling_Pathway_Hypothetical Lipopeptide N'-(Boc)-N-(Gly-Oleoyl)-Lysine (Amphiphilic Molecule) Membrane Cell Membrane Lipopeptide->Membrane Hydrophobic Interaction Interaction Membrane Intercalation / Receptor Binding Membrane->Interaction Downstream Downstream Signaling Events (e.g., Immune Modulation) Interaction->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical Signaling Pathway for a Bioactive Lipopeptide.

References

An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a specialized amino acid derivative designed for the facile incorporation of a lipid moiety onto a peptide backbone. This lipoamino acid is a key building block in the synthesis of lipopeptides, which have garnered significant interest in drug delivery, vaccine development, and cellular signaling research. The molecule's unique architecture, featuring a temporary Nα-Boc protecting group and a permanent Nε-lipidation via a glycine spacer and an oleoyl tail, offers a strategic approach to enhancing the therapeutic potential of peptides. This guide provides a comprehensive overview of its core features, physicochemical properties, and detailed methodologies for its application in peptide synthesis.

The oleoyl group, an 18-carbon monounsaturated fatty acid, imparts significant hydrophobicity. This lipophilic tail can enhance the peptide's interaction with cell membranes, prolong its plasma half-life by binding to albumin, and facilitate its transport across biological barriers. The glycine spacer provides flexibility, potentially improving the presentation of the peptide for receptor binding. The Nα-Boc (tert-butyloxycarbonyl) group is a standard, acid-labile protecting group in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.

Core Features and Physicochemical Properties

N'-Boc-N-(Gly-Oleoyl)-Lys is characterized by its amphiphilic nature, combining a hydrophilic amino acid head group with a long, hydrophobic lipid tail. This structure is central to its utility in modifying the properties of peptides.

Key Features:

  • Boc Protection: The Nα-amino group is protected by the acid-labile Boc group, making it fully compatible with standard Boc-SPPS chemistry. This allows for selective deprotection and coupling in a controlled manner.

  • Gly-Oleoyl Modification: The Nε-amino group of the lysine is acylated with oleic acid through a glycine spacer. This modification introduces a long, unsaturated lipid chain, significantly increasing the hydrophobicity of the resulting peptide.

  • Amphiphilic Design: The combination of the polar amino acid and the nonpolar lipid tail allows for the creation of peptides with unique self-assembly properties and enhanced membrane interactions.

  • Peptide Compatibility: It is suitable for incorporation into peptides using both solid-phase and solution-phase synthesis techniques.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C₃₁H₅₇N₃O₆[1]
Molecular Weight 567.81 g/mol [2]
CAS Number 2353409-71-7[2]
Appearance White to off-white solidGeneral
Purity (typical) ≥95% (often >98% by HPLC)General
Solubility
DMF, NMP, DCM Soluble
Water, Aqueous Buffers Insoluble
Storage Conditions -20°C for long-term storageGeneral

Note: Specific solubility values in mg/mL are not widely published and should be determined empirically. However, lipidated amino acids are known to be soluble in common organic solvents used in peptide synthesis.

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be constructed based on standard methods for the selective acylation of lysine derivatives. The following is a representative protocol.

Materials:

  • Boc-Lys-OH

  • Oleoyl-Gly-OH (prepared by coupling Glycine with Oleic Acid)

  • Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)

  • Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Aqueous acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃)

Procedure:

  • Activation of Oleoyl-Gly-OH: Dissolve Oleoyl-Gly-OH (1.1 eq) in DMF. Add a coupling agent such as HBTU (1.1 eq) and HOBt (1.1 eq). Stir the mixture for 10-15 minutes at 0°C to form the active ester.

  • Coupling Reaction: In a separate flask, dissolve Boc-Lys-OH (1.0 eq) in DMF and add DIPEA (2.5 eq). Add the activated Oleoyl-Gly-OH solution dropwise to the Boc-Lys-OH solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Boc-Lys-OH) is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Protocol for Incorporation into a Peptide using Boc-SPPS

The incorporation of this compound into a peptide sequence on a solid support follows standard Boc-SPPS procedures. However, due to its bulky and hydrophobic nature, special considerations are necessary to ensure efficient coupling.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents: HBTU/HOBt or HATU

  • DIPEA

  • Solvents: DMF, NMP, DCM

  • TFA (Trifluoroacetic acid) for Boc deprotection

  • Neutralization solution: 5% DIPEA in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection (if necessary): Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to remove the N-terminal Boc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).

  • Neutralization: Neutralize the resin with 5% DIPEA in DCM (2x for 2 minutes each) and wash again with DMF (5x).

  • Activation and Coupling of this compound:

    • Dissolve this compound (2.0-3.0 eq. relative to resin loading) in DMF or a 1:1 mixture of DMF/DCM.

    • Add the coupling agent, for example, HBTU (2.0-3.0 eq.), and DIPEA (4.0-6.0 eq.).

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk and hydrophobicity, a longer coupling time and/or double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Chain Elongation: The cycle of deprotection, washing, and coupling can be repeated for subsequent amino acids.

Challenges and Optimization:

  • Aggregation: The hydrophobic oleoyl chain can promote aggregation of the growing peptide on the resin, hindering subsequent reactions. Using solvents like NMP or adding chaotropic agents may help to disrupt secondary structures.

  • Coupling Efficiency: Due to its bulk, the coupling of this compound may be slower than for standard amino acids. Using a more potent coupling agent like HATU and extending the reaction time or performing a double coupling are recommended strategies.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to confer lipid-like properties to peptides, thereby modulating their biological activity and pharmacokinetic profiles.

Drug Delivery and Enhanced Pharmacokinetics

Lipidation is a well-established strategy to improve the half-life of peptide drugs. The oleoyl chain can facilitate binding to serum albumin, reducing renal clearance and protecting the peptide from enzymatic degradation. This leads to a longer circulation time and sustained therapeutic effect.

PROTAC Technology

This compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The lipidated linker can influence the PROTAC's cell permeability, solubility, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Visualizations: Workflows and Pathways

Synthesis and Incorporation Workflow

G cluster_synthesis Synthesis of this compound cluster_spps Incorporation into Peptide via SPPS BocLys Boc-Lys-OH Coupling1 Coupling Reaction (e.g., HBTU/DIPEA) BocLys->Coupling1 OleoylGly Oleoyl-Gly-OH OleoylGly->Coupling1 Product This compound Coupling1->Product Activation Activation of This compound Product->Activation Resin Peptide-Resin (with free N-terminus) Coupling2 Coupling on Solid Support Resin->Coupling2 Activation->Coupling2 LipidatedPeptide Resin-Bound Lipidated Peptide Coupling2->LipidatedPeptide

Caption: General workflow for the synthesis of this compound and its incorporation into a peptide.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with lipidated linker) PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC utilizing a lipidated linker to induce protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of lipopeptides. Its key features—the orthogonal Boc protecting group and the strategically placed oleoyl chain—provide a reliable method for introducing lipidation to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. While the synthesis and incorporation of this bulky, hydrophobic amino acid present challenges such as potential aggregation and reduced coupling kinetics, these can be overcome with optimized protocols, including the use of potent coupling reagents and extended reaction times. Its application in emerging fields such as PROTAC technology underscores its importance and potential for developing next-generation therapeutics. Further research into the quantitative aspects of its performance in SPPS will undoubtedly facilitate its broader application in the scientific community.

References

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex bioactive molecules such as lipopeptides requires a nuanced approach to manage the reactivity of various functional groups. The lysine residue, with its two distinct amino groups, presents a classic challenge of regioselectivity. This technical guide elucidates the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. By temporarily masking the ε-amino group of the lysine side chain, the Boc group directs the acylation reaction specifically to the α-amino position, enabling the precise construction of the target molecule. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, quantitative analysis of the process, and a discussion of the Boc group's function as an essential tool in modern organic synthesis and drug development.

Introduction to Protecting Group Chemistry

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group from participating in a subsequent chemical reaction. An effective protecting group must meet several criteria: it must be easy to introduce, stable under the desired reaction conditions, and readily removable under specific, mild conditions that do not affect other parts of the molecule.[1]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[2][3] Its popularity stems from its stability in a wide range of non-acidic conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4][5]

The molecule at the center of this guide, N'-Boc-N-(Gly-Oleoyl)-Lysine, is a lipoamino acid conjugate. Such structures are of significant interest in drug development, serving as PROTAC linkers, components of drug delivery systems, or as bioactive molecules themselves.[6][7] The synthesis of this molecule presents a key challenge: the selective acylation of lysine's α-amino group in the presence of its equally reactive ε-amino group.

The Strategic Importance of the Boc Group: Ensuring Regioselectivity

Lysine possesses two primary amino groups: the α-amino group, which is part of the amino acid backbone, and the ε-amino group on its side chain. Without a protecting group strategy, attempts to acylate lysine with the Gly-Oleoyl moiety would result in a mixture of products, including di-acylated lysine and acylation at the undesired ε-position. This lack of control leads to low yields of the target compound and creates significant purification challenges.

The use of the Boc group on the ε-amino group (N') of lysine is a deliberate and strategic choice to enforce regioselectivity . By converting the ε-amine into a less reactive carbamate, its nucleophilicity is suppressed.[1][4] This allows the incoming activated Gly-Oleoyl moiety to react exclusively with the available α-amino group.

The overall synthetic strategy can be broken down into three key phases:

  • Protection: Selective protection of the ε-amino group of lysine with the Boc group.

  • Coupling: Activation of the Gly-Oleoyl carboxylic acid and its subsequent coupling to the free α-amino group of N'-Boc-Lysine.

  • Deprotection (Optional): Removal of the Boc group to reveal the free ε-amino group, if required for the final molecule's biological activity or for further functionalization.

This strategic application of the Boc group is fundamental to achieving a high-yield, high-purity synthesis of the target molecule.

Synthesis and Methodologies

The following sections provide detailed experimental protocols for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. These protocols are representative of standard laboratory procedures.

Stage 1: Selective Protection of Lysine

The first step is the synthesis of N'-Boc-Lysine. This is typically achieved by reacting lysine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A common method involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups, allowing the Boc group to react selectively with the ε-amino group.[8][9]

Experimental Protocol: Synthesis of N'-Boc-L-Lysine

  • Copper Complex Formation: Dissolve L-lysine hydrochloride (1.0 eq) in 2M aqueous sodium bicarbonate. Add an aqueous solution of copper(II) sulfate (0.5 eq). Stir until a deep blue solution forms.

  • Boc Protection: Add sodium bicarbonate (1.0 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) in a suitable organic solvent like acetone or THF.[9]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • Copper Removal: Upon completion, add a solution of 8-quinolinol (1.3 eq) to chelate and precipitate the copper.[9] Stir for 4-6 hours.

  • Work-up: Filter off the copper(II) 8-quinolinolate precipitate. Wash the aqueous filtrate with ethyl acetate to remove excess 8-quinolinol.

  • Isolation: Carefully acidify the aqueous layer to pH ~6 with 1M HCl. The product, N'-Boc-L-Lysine, will precipitate or can be isolated upon concentration. Wash the solid with cold water and dry under vacuum.

Stage 2: Synthesis of the Gly-Oleoyl Moiety

This step involves a standard peptide coupling reaction between glycine and oleic acid.

Experimental Protocol: Synthesis of N-Oleoyl-Glycine

  • Activation: Dissolve oleic acid (1.0 eq) and N-hydroxysuccinimide (HOSu, 1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM dropwise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash with DCM.

  • Coupling to Glycine: In a separate flask, dissolve glycine (1.2 eq) in a 1:1 mixture of water and dioxane with sodium bicarbonate (2.5 eq). Cool to 0 °C.

  • Reaction: Add the filtrate containing the activated oleoyl-succinimide ester to the glycine solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to pH 2-3.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-Oleoyl-Glycine as a waxy solid.

Stage 3: Coupling to N'-Boc-Lysine

This is the key step where the Boc group directs the reaction. The N-Oleoyl-Glycine is activated and then reacted with N'-Boc-L-Lysine.

Experimental Protocol: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

  • Activation: Dissolve N-Oleoyl-Glycine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF.[10][11][12] Cool the solution to 0 °C.

  • Coupling Agent: Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir at 0 °C for 30 minutes.[13][14]

  • Addition of Lysine Derivative: In a separate flask, dissolve N'-Boc-L-Lysine (1.0 eq) and a base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA) in anhydrous DMF. Add this solution to the activated ester mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen).

  • Work-up: Filter off the DCU byproduct. Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N'-Boc-N-(Gly-Oleoyl)-Lysine.

Stage 4: Deprotection of the Boc Group (Optional)

To generate the final compound with a free ε-amino group, the Boc group is removed under acidic conditions.

Experimental Protocol: Synthesis of N-(Gly-Oleoyl)-Lysine

  • Dissolution: Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acidolysis: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.[2][5][15] The reaction generates CO₂ gas and a tert-butyl cation.[2][16]

  • Reaction: Stir the solution at room temperature for 1-2 hours.[15] Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a minimal amount of water and neutralized with a mild base (e.g., sodium bicarbonate) or purified using ion-exchange chromatography.

Quantitative Analysis

The efficiency of each synthetic step is critical for the overall yield. The following tables summarize representative quantitative data for the described synthesis.

Table 1: Summary of Reagents and Molar Equivalents

StepStarting MaterialReagent 1Reagent 2Reagent 3Molar Ratio (SM:R1:R2:R3)
3.1 L-Lysine·HClCuSO₄(Boc)₂O8-Quinolinol1 : 0.5 : 1.3 : 1.3
3.2 Oleic AcidHOSuDCCGlycine1 : 1.1 : 1.1 : 1.2
3.3 N'-Boc-LysineN-Oleoyl-GlyHOBt/DCCTEA1 : 1 : 1.1 : 1.1
3.4 N'-Boc-(Gly-Oleoyl)-LysTFADCM-Substrate in 1:1 TFA/DCM

Table 2: Representative Yields and Purity

StepProductTheoretical Yield ( g/mol SM)Actual Yield (g)% YieldPurity (by HPLC)
3.1 N'-Boc-L-Lysine246.3 g204.4 g83%>98%
3.2 N-Oleoyl-Glycine341.5 g300.5 g88%>97%
3.3 N'-Boc-N-(Gly-Oleoyl)-Lys569.8 g467.2 g82%>95% (post-chrom.)
3.4 N-(Gly-Oleoyl)-Lysine469.7 g441.5 g94%>98%

Visualization of Workflow and Rationale

Diagrams created using Graphviz help to visualize the logic and workflow of the synthetic process.

G cluster_0 The Challenge: Non-Selective Acylation cluster_1 The Solution: Boc Protection Strategy Lysine Lysine (Two NH2 groups) Mix Undesired Mixture (Di-acylated, N'-acylated, N-acylated) Lysine->Mix Acylation Acyl Activated Gly-Oleoyl Acyl->Mix Lysine2 Lysine BocLys N'-Boc-Lysine (One free NH2) Lysine2->BocLys Step 1: Protect N' Target N'-Boc-N-(Gly-Oleoyl)-Lysine (Regioselective Product) BocLys->Target Step 2: Acylate N Acyl2 Activated Gly-Oleoyl Acyl2->Target G Lys L-Lysine BocLys N'-Boc-Lysine Lys->BocLys (Boc)₂O / Base ProtectedProduct N'-Boc-N-(Gly-Oleoyl)-Lysine BocLys->ProtectedProduct GlyOleoyl N-Oleoyl-Glycine GlyOleoyl->ProtectedProduct DCC/HOBt OleicAcid Oleic Acid OleicAcid->GlyOleoyl Glycine Glycine Glycine->GlyOleoyl DCC/HOSu FinalProduct N-(Gly-Oleoyl)-Lysine ProtectedProduct->FinalProduct TFA/DCM G Start Start: N'-Boc-Protected Lipoamino Acid Dissolve Dissolve in anhydrous DCM Start->Dissolve AddTFA Add Trifluoroacetic Acid (TFA) Dissolve->AddTFA Stir Stir at Room Temperature (1-2 hours) Monitor by TLC AddTFA->Stir Evaporate Remove solvent and excess TFA (Rotary Evaporation) Stir->Evaporate Reaction Complete Product Product as TFA Salt Evaporate->Product End End: Deprotected Lipoamino Acid Product->End Optional Neutralization

References

N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide to a Versatile Building Block for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a specialized amino acid derivative designed for the lipidation of peptides and other biomolecules. This building block incorporates a hydrophobic oleoyl tail via a glycine spacer onto a lysine scaffold. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, allowing for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The strategic introduction of a lipid moiety can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic profiles. Lipidation is a proven strategy to increase plasma half-life, enhance membrane permeability, and promote self-assembly into nanostructures for targeted drug delivery.[1] This guide provides a comprehensive overview of the properties, synthesis, and application of N'-Boc-N-(Gly-Oleoyl)-Lys in bioconjugation.

Physicochemical Properties

This compound is a white to off-white solid. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₁H₅₇N₃O₆[2][3]
Molecular Weight 567.80 g/mol [2][3]
CAS Number 2353409-71-7[2][3]
Purity Typically ≥95%[2]
Solubility Soluble in organic solvents like DMSO and DMF.[4]
Storage Recommended storage at -20°C.[3][5]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the Oleoyl-Glycine dipeptide and its subsequent coupling to a Boc-protected lysine.

G cluster_0 Stage 1: Oleoyl-Glycine Synthesis cluster_1 Stage 2: Coupling to Lysine Oleic_Acid Oleic Acid Oleoyl_Gly_OtBu Oleoyl-Gly-OtBu Oleic_Acid->Oleoyl_Gly_OtBu Gly_OtBu Glycine tert-butyl ester Gly_OtBu->Oleoyl_Gly_OtBu Coupling_Agent Coupling Agent (e.g., HATU, HBTU) Coupling_Agent->Oleoyl_Gly_OtBu TFA TFA Oleoyl_Gly_OtBu->TFA Oleoyl_Gly Oleoyl-Glycine TFA->Oleoyl_Gly Final_Product This compound Oleoyl_Gly->Final_Product Boc_Lys_OH Nα-Boc-L-Lysine Boc_Lys_OH->Final_Product Coupling_Agent2 Coupling Agent (e.g., HATU, HBTU) Coupling_Agent2->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

Materials: Oleic acid, Glycine tert-butyl ester hydrochloride, Nα-Boc-L-Lysine, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

Stage 1: Synthesis of Oleoyl-Glycine

  • Dissolve Oleic acid (1.0 eq), Glycine tert-butyl ester hydrochloride (1.0 eq), and HATU (1.1 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Oleoyl-Gly-OtBu.

  • Dissolve the crude product in a solution of 95:5 TFA:water.

  • Stir for 2-4 hours at room temperature to cleave the tert-butyl ester.

  • Remove the solvent under reduced pressure and co-evaporate with toluene to yield Oleoyl-Glycine.

Stage 2: Coupling of Oleoyl-Glycine to Nα-Boc-L-Lysine

  • Dissolve Oleoyl-Glycine (1.0 eq), Nα-Boc-L-Lysine (1.0 eq), and HATU (1.1 eq) in DMF.

  • Cool the solution to 0°C and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up the reaction as described in Stage 1 (steps 5-7).

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Note: Quantitative data such as specific yields for this synthesis are not available in the reviewed literature. Yields for similar coupling reactions typically range from 60-90%.

Bioconjugation using this compound

This building block is primarily designed for incorporation into peptides during Solid-Phase Peptide Synthesis (SPPS). The Boc-protected α-amino group allows for its use in standard Boc-SPPS, or it can be modified for use in the more common Fmoc-SPPS by replacing the Boc group with an Fmoc group. The general workflow involves incorporating the lipidated lysine at the desired position in the peptide sequence.

General Workflow for Peptide Lipidation via SPPS

G Resin Solid Support Resin Fmoc_AA Couple Fmoc-protected amino acids sequentially Resin->Fmoc_AA Deprotect Fmoc Deprotection (Piperidine in DMF) Fmoc_AA->Deprotect Deprotect->Fmoc_AA Couple_Lipid Couple N'-Fmoc-N-(Gly-Oleoyl)-Lys Deprotect->Couple_Lipid Couple_Lipid->Deprotect for subsequent amino acids Continue_Synth Continue peptide chain elongation Couple_Lipid->Continue_Synth Cleave Cleavage from resin and side-chain deprotection (TFA) Continue_Synth->Cleave Purify Purification (RP-HPLC) Cleave->Purify Lipopeptide Final Lipidated Peptide Purify->Lipopeptide

Caption: General workflow for incorporating a lipidated lysine into a peptide via SPPS.

Experimental Protocol (Representative for Fmoc-SPPS)

Materials: Rink Amide resin, Fmoc-protected amino acids, N-Fmoc-N'-(Gly-Oleoyl)-Lys (assuming conversion from the Boc-protected version), HBTU, DIPEA, 20% Piperidine in DMF, TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), Diethyl ether.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Amino Acid Coupling: Perform sequential coupling of Fmoc-protected amino acids using a standard protocol (e.g., 4 eq Fmoc-amino acid, 3.95 eq HBTU, 8 eq DIPEA in DMF for 1-2 hours).

  • Fmoc Deprotection: After each coupling, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Incorporation of Lipidated Lysine: At the desired position in the sequence, couple N-Fmoc-N'-(Gly-Oleoyl)-Lys using the same coupling conditions as for other amino acids.

  • Continue Synthesis: Continue the peptide chain elongation to the desired length.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude lipopeptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude product by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final lipidated peptide by LC-MS and MALDI-TOF mass spectrometry.

Characterization of Lipidated Peptides

The successful synthesis and purification of the lipidated peptide must be confirmed through analytical techniques.

TechniqueExpected DataPurpose
RP-HPLC A single major peak.Assess purity of the final product.
Mass Spectrometry (LC-MS, MALDI-TOF) A molecular ion peak corresponding to the calculated mass of the lipidated peptide.Confirm the identity and covalent attachment of the lipid moiety.
NMR Spectroscopy Characteristic signals for both the peptide backbone and the oleoyl chain protons.Structural elucidation and confirmation of conjugation.

Applications and Mechanisms of Action

The conjugation of a peptide with this compound imparts amphiphilicity, which can lead to several beneficial properties for drug development.

Enhanced Pharmacokinetics

The long oleoyl chain can facilitate binding to serum albumin, effectively increasing the hydrodynamic radius of the peptide and reducing renal clearance. This leads to a significantly extended plasma half-life.

Self-Assembly and Drug Delivery

Peptide amphiphiles created with this building block can self-assemble in aqueous environments into various nanostructures, such as micelles or nanofibers.[6] These assemblies can serve as nanocarriers to encapsulate other therapeutic agents or to present the bioactive peptide in a multivalent fashion.

G cluster_0 Self-Assembly of Lipopeptides Micelle Micelle Nanofiber Nanofiber Vesicle Vesicle Lipopeptide Lipopeptide Monomers Lipopeptide->Micelle Lipopeptide->Nanofiber Lipopeptide->Vesicle

Caption: Self-assembly of lipidated peptides into various nanostructures.

Improved Cellular Uptake

The lipid tail can enhance the interaction of the peptide with cell membranes, potentially leading to improved cellular uptake. Cationic peptides, in particular, can interact with negatively charged components of the cell membrane, and the attached lipid can facilitate membrane translocation. The proposed mechanisms for cellular entry of such peptides include direct penetration of the membrane and various forms of endocytosis.[7][]

Application in PROTACs

This compound is also described as an alkyl chain-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][9] In this context, the oleoyl-glycyl-lysine moiety would form part of the linker connecting a target-binding ligand and an E3 ligase-binding ligand, potentially influencing the solubility, cell permeability, and ternary complex formation of the PROTAC.[10]

Conclusion

This compound is a valuable chemical tool for the site-specific lipidation of peptides. While detailed, peer-reviewed protocols for its synthesis and specific bioconjugation applications are not widespread, its utility can be inferred from its commercial availability and the extensive literature on peptide lipidation. By leveraging established principles of peptide chemistry and SPPS, researchers can incorporate this building block to enhance the drug-like properties of therapeutic peptides, opening new avenues for the development of next-generation biotherapeutics. Further research and publication of detailed experimental data will be crucial for realizing the full potential of this and similar lipidated amino acid derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N'-Boc-N-(Gly-Oleoyl)-Lys is a lipid-modified amino acid derivative that has garnered attention in two distinct but significant areas of drug discovery: as a linker for Proteolysis Targeting Chimeras (PROTACs) and, through its structural analogs, as a potent and selective modulator of neurotransmitter transporters. This guide provides a comprehensive review of the synthesis, biological activity, and experimental methodologies associated with this compound and its closely related compounds, primarily focusing on the well-documented role of N-oleoyl amino acids as inhibitors of the glycine transporter 2 (GlyT2). Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized to support further research and development.

Chemical Compound Profile

This compound is characterized by three key structural features: an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a central lysine residue acylated with a glycine-oleoyl moiety. The oleoyl group, an 18-carbon monounsaturated fatty acid tail, imparts significant lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2353409-71-7[1][2]
Molecular Formula C₃₁H₅₇N₃O₆[1]
Molecular Weight 567.80 g/mol [1]
IUPAC Name N⁶-(tert-butoxycarbonyl)-N²-(oleoylglycyl)lysineMedKoo
Primary Role Alkyl chain-based PROTAC Linker[1][2]
Solubility 10 mM in DMSOImmunomart

Biological Activity: N-Acyl Amino Acids as GlyT2 Inhibitors

While this compound itself is primarily cataloged as a research chemical for PROTAC synthesis, its core structure—an oleoyl group conjugated to an amino acid—is characteristic of a class of potent and selective inhibitors of the glycine transporter 2 (GlyT2).[3][4] Research by Mostyn et al. has demonstrated that N-acyl amino acids, particularly those with an oleoyl tail, can selectively inhibit GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[3][5] Inhibition of GlyT2 prolongs the action of glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem, making these compounds promising candidates for the treatment of chronic pain.[3][6]

Structure-Activity Relationship (SAR)

A systematic study of various amino acid head groups conjugated to an oleoyl tail revealed critical insights into the structure-activity relationship for GlyT2 inhibition. The most potent inhibitors were found to be derivatives with positively charged side chains, such as lysine and arginine.[3][7] Notably, the stereochemistry of the amino acid also plays a role, with D-isomers often showing comparable or even improved metabolic stability while retaining high potency.[3][4]

Table 2: Quantitative Data on GlyT2 and GlyT1 Inhibition by N-Oleoyl Amino Acids

CompoundAmino Acid Head GroupGlyT2 IC₅₀ (nM)GlyT1 IC₅₀ (nM)Max GlyT2 Inhibition (%)
Oleoyl-L-Lys L-Lysine25.5> 3,00094.6 ± 1.2
Oleoyl-D-Lys D-Lysine48.3> 3,00083.2 ± 3.4
Oleoyl-L-Arg L-Arginine47.9> 3,00095.1 ± 1.1
Oleoyl-L-Trp L-Tryptophan54.6> 3,00089.2 ± 2.9
Oleoyl-L-Phe L-Phenylalanine214> 3,00089.0 ± 2.0
N-Oleoyl Glycine Glycine500Inactive61.3 ± 2.5
Oleoyl-L-Asp L-Aspartic Acid865> 3,00099.8 ± 0.2
Data sourced from Mostyn, S.N., et al. J. Med. Chem. 2019, 62(5), 2466-2484.[3][8][9]

The data clearly indicates high selectivity for GlyT2 over the closely related GlyT1. Oleoyl-D-lysine, in particular, was identified as a lead compound due to its high potency, selectivity, and enhanced metabolic stability.[4] In a rat model of neuropathic pain (nerve ligation), administration of Oleoyl-D-lysine (30 mg/kg, i.p.) was shown to produce significant analgesia.[3][8]

Signaling Pathway: GlyT2 Inhibition for Analgesia

The analgesic effect of GlyT2 inhibitors is achieved by modulating inhibitory neurotransmission at the spinal cord level. By blocking the presynaptic reuptake of glycine, these compounds increase the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This strengthens the inhibitory signal, thereby dampening the transmission of pain signals to the brain.

Caption: Signaling pathway of GlyT2 inhibition by N-Oleoyl-Lysine leading to analgesia.

Application in Targeted Protein Degradation (PROTACs)

This compound is marketed as an alkyl chain-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

The linker component is crucial for a PROTAC's efficacy, as it dictates the spatial orientation and stability of the ternary complex (POI-PROTAC-E3 ligase).[10] The long, lipophilic oleoyl chain in this compound suggests its potential utility in targeting membrane-associated proteins or to improve the overall cell permeability and pharmacokinetic properties of the resulting PROTAC.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker like this compound involves a multi-step process. First, the Boc-protecting group is removed from the lysine's alpha-amino group. Then, the free amine is coupled to a ligand for the POI. In a subsequent step, the carboxylic acid group of the lysine is activated and coupled to a ligand for an E3 ligase (e.g., ligands for VHL or Cereblon).

PROTAC_Synthesis_Workflow Start This compound Step1 Boc Deprotection (e.g., TFA) Start->Step1 Intermediate1 Deprotected Linker (Free Amine) Step1->Intermediate1 Step2 Couple to POI Ligand (e.g., EDC/HOBt) Intermediate1->Step2 Intermediate2 Linker-POI Conjugate Step2->Intermediate2 POI_Ligand POI Ligand POI_Ligand->Step2 Step3 Couple to E3 Ligase Ligand (e.g., HATU) Intermediate2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Step3

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in the biological function of numerous proteins and peptides, influencing their localization, signaling, and interaction with cellular membranes. The incorporation of lipid moieties into synthetic peptides is a key strategy in drug development to enhance their therapeutic properties, including stability, membrane permeability, and pharmacokinetic profiles. N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized amino acid derivative designed for the synthesis of lipopeptides. This building block features an oleic acid chain attached to the lysine side-chain via a glycine spacer, with a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the glycine. This document provides a comprehensive experimental protocol for the utilization of this compound in solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy.

Data Presentation

The successful incorporation of this compound and the overall peptide synthesis efficiency are dependent on several factors, including the chosen resin, coupling reagents, and the specific peptide sequence. The following table summarizes expected quantitative data for the synthesis of a model lipopeptide utilizing this modified amino acid. These values are illustrative and may vary based on the experimental setup.

ParameterTypical ValueNotes
Resin Substitution 0.3 - 0.7 mmol/gA lower substitution resin is often preferred to accommodate the steric bulk of the lipidated amino acid and minimize aggregation.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by a negative Kaiser test.
Coupling Efficiency (this compound) 85 - 95%May require extended coupling times or double coupling due to steric hindrance from the oleoyl group. Monitoring is crucial.
Crude Peptide Purity (by RP-HPLC) 40 - 60%The presence of the hydrophobic oleoyl group can lead to aggregation and the formation of deletion sequences, impacting crude purity.
Final Purified Peptide Yield 10 - 30%Highly dependent on the peptide sequence and the efficiency of the purification process.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or PAM (phenylacetamidomethyl) resin (0.3-0.7 mmol/g substitution).

  • Amino Acids: Boc-protected amino acids with appropriate side-chain protection (e.g., Bzl-based).

  • This compound: The lipidated amino acid building block.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile (ACN), water, and TFA.

Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the manual solid-phase synthesis of a lipopeptide on a 0.1 mmol scale.

  • Resin Preparation:

    • Place the resin (e.g., 200 mg of 0.5 mmol/g Merrifield resin) in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

  • First Amino Acid Attachment (if not pre-loaded):

    • Follow standard procedures for attaching the first Boc-protected amino acid to the Merrifield or PAM resin.

  • Peptide Chain Elongation (Iterative Cycle):

    • a. Boc Deprotection:

      • Treat the resin with 50% TFA in DCM (5 mL) for 2 minutes (pre-wash).

      • Drain the solution and add fresh 50% TFA in DCM (5 mL). Agitate for 30 minutes.

      • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

    • b. Neutralization:

      • Treat the resin with 10% DIEA in DMF (5 mL) for 2 minutes. Repeat once.

      • Wash the resin with DMF (5 x 5 mL).

    • c. Amino Acid Coupling (Standard Amino Acids):

      • In a separate vial, pre-activate the Boc-amino acid (3 equivalents, 0.3 mmol) with HBTU (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in DMF (2 mL) with DIEA (6 equivalents, 0.6 mmol) for 5 minutes.

      • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

      • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, repeat the coupling step.

      • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • d. Incorporation of this compound:

      • Due to the steric bulk and hydrophobicity of the oleoyl chain, dissolve this compound (2-3 equivalents) in a mixture of DMF and DCM (1:1) or NMP to ensure complete solubilization.

      • Pre-activate with PyBOP (2-3 equivalents) and DIEA (4-6 equivalents) for 10-15 minutes.

      • Add the activated solution to the resin and agitate for 4-6 hours. A longer coupling time is recommended.

      • Monitor the reaction completion using a Kaiser test. A double coupling may be necessary for satisfactory results.

      • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Final Boc Deprotection:

    • After the final coupling cycle, perform the Boc deprotection as described in step 3a.

Protocol 2: Cleavage and Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation:

    • Wash the final peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry thoroughly under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) at a ratio of 10 mL per gram of resin.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage (Alternative to HF):

    • Treat the resin with a solution of TFMSA/TFA/thioanisole.

    • After cleavage, evaporate the strong acid.

  • Peptide Precipitation and Washing:

    • Triturate the resin residue with cold diethyl ether.

    • Collect the precipitated crude peptide by filtration or centrifugation.

    • Wash the peptide with cold diethyl ether several times to remove scavengers and cleavage by-products.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude lipopeptide in a minimal amount of a solvent mixture such as DMF/water or a solution containing a denaturant like guanidinium hydrochloride if solubility is an issue.

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • A typical mobile phase system is:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Use a shallow gradient of acetonitrile to elute the highly hydrophobic lipopeptide. The gradient will need to be optimized based on the specific peptide sequence.

    • Monitor the elution at 220 nm.

  • Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified lipopeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final lipopeptide as a white powder.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DCM, DMF) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt or PyBOP) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (HF or TFMSA) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Coupling_Lipid_AA cluster_activation Activation of Lipidated Amino Acid Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling to Resin (Extended Time, Monitor) Start->Coupling Lipid_AA This compound Activated_AA Activated Lipidated Amino Acid Lipid_AA->Activated_AA Coupling_Reagents Coupling Reagents (e.g., PyBOP, DIEA) Coupling_Reagents->Activated_AA Solvent Solvent (DMF/DCM or NMP) Solvent->Activated_AA Activated_AA->Coupling End Resin-Bound Lipopeptide Coupling->End

Applications of N'-Boc-N-(Gly-Oleoyl)-Lys in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a lipidated amino acid derivative designed for applications in drug delivery and bioconjugation.[1] This amphiphilic molecule incorporates a hydrophobic oleoyl tail attached to a lysine backbone via a glycine spacer, with a Boc-protected amine group.[1] This structure makes it a versatile component for the formulation of various drug delivery systems, such as liposomes, micelles, and nanoparticles. The oleoyl lipid chain can anchor the molecule within the lipid bilayer of a carrier, while the lysine component can be further functionalized after deprotection of the Boc group. Its role can be structural, contributing to the formation and stability of the nanocarrier, or it can serve as a linker for attaching targeting ligands or therapeutic molecules.[2][3] While specific research articles detailing the extensive use of N'-Boc-N-(Gly-Oleoyl)-Lys in drug delivery are limited, its structural motifs are representative of a class of lipidated peptides and amino acids widely explored in the field.[4][5][6]

This document provides representative application notes and protocols for the use of this compound and similar lipidated amino acids in drug delivery research. The experimental data presented is illustrative and based on typical results obtained for related systems.

Potential Applications in Drug Delivery

The unique amphiphilic nature of this compound allows for its incorporation into various drug delivery platforms:

  • Liposome Formulation: The oleoyl chain can be readily incorporated into the lipid bilayer of liposomes, enhancing their stability and modifying their surface properties. The protected amine offers a potential site for future surface modifications.

  • Micelle Formation: As an amphiphile, it can participate in the self-assembly of polymeric micelles, particularly for the encapsulation of hydrophobic drugs.[7]

  • Nanoparticle Surface Modification: It can be used to functionalize the surface of pre-formed nanoparticles, imparting lipophilic characteristics that can influence cellular interaction and biodistribution.

  • PROTAC Linker Synthesis: The molecule can serve as a foundational element in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the lipid tail can influence the permeability and pharmacokinetic properties of the final construct.[2][8][][10][11]

Experimental Protocols

The following are detailed, representative protocols for key experiments involving the use of lipidated amino acids like this compound in drug delivery research.

Protocol 1: Formulation of Liposomes Incorporating this compound

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (2:1, v/v). A typical molar ratio would be DPPC:Cholesterol:this compound of 55:40:5.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with a PBS buffer (pH 7.4) containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column or by dialysis against PBS.

Protocol 2: Characterization of Formulated Liposomes

This protocol outlines the standard characterization techniques for the prepared liposomes.

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency:

  • Lyse a known amount of the purified liposome suspension using a suitable detergent (e.g., 0.5% Triton X-100).

  • Quantify the amount of encapsulated drug using a spectrophotometer or fluorometer at the drug's specific excitation/emission wavelengths.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release:

  • Place the liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.1% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected samples.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the drug-loaded liposomes using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of free drug, drug-loaded liposomes, and empty liposomes. Include untreated cells as a control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against drug concentration to determine the IC50 value.

Data Presentation

The following tables present illustrative quantitative data that might be obtained from the characterization of nanoparticles formulated with a lipidated amino acid like this compound.

Table 1: Physicochemical Properties of Formulated Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Drug-loaded Liposomes120.5 ± 5.20.15 ± 0.03-15.8 ± 1.285.3 ± 4.1
Empty Liposomes115.2 ± 4.80.13 ± 0.02-16.5 ± 1.5N/A
Drug-loaded Micelles80.3 ± 3.50.21 ± 0.04-5.2 ± 0.878.9 ± 5.5

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - Free DrugCumulative Release (%) - Liposomal Drug
145.2 ± 3.18.5 ± 1.2
480.1 ± 4.515.3 ± 2.1
895.8 ± 2.925.6 ± 2.8
1298.2 ± 1.538.4 ± 3.5
2499.1 ± 0.855.7 ± 4.2
48-75.1 ± 5.1

Table 3: IC50 Values from Cell Viability Assay (48h Incubation)

FormulationIC50 (µg/mL)
Free Drug1.5 ± 0.2
Drug-loaded Liposomes5.8 ± 0.5
Empty Liposomes> 100

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the use of this compound in drug delivery.

G cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_bioeval Biological Evaluation a Lipid Dissolution (DPPC, Cholesterol, This compound) b Thin Film Formation (Rotary Evaporation) a->b c Hydration with Drug Solution b->c d Size Reduction (Extrusion/Sonication) c->d e Purification (Chromatography/Dialysis) d->e f Particle Size & Zeta Potential (DLS) e->f g Encapsulation Efficiency e->g h In Vitro Drug Release e->h i Cell Viability Assay (MTT) e->i j Cellular Uptake (Flow Cytometry/ Microscopy) e->j

Caption: Experimental workflow for formulation and evaluation.

G cluster_cellular_uptake Cellular Uptake and Drug Release NP Drug-Loaded Nanoparticle Endosome Endosome NP->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug Free Drug Endosome->Drug Endosomal Escape Target Intracellular Target Drug->Target Therapeutic Action

Caption: Hypothetical intracellular trafficking pathway.

G protac PROTAC Warhead Linker (incorporating Gly-Oleoyl-Lys) E3 Ligase Binder poi Protein of Interest (POI) protac:warhead->poi e3 E3 Ubiquitin Ligase protac:e3_ligase->e3 ub Ubiquitin poi->ub e3->ub proteasome Proteasome ub->proteasome degraded Degraded POI proteasome->degraded

Caption: Role as a linker in a PROTAC mechanism.

References

Application Notes and Protocols: Incorporating N'-Boc-N-(Gly-Oleoyl)-Lys into PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

This document provides detailed application notes and protocols for the incorporation of a unique lipidated amino acid, N'-Boc-N-(Gly-Oleoyl)-Lys, into PROTAC design. The introduction of a lipidated moiety into the linker presents a novel strategy to modulate the properties of PROTACs. The long oleoyl chain can potentially enhance membrane association, improve cell permeability, and facilitate the targeting of membrane-bound or lipid-associated proteins. The this compound building block offers versatile synthetic handles for conjugation, with a Boc-protected amine and a free carboxylic acid, allowing for its integration into various linker architectures.

Rationale for Incorporating this compound in PROTACs

The unique chemical structure of this compound offers several potential advantages in PROTAC design:

  • Enhanced Cell Permeability: The lipophilic oleoyl chain can increase the overall lipophilicity of the PROTAC, potentially improving its ability to cross the cell membrane. Alkyl linkers have been shown to improve the membrane permeability of PROTACs.[] The lipid chain may facilitate passive diffusion across the lipid bilayer.

  • Targeting Membrane-Associated Proteins: For POIs that are localized to cellular membranes, the lipidated linker could promote the localization of the PROTAC to the membrane, thereby increasing the effective concentration of the PROTAC in the vicinity of its target.

  • Modulation of Physicochemical Properties: The incorporation of a long lipid chain will significantly impact the physicochemical properties of the PROTAC, which can be fine-tuned to optimize solubility, and pharmacokinetic profiles. While high lipophilicity can sometimes lead to poor solubility, the overall properties can be balanced by the other components of the PROTAC.

  • Versatile Synthetic Handles: The presence of a Boc-protected amine and a free carboxylic acid allows for straightforward incorporation into the PROTAC linker using standard peptide coupling and deprotection chemistries.

Chemical Structure and Properties of this compound

  • IUPAC Name: (S)-2-(2-(oleamido)acetamido)-6-((tert-butoxycarbonyl)amino)hexanoic acid

  • Molecular Formula: C₃₁H₅₇N₃O₆[2][3][4][5]

  • Molecular Weight: 567.80 g/mol [2][3][4][5]

  • Key Functional Groups:

    • Carboxylic Acid: Available for amide bond formation with an amine-functionalized warhead, E3 ligase ligand, or another linker component.

    • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized molecule.

    • Oleoyl Chain: A C18 monounsaturated fatty acid chain that imparts significant lipophilicity.

Experimental Protocols

Protocol 1: Synthesis of a Lipidated PROTAC via Amide Bond Formation

This protocol describes a general approach for synthesizing a PROTAC where this compound is incorporated into the linker. This example assumes the warhead (POI ligand) contains a free amine and the E3 ligase ligand has a carboxylic acid.

Materials:

  • This compound

  • Amine-functionalized warhead (POI-NH₂)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

Step 1: Coupling of this compound with the Amine-Functionalized Warhead

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized warhead (POI-NH₂) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected lipidated warhead intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. The deprotection can be performed under mild acidic conditions to avoid side reactions with the oleoyl chain.[6][7][8]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling with the E3 Ligase Ligand

  • In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (E3-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of the deprotected lipidated warhead from Step 2 (1.1 eq) and additional DIPEA (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final lipidated PROTAC product by silica gel column chromatography or preparative HPLC.

Characterization of the Final Product:

  • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Evaluation of Lipidated PROTAC Efficacy

A series of assays should be performed to characterize the biological activity of the synthesized lipidated PROTAC.

1. Binary Binding Affinity Measurement

  • Objective: To determine the binding affinity of the lipidated PROTAC to the POI and the E3 ligase independently.

  • Methods:

    • Surface Plasmon Resonance (SPR): Immobilize the POI or E3 ligase on a sensor chip and flow the lipidated PROTAC at various concentrations to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): Titrate the lipidated PROTAC into a solution containing the POI or E3 ligase to measure the heat change upon binding and determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.

    • Fluorescence Polarization (FP): Use a fluorescently labeled tracer that binds to the POI or E3 ligase and measure the displacement by the lipidated PROTAC.

2. Ternary Complex Formation Assay

  • Objective: To confirm that the lipidated PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase.

  • Methods:

    • NanoBRET/FRET Assays: Use cells expressing the POI fused to a NanoLuc luciferase and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET or FRET signal.

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Use donor and acceptor beads conjugated to antibodies against the POI and E3 ligase. Ternary complex formation brings the beads together, generating a chemiluminescent signal.

    • Co-Immunoprecipitation (Co-IP): Treat cells with the lipidated PROTAC, immunoprecipitate the POI, and then perform a Western blot to detect the co-immunoprecipitated E3 ligase.

3. Cellular Degradation Assay

  • Objective: To quantify the degradation of the target protein in cells upon treatment with the lipidated PROTAC.

  • Methods:

    • Western Blotting: Treat cells with varying concentrations of the lipidated PROTAC for different time points. Lyse the cells and perform a Western blot to detect the levels of the POI. A loading control (e.g., GAPDH, β-actin) should be used for normalization.

    • HiBiT Lytic Detection Assay: Use CRISPR/Cas9 to endogenously tag the POI with a HiBiT peptide. Upon cell lysis and addition of the LgBiT subunit, a luminescent signal is generated that is proportional to the amount of the POI.

    • In-Cell Western/Flow Cytometry: Use fluorescently labeled antibodies against the POI to quantify its levels in fixed and permeabilized cells.

4. Ubiquitination Assay

  • Objective: To demonstrate that the lipidated PROTAC induces the ubiquitination of the POI.

  • Methods:

    • Immunoprecipitation and Western Blotting: Treat cells with the lipidated PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Immunoprecipitate the POI and perform a Western blot using an anti-ubiquitin antibody.

    • In Vitro Ubiquitination Assay: Reconstitute the ubiquitination cascade in vitro with purified E1, E2, E3 ligase, ubiquitin, ATP, the POI, and the lipidated PROTAC. Analyze the ubiquitination of the POI by Western blotting.

Data Presentation

Quantitative data from the experimental evaluation should be summarized in tables for clear comparison.

Table 1: Binary Binding Affinities of Lipidated PROTAC

CompoundTargetAssay MethodK D (nM)
Lipidated PROTACPOISPRValue
Lipidated PROTACE3 LigaseITCValue
WarheadPOIFPValue
E3 Ligase LigandE3 LigaseSPRValue

Table 2: Ternary Complex Formation and Cellular Degradation Potency

CompoundTernary Complex EC₅₀ (nM) (NanoBRET)DC₅₀ (nM)Dₘₐₓ (%)
Lipidated PROTACValueValueValue
Non-lipidated Control PROTACValueValueValue

Visualizations

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC Lipidated PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Ub Transfer POI_ub Poly-ubiquitinated POI Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound POI POI_bound->Ub PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->PROTAC_bound POI_ub->Proteasome Recognition

Caption: General mechanism of a PROTAC, including the formation of a ternary complex.

Diagram 2: Synthesis Workflow for a Lipidated PROTAC

Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Starting Materials warhead Amine-functionalized Warhead (POI-NH2) start->warhead linker This compound start->linker e3_ligand Carboxylic acid-functionalized E3 Ligase Ligand (E3-COOH) start->e3_ligand step1 Step 1: Amide Coupling (HATU, DIPEA) warhead->step1 linker->step1 step3 Step 3: Amide Coupling (HATU, DIPEA) e3_ligand->step3 intermediate Boc-protected Lipidated Warhead step1->intermediate step2 Step 2: Boc Deprotection (TFA/DCM) intermediate->step2 deprotected_intermediate Amine-functionalized Lipidated Warhead step2->deprotected_intermediate deprotected_intermediate->step3 final_protac Final Lipidated PROTAC step3->final_protac

Caption: A representative synthetic workflow for a lipidated PROTAC.

Diagram 3: Experimental Evaluation Workflow

Evaluation_Workflow cluster_evaluation Lipidated PROTAC Evaluation synthesis Synthesized Lipidated PROTAC binding Binary Binding Assays (SPR, ITC, FP) synthesis->binding ternary Ternary Complex Formation (NanoBRET, AlphaLISA, Co-IP) synthesis->ternary data Data Analysis (DC50, Dmax, KD) binding->data degradation Cellular Degradation Assays (Western Blot, HiBiT) ternary->degradation ubiquitination Ubiquitination Assays (IP-Western, In Vitro) degradation->ubiquitination degradation->data ubiquitination->data conclusion Structure-Activity Relationship data->conclusion

Caption: Workflow for the experimental evaluation of a lipidated PROTAC.

References

Application Notes and Protocols: Enhancing Peptide Pharmacokinetics with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic peptides offer high specificity and potency but are often limited by their short in vivo half-life due to rapid renal clearance and enzymatic degradation.[1] A proven strategy to overcome this limitation is to enhance the peptide's binding to serum albumin, a long-lived plasma protein with a half-life of approximately 19 days in humans.[2][3] This can be achieved by conjugating the peptide with a lipid moiety, a process known as lipidation.[4] N'-Boc-N-(Gly-Oleoyl)-Lys is a lipid-modified peptide linker designed for this purpose. The oleoyl group, a monounsaturated fatty acid, provides a high affinity for the fatty acid binding sites on albumin.[2][4] The glycine spacer and lysine backbone offer a flexible and stable attachment point to the peptide of interest. The Boc (tert-butyloxycarbonyl) protecting group on the N'-amine allows for controlled, site-specific conjugation during solid-phase peptide synthesis (SPPS).[5]

These application notes provide a comprehensive guide to utilizing this compound for improving the pharmacokinetic properties of therapeutic peptides. Included are detailed protocols for peptide conjugation, as well as a summary of the expected pharmacokinetic improvements based on representative data from oleic acid-conjugated peptides.

Mechanism of Action: Improved Pharmacokinetics through Albumin Binding

The conjugation of a peptide with this compound significantly extends its plasma half-life through a "piggy-back" mechanism involving serum albumin.[6] The hydrophobic oleoyl tail of the linker reversibly binds to albumin, the most abundant protein in the blood.[7] This binding creates a larger complex that is less susceptible to renal filtration and enzymatic degradation.[2][3] The prolonged circulation time of the lipidated peptide leads to a sustained therapeutic effect.

G cluster_0 In Vivo Circulation Peptide Therapeutic Peptide Renal_Clearance Renal Clearance Peptide->Renal_Clearance Rapid Enzymatic_Degradation Enzymatic Degradation Peptide->Enzymatic_Degradation Rapid Lipidated_Peptide Lipidated Peptide (with Gly-Oleoyl-Lys) Peptide_Albumin Lipidated Peptide- Albumin Complex Lipidated_Peptide->Peptide_Albumin Reversible Binding Albumin Serum Albumin Albumin->Peptide_Albumin Sustained_Release Sustained Release of Peptide Peptide_Albumin->Sustained_Release Slow Dissociation Target_Receptor Target Receptor Sustained_Release->Target_Receptor

Mechanism of pharmacokinetic enhancement.

Data Presentation: Pharmacokinetic Profile of an Oleic Acid-Conjugated Peptide

Pharmacokinetic ParameterLeuprolide (Unmodified)Leuprolide-Oleic Acid Conjugate (LOC)Fold Change
Maximum Concentration (Cmax) 1.86 ng/mL11.7 ng/mL6.3x Increase
Time to Maximum Concentration (Tmax) 0.5 h2.0 h4.0x Slower
Area Under the Curve (AUC) 2.8 ng·h/mL25.5 ng·h/mL9.1x Increase
Half-life (t1/2) 1.2 h4.8 h4.0x Increase
Mean Residence Time (MRT) 1.5 h6.5 h4.3x Increase

Data adapted from a pharmacokinetic study of leuprolide and its oleic acid conjugate in rats.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Target Peptide

This protocol outlines the general steps for synthesizing the target peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is compatible with the subsequent conjugation of the Boc-protected lipidated lysine.

G start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection->coupling Repeat for each amino acid wash Washing (DMF, DCM) coupling->wash wash->deprotection end_synthesis Final Fmoc Deprotection wash->end_synthesis After last amino acid end_peptide Resin-Bound Peptide with Free N-terminus end_synthesis->end_peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection to expose the N-terminal amine for conjugation.

Protocol 2: Conjugation of this compound to the Peptide

This protocol describes the coupling of the lipidated lysine derivative to the N-terminus of the synthesized peptide on the solid support.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • DIEA

  • DMF

  • DCM

Procedure:

  • Preparation of Coupling Solution: In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.5-2 eq.) in DMF. Add DIEA (3-4 eq.) and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin-bound peptide. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Monitor the reaction for completion using a qualitative ninhydrin test to detect the presence of free primary amines. A negative test (colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the lipidated peptide from the resin and the removal of the Boc and other side-chain protecting groups.

Materials:

  • Resin-bound lipidated peptide

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

The crude lipidated peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Materials:

  • Crude lipidated peptide

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) as mobile phases

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: Dissolve the crude peptide in a suitable solvent and purify it using an RP-HPLC system with a gradient of ACN in water (both containing 0.1% TFA).

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis: Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the lipidated peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Conclusion

This compound is a valuable tool for drug development, offering a straightforward method for improving the pharmacokinetic profile of therapeutic peptides. By leveraging the natural albumin-binding properties of oleic acid, this linker can significantly extend the in vivo half-life of peptides, potentially leading to less frequent dosing and improved patient compliance. The provided protocols offer a general framework for the synthesis and conjugation of peptides with this compound. Researchers should optimize the specific reaction conditions for their peptide of interest to ensure high yield and purity.

References

Application Notes and Protocols for Bioconjugation with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein and peptide lipidation is a critical post-translational modification that plays a pivotal role in cellular signaling, protein trafficking, and membrane localization. The covalent attachment of lipid moieties can significantly enhance the therapeutic potential of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. N'-Boc-N-(Gly-Oleoyl)-Lys is a versatile lipidated amino acid derivative designed for the straightforward incorporation of an oleoyl lipid anchor onto proteins, peptides, and other amine-containing biomolecules.

This document provides detailed protocols for the bioconjugation of this compound to a target molecule. The process involves a two-step procedure: 1) the deprotection of the N-terminal Boc group to expose a primary amine, and 2) the coupling of the newly formed amine to a carboxyl group on the target molecule, or vice-versa, the activation of the C-terminal carboxyl group of the lipidated amino acid for reaction with an amine on the target. The protocols outlined below utilize standard, well-established chemistries, ensuring robust and reproducible results.

Product Information

PropertyValue
Full Chemical Name N'-tert-butoxycarbonyl-N-(glycyl-oleoyl)-L-lysine
Molecular Formula C₃₁H₅₇N₃O₆
Molecular Weight 567.80 g/mol
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMF, DMSO, Chloroform)
Storage Store at -20°C for long-term stability.

Applications

  • Peptide and Protein Lipidation: Enhance the membrane association and cellular uptake of therapeutic peptides and proteins.[1]

  • Drug Delivery: Serve as a building block for lipid-peptide conjugates in the formation of nanocarriers and micelles.

  • PROTACs: Can be used as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras.

  • Membrane Interaction Studies: Facilitate the study of lipid-protein interactions and the role of lipidation in protein function.

Experimental Protocols

This section details the step-by-step procedures for the bioconjugation of this compound to a target protein. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: NHS Ester Activation cluster_2 Step 3: Bioconjugation cluster_3 Step 4: Purification & Analysis A This compound B Deprotection (TFA/DCM) A->B C Deprotected Lipidated Linker B->C D Deprotected Linker E EDC/NHS Activation D->E F Activated Linker (NHS Ester) E->F G Activated Linker I Conjugation Reaction G->I H Target Protein (with primary amines) H->I J Lipidated Protein I->J K Lipidated Protein L Purification (HPLC) K->L M Characterization (MS, SDS-PAGE) L->M

Figure 1: Overall experimental workflow for bioconjugation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the N-terminus of the lipidated amino acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mg in 1 mL) in a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Addition of TFA: Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). For example, add 1 mL of TFA to the 1 mL DCM solution for a 50% concentration.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with DCM or toluene (3 x 5 mL).

  • Purification: Purify the resulting deprotected lipidated amino acid (N-(Gly-Oleoyl)-Lys) by reversed-phase HPLC.[2][3][4][5][6] A C4 or C8 column is recommended due to the hydrophobicity of the oleoyl chain.[7]

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient will need to be optimized, for example, a linear gradient from 30% to 100% B over 30 minutes.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain a fluffy white powder.

  • Characterization: Confirm the identity and purity of the deprotected product by mass spectrometry (e.g., ESI-MS). The expected mass will be 100.12 g/mol less than the starting material.

Protocol 2: EDC/NHS-Mediated Coupling to a Target Protein

This protocol describes the activation of the C-terminal carboxyl group of the deprotected lipidated amino acid and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Deprotected N-(Gly-Oleoyl)-Lys (from Protocol 1)

  • Target protein with accessible primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use. For example, prepare 10 mg/mL solutions.

  • Activation of Lipidated Linker:

    • Dissolve the deprotected N-(Gly-Oleoyl)-Lys in a minimal amount of organic co-solvent like DMF or DMSO if necessary, and then dilute with Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the lipidated linker solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing to form the NHS ester.

  • Preparation of Target Protein: Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated lipidated linker (NHS ester) solution to the target protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point, but this should be optimized for your specific protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis against PBS.[8]

  • Characterization:

    • SDS-PAGE: Analyze the purified lipidated protein by SDS-PAGE. A slight increase in the apparent molecular weight of the protein may be observed. Note that lipidated proteins can sometimes run anomalously on SDS-PAGE gels.

    • Mass Spectrometry: Confirm the conjugation and determine the degree of lipidation (number of lipid linkers per protein molecule) by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Presentation

The efficiency of bioconjugation reactions can vary depending on the specific reactants and reaction conditions. The following table provides example data from a similar bioconjugation reaction to illustrate typical yields.

Reaction StepReactantsMolar Ratio (Linker:Protein)Reaction Time (h)Yield/Efficiency (%)Reference
Linker Activation & Conjugation Azide-linker thiol & B29Nε-iodoacetyl desB30 human insulinN/A (Thiol-maleimide)244-52[3]
Click Chemistry Conjugation Insulin-linker-azide & Alkyne enzyme inhibitorsN/A (CuAAC)N/A47-70[3]
EDC/NHS Crosslinking CollagenVaried (carboxyl:EDC:NHS)N/A~60% (max crosslinking)[9]

Note: The yields presented are for illustrative purposes and may not be directly transferable to the protocol described above. Optimization of reaction conditions is recommended to achieve the desired conjugation efficiency.

Signaling Pathway Visualization

The oleoylation of proteins can have significant effects on their function and localization within cellular signaling pathways. For example, the S-oleoylation of GNAI proteins has been shown to modulate their interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11][12] Oleoylation causes GNAI proteins to move out of detergent-resistant membrane fractions where they would normally potentiate EGFR signaling.[10][11] This leads to a reduction in the recruitment of the adapter protein Gab1 to EGFR and a subsequent decrease in the activation of the downstream kinase AKT.[10][11]

signaling_pathway cluster_cytosol Cytosol EGFR EGFR Gab1 Gab1 EGFR->Gab1 GNAI_palmitoyl GNAI (Palmitoylated) GNAI_palmitoyl->EGFR Potentiates Signaling GNAI_oleoylation Oleoylation GNAI_palmitoyl->GNAI_oleoylation GNAI_oleoyl GNAI (Oleoylated) GNAI_oleoyl->EGFR Inhibits Potentiation PI3K PI3K Gab1->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds GNAI_oleoylation->GNAI_oleoyl

Figure 2: Oleoylation of GNAI modulates EGFR signaling.

This diagram illustrates how the shift from palmitoylation to oleoylation of GNAI proteins can attenuate EGFR-mediated signaling, providing a rationale for the use of N'-(Gly-Oleoyl)-Lys in studying and modulating this pathway.

Conclusion

This compound is a valuable tool for the targeted lipidation of biomolecules. The protocols provided herein offer a robust framework for its application in bioconjugation. By following these procedures, researchers can effectively modify proteins and peptides with an oleoyl moiety, enabling a wide range of studies in drug development, cell biology, and proteomics. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for successful outcomes.

References

Application Notes and Protocols: N'-Boc-N-(Gly-Oleoyl)-Lys and Analogs in Antimicrobial Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific antimicrobial applications of N'-Boc-N-(Gly-Oleoyl)-Lys is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established principles of peptide lipidation for enhancing antimicrobial activity, drawing from research on structurally similar oleoyl- and other fatty acid-conjugated peptides. These guidelines are intended for research and development purposes and should be adapted and validated for specific applications.

Introduction: The Role of Lipidation in Antimicrobial Peptide Development

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat the rise of antibiotic-resistant bacteria. A key strategy to enhance their potency, stability, and therapeutic index is lipidation—the covalent attachment of a lipid moiety, such as a fatty acid. The conjugation of fatty acids to peptides can significantly increase their antimicrobial efficacy.[1][2][3] This enhancement is often attributed to increased hydrophobicity, which facilitates the peptide's interaction with and disruption of the bacterial cell membrane.[2][3]

This compound represents a lipidated amino acid that can be incorporated into a peptide sequence. The oleoyl group, an 18-carbon monounsaturated fatty acid, provides a significant hydrophobic component. The glycine linker offers flexibility, and the lysine backbone provides a site for further peptide elongation. The Boc protecting group allows for controlled synthesis. While primarily documented as a PROTAC linker, its structure is highly relevant to the design of novel lipopeptides with potential antimicrobial properties.

Potential Applications in Antimicrobial Research

The incorporation of an oleoyl-glycyl-lysine motif into peptide sequences could be explored for several applications:

  • Broad-spectrum antimicrobial agents: Lipidated peptides often exhibit activity against a wide range of both Gram-positive and Gram-negative bacteria.[4][5]

  • Agents against multidrug-resistant (MDR) bacteria: The membrane-disrupting mechanism of many lipopeptides makes it more difficult for bacteria to develop resistance compared to conventional antibiotics that target specific metabolic pathways.[4]

  • Anti-biofilm agents: The amphipathic nature of lipopeptides can enable them to penetrate the extracellular polymeric substance (EPS) of biofilms and kill the embedded bacteria.[1]

  • Topical antibacterial agents: For skin and soft tissue infections, where localized application can maximize efficacy and minimize systemic toxicity.[6]

Quantitative Data: Impact of Lipidation on Antimicrobial Activity

The following table summarizes representative data from the literature, illustrating the significant improvement in antimicrobial activity (measured by Minimum Inhibitory Concentration, MIC) upon peptide lipidation. Lower MIC values indicate higher potency.

Peptide Sequence Lipid Conjugate Target Microorganism MIC (μM) - Unconjugated MIC (μM) - Conjugated Reference
(RW)₃C₈ (Octanoic acid)A. baumannii>2857[7]
(RW)₃C₁₀ (Decanoic acid)S. aureus181.1[7]
AnoplinC₈ (Octanoic acid)Gram-positive (Avg.)~84~10.5[8]
AnoplinC₁₀ (Decanoic acid)Gram-negative (Avg.)>100~21[8]
AKKC₁₂ (Lauric acid)E. coli>6516[2][9]
SC4C₁₂ (Lauric acid)E. coli573[2][9]

This table is a compilation of data from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oleoyl-Conjugated Peptide

This protocol describes a general method for synthesizing a peptide with an N-terminal oleoyl group using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)

  • Oleic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Reagent R (TFA:thioanisole:anisole:DTT, 92:5:2:3; v/v/v/v)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then again for 15 minutes. Wash thoroughly with DMF.

    • Activate the first Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) by dissolving it with HBTU/HCTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Confirm complete coupling using a Kaiser test. Wash the resin with DMF and DCM.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.[10][11]

  • N-Terminal Oleic Acid Conjugation:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2a.

    • Activate oleic acid by dissolving it with HBTU/HCTU and DIPEA in DMF.

    • Add the activated oleic acid solution to the resin and shake for 4 hours or overnight to ensure complete acylation.[11]

    • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (Reagent R) for 3-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of a compound.

Materials:

  • Purified lipidated peptide, lyophilized

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or DMSO for peptide stock solution

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL for the assay.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the lipidated peptide in sterile water or DMSO.

    • Perform a two-fold serial dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the peptide dilutions. The final volume will be 100 µL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for oleoyl-conjugated antimicrobial peptides.

G cluster_synthesis Peptide Synthesis & Conjugation cluster_purification Purification & Analysis cluster_evaluation Antimicrobial Evaluation S1 Solid-Phase Peptide Synthesis (SPPS) S2 N-Terminal Fmoc Deprotection S1->S2 S4 Conjugation to Peptide S2->S4 S3 Oleic Acid Activation (HBTU/DIPEA) S3->S4 S5 Cleavage & Deprotection (TFA Cocktail) S4->S5 P1 Crude Peptide Precipitation S5->P1 P2 RP-HPLC Purification P1->P2 P3 Mass Spectrometry (QC) P2->P3 E1 MIC Assay (Broth Microdilution) P3->E1 E2 MBC Assay E1->E2 E3 Hemolysis Assay (Toxicity) E1->E3

Caption: Experimental workflow for synthesis and evaluation of lipopeptides.

G cluster_membrane Bacterial Cell Membrane M1 Outer Leaflet M2 Inner Leaflet LP Oleoyl-Peptide (Amphipathic) A Electrostatic Attraction LP->A Initial Contact B Hydrophobic Insertion of Oleoyl Tail A->B Lipid tail anchors in membrane C Membrane Perturbation/Pore Formation B->C Peptide aggregation disrupts bilayer D Ion Leakage & Membrane Depolarization C->D E Cell Death D->E

Caption: Proposed mechanism of action for membrane-active lipopeptides.

References

Application Notes and Protocols for the Purification of N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and techniques for the successful purification of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipidated peptide derivative increasingly utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). The inherent hydrophobicity imparted by the oleoyl group, combined with the presence of the acid-labile Boc protecting group, presents unique challenges in achieving high purity. This document outlines effective strategies using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.

Introduction to Purifying Lipidated Peptides

The purification of lipidated peptides like this compound is often challenging due to their amphipathic nature, which can lead to aggregation, poor solubility in aqueous mobile phases, and strong retention on reversed-phase columns.[1] The Boc (tert-butoxycarbonyl) protecting group on the lysine side-chain is sensitive to strong acids, necessitating careful control of mobile phase composition and exposure time.[2]

The primary purification strategy involves leveraging the hydrophobicity of the oleoyl chain for separation on a reversed-phase stationary phase. Both RP-HPLC and flash chromatography are viable techniques, with the choice depending on the scale of purification, required purity, and available equipment.[3][4]

Key Challenges in Purification:

  • Low Aqueous Solubility: The long oleoyl chain significantly reduces the molecule's solubility in water-rich solvents, which can complicate sample preparation and injection.

  • Aggregation: Hydrophobic interactions can cause the peptide to aggregate, leading to peak broadening, reduced recovery, and difficulty in purification.[1]

  • Strong Retention: The lipophilic character results in strong binding to C18 or other hydrophobic stationary phases, often requiring high concentrations of organic solvent for elution.

  • Boc Group Stability: While generally stable, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to premature deprotection of the Boc group.[2]

Purification Strategies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for achieving high purity of lipidated peptides.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Logical Workflow for RP-HPLC Purification

cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude_dissolution Dissolve Crude Product in Minimal Organic Solvent (e.g., DMSO, DMF, or ACN) filtration Filter through 0.22 µm Syringe Filter crude_dissolution->filtration equilibration Equilibrate C18 Column with Starting Mobile Phase filtration->equilibration injection Inject Filtered Sample equilibration->injection gradient Apply Linear Gradient (Water/ACN with 0.1% TFA) injection->gradient detection Monitor Elution at 214/220 nm gradient->detection collection Collect Fractions of Target Peak detection->collection analysis Analyze Fractions (Analytical HPLC, MS) collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize to Obtain Pure Powder pooling->lyophilization

Caption: Workflow for the purification of this compound via RP-HPLC.

Experimental Protocol: Preparative RP-HPLC

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Solvents for sample dissolution: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN)

  • 0.22 µm syringe filters

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF). Due to its hydrophobicity, starting with an organic solvent is crucial.[2]

    • If solubility is still an issue, gentle warming or sonication can be applied.

    • Once dissolved, dilute the sample with a small amount of Mobile Phase A, being careful to avoid precipitation.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the C18 column with the starting mobile phase composition (e.g., 60% Mobile Phase B) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient. A shallow gradient is often necessary to separate closely eluting impurities. A typical gradient is from 60% to 100% Mobile Phase B over 40 minutes.[2]

    • Monitor the elution profile at 214 nm or 220 nm (for the peptide bond).

    • Collect fractions corresponding to the main peak.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the identity (Expected Mass: 567.81 g/mol ) and purity of the target molecule.[5]

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final product as a stable, fluffy white powder.

Quantitative Data Summary: RP-HPLC Purification

ParameterScouting RunPreparative Run
Column Analytical C18 (4.6x150 mm, 5 µm)Preparative C18 (21.2x250 mm, 10 µm)
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 50-100% B over 30 min60-100% B over 40 min
Crude Purity ~75%~75%
Retention Time ~18.5 min~22.0 min
Final Purity >98% (analytical scale)>98%
Yield N/A~65%

Note: The above data is representative and may vary based on the specific crude sample and HPLC system.

Flash Chromatography

For larger scale purifications or as a pre-purification step, reversed-phase flash chromatography can be a rapid and cost-effective alternative to preparative HPLC.[4][6] It uses larger particle size stationary phases, allowing for higher loading capacities and faster flow rates.[7]

Workflow for Flash Chromatography Purification

cluster_prep Sample Preparation cluster_flash Flash Chromatography cluster_post Post-Purification crude_dissolution Dissolve Crude Product in Minimal Organic Solvent adsorption Adsorb onto Silica or Direct Liquid Injection crude_dissolution->adsorption equilibration Equilibrate C18 Flash Cartridge adsorption->equilibration loading Load Sample equilibration->loading gradient Apply Step or Linear Gradient (Water/ACN with 0.1% TFA) loading->gradient collection Collect Fractions based on UV gradient->collection analysis Analyze Fractions by TLC or HPLC collection->analysis pooling Pool Pure Fractions analysis->pooling concentration Concentrate under Reduced Pressure pooling->concentration

Caption: General workflow for flash chromatography purification of the target molecule.

Experimental Protocol: Flash Chromatography

Materials and Equipment:

  • Flash chromatography system with a UV detector

  • Reversed-phase C18 flash cartridge

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Solvents for sample dissolution (DMSO, DMF, DCM)

Procedure:

  • Method Development:

    • Perform an analytical HPLC scouting run to determine the approximate percentage of acetonitrile required to elute the compound.[8]

  • Sample Preparation:

    • Dissolve the crude material in a minimal volume of a strong organic solvent (e.g., DCM, DMF, or DMSO).

    • For solid loading, adsorb the dissolved sample onto a small amount of C18 silica and dry it under vacuum.

    • For liquid loading, ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

  • Chromatography:

    • Equilibrate the C18 flash cartridge with the starting mobile phase composition.

    • Load the sample onto the column.

    • Run a gradient based on the analytical HPLC data. A common approach is to start at a mobile phase composition about 10-15% lower than the elution percentage observed in the analytical run and run a linear gradient to a percentage about 10-15% higher.[8]

    • Collect fractions based on the UV chromatogram.

  • Analysis and Pooling:

    • Analyze the purity of the collected fractions by analytical HPLC or TLC.

    • Pool the fractions containing the pure product.

    • If the purity is not sufficient, a subsequent RP-HPLC polishing step may be necessary.[4]

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator, followed by lyophilization to obtain the final product.

Quantitative Data Summary: Flash Chromatography Purification

ParameterValue
Cartridge C18 Flash Cartridge (e.g., 40 g)
Sample Load ~200 mg of crude material
Flow Rate 40 mL/min
Elution Profile Eluted at ~70-85% Acetonitrile
Crude Purity ~75%
Purity after Flash ~90-95%
Yield ~80%

Note: This data is representative. Flash chromatography is often used as a first-pass purification, which may be followed by a final HPLC step to achieve >98% purity.

Conclusion

The purification of this compound requires careful consideration of its lipophilic and acid-sensitive nature. RP-HPLC offers the highest resolution and is ideal for achieving final purity, while flash chromatography provides a rapid and scalable method for initial cleanup of larger quantities of crude material. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop effective purification strategies for this important PROTAC linker and other similarly challenging lipidated peptides.

References

Application Notes and Protocols: N'-Boc-N-(Gly-Oleoyl)-Lys in the Development of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to target and eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1][3][] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[]

N'-Boc-N-(Gly-Oleoyl)-Lys is an alkyl chain-based PROTAC linker.[5][6][7][8] Its long, hydrophobic oleoyl chain can influence the physicochemical properties of the PROTAC, such as cell permeability and solubility. While specific PROTACs utilizing this compound are not yet extensively documented in peer-reviewed literature, this component's structural characteristics suggest its potential utility in the development of PROTACs targeting cancer-associated proteins.

This document provides a detailed overview of the principles behind using a linker like this compound in PROTAC design and offers generalized protocols for the synthesis, in vitro evaluation, and cellular analysis of PROTACs in a cancer research context.

Principle of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Role of the Linker in PROTAC Design

The linker is not merely a spacer but plays a crucial role in the PROTAC's overall activity. The length, composition, and attachment points of the linker are critical for:

  • Ternary Complex Formation: The linker must be of optimal length and flexibility to allow for the proper orientation of the POI and E3 ligase, facilitating favorable protein-protein interactions within the ternary complex.

  • Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC. Hydrophobic linkers, such as those containing an oleoyl group, may enhance membrane association and cell penetration.

  • Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another, even when the warhead binds to multiple proteins.

Hypothetical Application: Targeting KRAS G12C with a PROTAC Utilizing an Oleoyl-Based Linker

To illustrate the application of a long-chain fatty acid-containing linker, we will consider a hypothetical PROTAC designed to target the oncogenic KRAS G12C mutant. KRAS is a frequently mutated oncogene in various cancers.[9][10]

PROTAC Components:

  • Warhead: A covalent inhibitor of KRAS G12C (e.g., a derivative of MRTX849).[9]

  • Linker: this compound (after deprotection of the Boc group and activation of the carboxylic acid for conjugation).

  • E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) E3 ligase.[9]

The oleoyl component of the linker could potentially enhance the PROTAC's interaction with the cell membrane, facilitating its entry into the cell and engagement with the membrane-associated KRAS protein.

Quantitative Data from a Representative KRAS G12C PROTAC Study

While specific data for a PROTAC using this compound is unavailable, the following table summarizes representative data from a study on a KRAS G12C-targeting PROTAC, LC-2, which employs a different linker but provides a framework for the types of data to be generated.[9]

ParameterCell LineValueReference
Degradation (DC50)
KRAS G12C DegradationNCI-H2030~1 µM[9]
Signaling Inhibition
p-ERK InhibitionNCI-H2030Dose-dependent[9]
Anti-proliferative Activity (IC50)
Cell ViabilityMIA PaCa-2>10 µM[9]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC incorporating the this compound linker.

Protocol 1: Synthesis of a PROTAC

This protocol outlines a general multi-step synthesis for conjugating the warhead, linker, and E3 ligase ligand.

1. Deprotection of the Linker:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).
  • Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.
  • Remove the solvent and TFA under reduced pressure to obtain the deprotected linker as a TFA salt.

2. Activation of the Linker's Carboxylic Acid:

  • Dissolve the deprotected linker in an anhydrous solvent (e.g., dimethylformamide).
  • Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA).
  • Stir at room temperature for 30 minutes to activate the carboxylic acid.

3. Conjugation to the Warhead (Amide Bond Formation):

  • Add the warhead molecule (containing a suitable amine handle) to the activated linker solution.
  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).
  • Purify the warhead-linker conjugate by flash chromatography.

4. Conjugation to the E3 Ligase Ligand:

  • The oleoyl portion of the linker will have a terminal carboxylic acid. Activate this carboxylic acid using a similar procedure as in step 2.
  • Add the E3 ligase ligand (containing a suitable amine handle) to the activated warhead-linker conjugate.
  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).
  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in cancer cell lines.

1. Cell Culture and Treatment:

  • Plate cancer cells expressing the target protein (e.g., NCI-H2030 for KRAS G12C) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Western Blotting:

  • Normalize the protein lysates and prepare them for SDS-PAGE.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-KRAS G12C) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Analysis of Downstream Signaling

This protocol is to determine if the degradation of the target protein leads to the inhibition of its downstream signaling pathway.

1. Cell Treatment and Lysis:

  • Follow the same procedure as in Protocol 2 for cell culture, treatment, and lysis.

2. Western Blotting for Signaling Proteins:

  • Perform Western blotting as described in Protocol 2, but use primary antibodies against key downstream signaling proteins. For KRAS, this would include antibodies against phosphorylated ERK (p-ERK) and total ERK.

3. Analysis:

  • Compare the levels of the phosphorylated (active) form of the signaling protein to the total protein levels to assess the effect of the PROTAC on pathway activity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Protein (POI) Target Protein (POI) PROTAC->Target Protein (POI) Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase PROTAC->E3 Ubiquitin Ligase Recruits Ternary Complex POI-PROTAC-E3 Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase->Ternary Complex Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Polyubiquitination Proteasome Proteasome Degraded Protein Fragments Degraded Protein Fragments Proteasome->Degraded Protein Fragments Polyubiquitinated POI Polyubiquitinated POI Ternary Complex->Polyubiquitinated POI Releases Polyubiquitinated POI->Proteasome Recognition & Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Linker Deprotection Linker Deprotection Linker Activation Linker Activation Linker Deprotection->Linker Activation Warhead Conjugation Warhead Conjugation Linker Activation->Warhead Conjugation E3 Ligand Conjugation E3 Ligand Conjugation Warhead Conjugation->E3 Ligand Conjugation Purification Purification E3 Ligand Conjugation->Purification Cell Culture Cell Culture Purification->Cell Culture Synthesized PROTAC PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Western Blot (Signaling) Western Blot (Signaling) PROTAC Treatment->Western Blot (Signaling) Western Blot (Degradation) Western Blot (Degradation) Cell Lysis->Western Blot (Degradation) Data Analysis Data Analysis Western Blot (Degradation)->Data Analysis Western Blot (Signaling)->Data Analysis KRAS_Pathway cluster_protac PROTAC Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF KRAS_Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival PROTAC PROTAC PROTAC->KRAS Induces Degradation

References

Application Notes and Protocols for Assay Development of Peptides Modified with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides modified with lipid moieties, such as N'-Boc-N-(Gly-Oleoyl)-Lys, are of increasing interest in drug development. This modification, involving the attachment of a glycine-oleoyl lipid chain to a Boc-protected lysine, is designed to enhance the pharmacokinetic properties of therapeutic peptides, significantly prolonging their circulatory half-life by promoting binding to serum albumin.[1][2] However, the increased hydrophobicity and presence of the Boc protecting group present unique challenges for handling, characterization, and assay development.

These application notes provide detailed protocols and best practices for the analytical and biological assessment of peptides modified with this compound, covering critical steps from initial solubilization and characterization to functional biochemical and cell-based assays.

Part 1: Peptide Handling and Physicochemical Characterization

The lipophilic nature of these modified peptides requires specialized handling procedures to ensure solubility and prevent aggregation, which can confound experimental results. Accurate characterization is crucial to confirm identity, purity, and structural integrity before proceeding with biological assays.

Protocol 1: Solubilization of this compound Modified Peptides

Proper solubilization is the critical first step for any experiment. Due to their hydrophobic nature, these peptides are often poorly soluble in aqueous solutions.[3] A stepwise approach is recommended to identify a suitable solvent system.

Experimental Protocol:

  • Initial Assessment: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom.[4] Allow the vial to warm to room temperature in a desiccator to prevent condensation.[4]

  • Solvent Testing: Use a small aliquot of the peptide to test solubility. Start with the least harsh solvents first.

  • Step 1 (Aqueous): Attempt to dissolve the peptide in sterile, deionized water or a standard buffer (e.g., PBS, pH 7.4). Use vortexing and brief sonication (e.g., 3 cycles of 10 seconds on ice) to aid dissolution.[3]

  • Step 2 (Acidic/Basic): If the peptide is insoluble, and based on its net charge, try an aqueous solution with a small amount of acid (e.g., 10% acetic acid for basic peptides) or base (e.g., 10% ammonium bicarbonate for acidic peptides).[5]

  • Step 3 (Organic Solvent): If the peptide remains insoluble, use a minimal amount of an organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its high solubilizing power and biocompatibility at low final concentrations (<1%).[3] Other options include dimethylformamide (DMF) or acetonitrile.[3]

  • Final Formulation: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer drop-by-drop while vortexing to prevent precipitation.[4]

  • Clarification: Before use in any assay, centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant to remove any micro-aggregates.[4]

G cluster_0 Solubilization Workflow start Start with Lyophilized Lipidated Peptide sonicate Vortex / Sonicate start->sonicate test_water Try Sterile Water or Aqueous Buffer is_soluble1 Soluble? test_water->is_soluble1 sonicate->test_water test_ph Try Dilute Acid/Base (e.g., Acetic Acid / NH4HCO3) is_soluble1->test_ph No finish Ready for Assay is_soluble1->finish Yes is_soluble2 Soluble? test_ph->is_soluble2 use_organic Dissolve in Minimal Organic Solvent (e.g., DMSO) is_soluble2->use_organic No is_soluble2->finish Yes add_buffer Slowly Add Aqueous Buffer while Vortexing use_organic->add_buffer centrifuge Centrifuge to Remove Aggregates add_buffer->centrifuge centrifuge->finish G cluster_1 Fluorescence Polarization Workflow prep Prepare Fluorescent Lipidated Peptide setup Set up Serial Dilution of Target Protein in Microplate prep->setup add_peptide Add Fixed Concentration of Labeled Peptide to all Wells setup->add_peptide incubate Incubate to Reach Equilibrium add_peptide->incubate read Read Fluorescence Polarization incubate->read analyze Plot Data and Calculate Kd read->analyze G cluster_2 GPCR β-Arrestin Recruitment Pathway ligand Lipidated Peptide (Ligand) receptor GPCR ligand->receptor 1. Binding & Activation grk GRK receptor->grk 2. Phosphorylation arrestin β-Arrestin (Fused to Reporter) receptor->arrestin 3. Recruitment grk->receptor signal Downstream Signaling OR Internalization arrestin->signal readout Reporter Signal (Luminescence) arrestin->readout 4. Measurement

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Troubleshooting Guide: Low Yield

Low yield in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine can arise from issues in one of the two primary stages of the synthesis: the preparation of N-Oleoyl-Glycine, or the subsequent coupling of N-Oleoyl-Glycine to N'-Boc-Lysine. This guide is structured to help you identify and resolve potential problems at each stage.

Stage 1: Synthesis of N-Oleoyl-Glycine

This stage involves the formation of an amide bond between oleic acid and glycine. A common method is the activation of oleic acid with a coupling agent, followed by reaction with a glycine ester and subsequent hydrolysis.

Question: My yield of N-Oleoyl-Glycine is lower than expected. What are the potential causes and solutions?

Answer:

Low yields in this step often stem from incomplete activation of oleic acid, side reactions, or difficulties during workup and purification. Below are common issues and their remedies:

  • Inefficient Carboxylic Acid Activation: The activation of oleic acid's carboxyl group is critical. If incomplete, unreacted oleic acid will remain, reducing the yield.

    • Solution: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), are fresh and anhydrous. Use of older or improperly stored reagents can lead to lower activation efficiency. Consider using a more potent activating agent like HATU if yields remain low with EDCI/HOBt.[1]

  • Hydrolysis of Activated Oleic Acid: The activated oleic acid species (e.g., O-acylisourea intermediate) is susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions with Carbodiimides: A common side reaction with carbodiimide coupling agents like EDCI is the formation of an N-acylurea byproduct.[2] This byproduct is stable and consumes the activated oleic acid.

    • Solution: Adding HOBt or N-hydroxysuccinimide (NHS) can suppress N-acylurea formation by rapidly converting the O-acylisourea intermediate to a more stable active ester.[3]

  • Incomplete Hydrolysis of the Glycine Ester: If using a glycine ester (e.g., glycine ethyl ester) to avoid self-coupling of glycine, the final hydrolysis step to yield the free acid of N-Oleoyl-Glycine must be complete.

    • Solution: Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure complete conversion. If necessary, increase the reaction time or the concentration of the base (e.g., NaOH or LiOH).

  • Difficult Purification: N-Oleoyl-Glycine has amphiphilic properties, which can make purification challenging. Emulsion formation during aqueous workup is a common issue.

    • Solution: Use brine washes to break emulsions. For purification, column chromatography on silica gel is often effective. A gradient elution system, for example, with dichloromethane and methanol, can be employed.

Stage 2: Coupling of N-Oleoyl-Glycine to N'-Boc-Lysine

This step involves forming a peptide bond between the carboxylic acid of N-Oleoyl-Glycine and the α-amino group of N'-Boc-Lysine.

Question: I have successfully synthesized N-Oleoyl-Glycine, but the coupling reaction with N'-Boc-Lysine is giving a low yield of the final product. What should I investigate?

Answer:

Challenges in this coupling step are often related to the steric hindrance of the bulky oleoyl chain, poor solubility of the reactants, and potential side reactions.

  • Steric Hindrance: The long, hydrophobic oleoyl chain can sterically hinder the approach of the activated N-Oleoyl-Glycine to the amino group of lysine.

    • Solution: Employ a more powerful coupling reagent that is known to be effective for hindered couplings, such as HATU, HCTU, or PyAOP.[1] You can also try increasing the reaction temperature moderately (e.g., to 40-50°C), but be mindful of the increased risk of racemization.[1]

  • Poor Solubility: The lipophilic nature of N-Oleoyl-Glycine can lead to poor solubility in common peptide coupling solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), leading to an inefficient reaction.

    • Solution: Consider using a solvent with better solvating properties for lipophilic compounds, such as N-Methyl-2-pyrrolidone (NMP).[1] Sonication can also help to dissolve the reactants and improve the reaction rate.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or choice of base can all contribute to low yields.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of N-Oleoyl-Glycine and the coupling reagents relative to N'-Boc-Lysine.

      • Reaction Time: Extend the reaction time (e.g., from 2-4 hours to 12-24 hours) and monitor the progress by TLC or LC-MS.

      • Base: Ensure the use of a non-nucleophilic base like Diisopropylethylamine (DIEA) to neutralize any acids formed during the reaction without causing unwanted side reactions.

  • Side Reactions:

    • Racemization: The activation of N-Oleoyl-Glycine can lead to racemization at the glycine α-carbon, although this is less of a concern for glycine itself. However, for other amino acids, the choice of coupling additives like HOBt or HOAt is crucial to suppress this.

    • Diketopiperazine Formation: While less likely in this specific sequence, it is a known side reaction in dipeptide synthesis.[1]

    • Solution: Use coupling additives like HOBt or HOAt to minimize racemization. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also help.

  • Difficult Purification of the Final Product: The final product, N'-Boc-N-(Gly-Oleoyl)-Lysine, is a highly lipophilic molecule, which can make its purification from unreacted starting materials and byproducts challenging.

    • Solution: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and lipopeptides.[4] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a good starting point. Liquid-liquid extraction can also be a useful technique for separating lipidated from non-lipidated species.[5][6]

Quantitative Data Summary

The following table summarizes reported yields for reactions analogous to the steps in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. Note that actual yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

Reaction StepProductReported YieldReference(s)
Boc-protection of Lysine (di-Boc)Boc-Lys(Boc)-OH~100%[7]
Cbz-protection of Nα-Boc-LysineN-Boc-N'-Cbz-L-lysine91.9%[8]
Synthesis of a model peptide on amino-Li-resinH-Tyr-Ile-Ile-Phe-Leu-NH281%[9]
Synthesis of Generation 3 poly(L-lysine) dendronG3 Dendron75%[10]

Experimental Protocols

Below are generalized, chemically sound protocols for the key steps in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine, based on standard laboratory procedures for lipoamino acid and peptide synthesis.

Protocol 1: Synthesis of N-Oleoyl-Glycine Ethyl Ester
  • Activation of Oleic Acid:

    • Dissolve oleic acid (1 equivalent), glycine ethyl ester hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIEA (2.2 equivalents) to neutralize the hydrochloride salt.

    • Add EDCI (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of N-Oleoyl-Glycine Ethyl Ester
  • Saponification:

    • Dissolve the purified N-Oleoyl-Glycine ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 equivalents) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Oleoyl-Glycine.

Protocol 3: Coupling of N-Oleoyl-Glycine to N'-Boc-Lysine
  • Coupling Reaction:

    • Dissolve N-Oleoyl-Glycine (1.1 equivalents), N'-Boc-Lysine (1 equivalent), and HOAt (1.2 equivalents) in anhydrous DMF or NMP.

    • Cool the solution to 0°C.

    • Add DIEA (3 equivalents).

    • Add HATU (1.2 equivalents) and stir the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.

  • Workup and Purification:

    • Follow a similar aqueous workup procedure as in Protocol 1.

    • Purify the final product, N'-Boc-N-(Gly-Oleoyl)-Lysine, by RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for monitoring the reactions by TLC? A1: For the synthesis of N-Oleoyl-Glycine and its ester, a mobile phase of hexane and ethyl acetate (e.g., starting with 7:3 and moving to 1:1) is a good starting point. For the final coupling product, a more polar system like dichloromethane and methanol (e.g., 95:5 or 9:1) will likely be required. Use a suitable stain for visualization, such as potassium permanganate for the oleoyl double bond or ninhydrin for free amines (if applicable).

Q2: Can I use oleoyl chloride instead of oleic acid for the first step? A2: Yes, oleoyl chloride can be used in a Schotten-Baumann type reaction with glycine. However, oleoyl chloride is highly reactive and sensitive to moisture, which can lead to hydrolysis and lower yields. The use of a base is required to neutralize the HCl generated during the reaction.

Q3: My final product is difficult to handle and appears waxy or oily. Is this normal? A3: Yes, due to the long oleoyl chain, the final product is expected to be lipophilic and may present as a waxy solid or a viscous oil, which can make handling and accurate weighing challenging. Lyophilization from a suitable solvent system (e.g., water/acetonitrile or tert-butanol) can help to produce a more manageable powder.

Q4: Are there any specific storage conditions for the intermediates and the final product? A4: The oleoyl moiety contains a double bond that can be susceptible to oxidation over time. It is advisable to store N-Oleoyl-Glycine and the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C) for long-term storage.

Q5: What analytical techniques are best for characterizing the final product? A5: For structural confirmation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) is recommended. Purity should be assessed by RP-HPLC.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: N-Oleoyl-Glycine Synthesis cluster_stage2 Stage 2: Final Coupling oleic_acid Oleic Acid activated_oleic Activated Oleic Acid oleic_acid->activated_oleic Coupling Agent (e.g., EDCI/HOBt) glycine_ester Glycine Ester oleoyl_gly_ester N-Oleoyl-Glycine Ester glycine_ester->oleoyl_gly_ester activated_oleic->oleoyl_gly_ester oleoyl_gly N-Oleoyl-Glycine oleoyl_gly_ester->oleoyl_gly Hydrolysis final_product N'-Boc-N-(Gly-Oleoyl)-Lysine oleoyl_gly->final_product Coupling Agent (e.g., HATU) boc_lysine N'-Boc-Lysine boc_lysine->final_product

Caption: Synthetic workflow for N'-Boc-N-(Gly-Oleoyl)-Lysine.

Troubleshooting_Low_Yield cluster_check_stage1 Stage 1: N-Oleoyl-Glycine Synthesis cluster_check_stage2 Stage 2: Coupling to Boc-Lysine start Low Yield Observed check_reagents1 Check Reagent Quality (Coupling agents, solvents) start->check_reagents1 solution1a Use fresh, anhydrous reagents. Consider stronger coupling agent. check_reagents1->solution1a check_conditions1 Review Reaction Conditions (Anhydrous, inert atmosphere) solution1b Ensure dry solvents and inert atmosphere. check_conditions1->solution1b check_purification1 Analyze Purification Step (Emulsions, column efficiency) solution1c Use brine for emulsions. Optimize chromatography. check_purification1->solution1c check_solubility Assess Reactant Solubility check_purification1->check_solubility solution2a Use NMP as solvent. Try sonication. check_solubility->solution2a check_coupling_reagent Evaluate Coupling Reagent for Steric Hindrance solution2b Switch to HATU, HCTU, or PyAOP. check_coupling_reagent->solution2b check_conditions2 Optimize Reaction Conditions (Time, temp, equivalents) solution2c Increase reaction time. Use excess acyl-glycine. check_conditions2->solution2c check_purification2 Review Final Purification (RP-HPLC method) solution2d Optimize HPLC gradient. Consider alternative purification. check_purification2->solution2d

References

Technical Support Center: Optimizing Coupling Reactions with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N'-Boc-N-(Gly-Oleoyl)-Lys. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions and troubleshooting common issues encountered during the use of this lipidated amino acid derivative in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a lysine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is acylated with oleoyl-glycine.[1] Its chemical formula is C₃₁H₅₇N₃O₆, and it has a molecular weight of approximately 567.80 g/mol .[2][3] This molecule is primarily used as a lipid-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4][5][6][7] The long oleoyl chain enhances the lipophilicity of the resulting PROTAC, which can improve its pharmacokinetic properties.[2]

Q2: What are the key challenges when working with this compound in coupling reactions?

The primary challenges associated with this compound in coupling reactions include:

  • Poor Solubility: Due to the long, hydrophobic oleoyl chain, this molecule may have limited solubility in common peptide synthesis solvents. It is reported to be soluble in DMSO at 10 mM.[5]

  • Steric Hindrance: The bulky Boc protecting group and the long lipid chain can create steric hindrance, potentially leading to incomplete or slow coupling reactions.[8]

  • Aggregation: The hydrophobic nature of the oleoyl group can promote aggregation of the peptide-resin during solid-phase peptide synthesis (SPPS), which can hinder reagent access and lead to lower yields.[9]

  • Difficult Purification: The lipophilic nature of the resulting peptide can make purification by standard reversed-phase HPLC challenging, often requiring modified gradients and solvents.

Q3: Which coupling reagents are recommended for use with this compound?

For sterically hindered and modified amino acids like this compound, more potent coupling reagents are recommended to achieve high coupling efficiency.[8][9] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often effective.[9] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be a good choice.[10] Standard carbodiimide reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be less effective and could require additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve performance and reduce side reactions.[11]

Q4: How can I monitor the completion of the coupling reaction?

Standard methods for monitoring the completion of coupling reactions on solid-phase support can be used. The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines.[9] A positive Kaiser test (blue/purple beads) indicates an incomplete coupling reaction. However, it's important to note that the Kaiser test is not reliable for N-methylated amino acids or other secondary amines. An alternative for secondary amines is the bromophenol blue test.[12]

Q5: What are the standard conditions for Boc deprotection of the this compound moiety?

The Boc group is typically removed under acidic conditions. A common method is treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[8][13] A solution of 20-50% TFA in DCM is often used. The deprotection time can range from 30 minutes to a few hours, depending on the specific substrate and reaction conditions.[8][13] It is crucial to thoroughly wash the resin after deprotection to remove residual acid and byproducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Yield Incomplete Coupling: Due to steric hindrance from the Boc group and the oleoyl chain.[8][9]- Use a more potent coupling reagent like HATU or HCTU. - Increase the equivalents of the amino acid and coupling reagents (e.g., 2-4 equivalents). - Extend the coupling reaction time (e.g., 2-4 hours or overnight).[9] - Perform a "double coupling" where the coupling step is repeated with fresh reagents.[9]
Peptide Aggregation: The hydrophobic oleoyl chain can cause the peptide-resin to aggregate, blocking reactive sites.[9]- Use a solvent system that disrupts secondary structures, such as adding a small amount of DMSO to DMF. - Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to reduce aggregation.
Poor Solubility of this compound: The reagent may not be fully dissolved in the reaction solvent.- Pre-dissolve the this compound in a minimal amount of a good solvent like DMSO before adding it to the main reaction solvent (e.g., DMF).[5] - Use a solvent mixture that improves solubility, such as DMF/DCM.
Presence of Deletion Sequences in Final Product Incomplete Fmoc/Boc Deprotection: The protecting group on the N-terminus of the growing peptide chain was not fully removed before the coupling step.[9]- Increase the deprotection time or the concentration of the deprotection reagent (e.g., piperidine for Fmoc, TFA for Boc).[9] - Ensure the deprotection reagent is fresh. - Perform a Kaiser test after deprotection to confirm the presence of free amines.[9]
Difficult Purification of the Final Product Hydrophobicity of the Product: The long oleoyl chain makes the product very nonpolar.- Use a C4 or C8 reverse-phase HPLC column instead of a C18 column. - Modify the mobile phase, for example, by using a gradient with a stronger organic solvent like isopropanol in addition to acetonitrile. - Lyophilize the product from a solvent mixture containing an organic solvent like acetonitrile or tert-butanol to improve the solubility of the final powder.
Side Reactions Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic imide during synthesis.[14]- Use a protecting group on the aspartic acid side chain that is less prone to this side reaction. - Use HOBt as an additive during coupling, which can help to suppress aspartimide formation.
Racemization: The chiral center of the amino acid can be epimerized during activation and coupling.- Use coupling reagents and additives known to minimize racemization, such as HATU or the addition of HOAt.

Experimental Protocols

Protocol 1: Standard Coupling of this compound on Solid-Phase Support

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. After swelling, wash the resin three times with DMF.

  • Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform the deprotection step according to standard protocols (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF after deprotection.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMSO and then dilute with DMF.

    • Add HATU (2-4 equivalents) to the solution.

    • Add DIPEA (4-8 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue/purple beads), consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.

Protocol 2: Boc Deprotection

This protocol describes the removal of the N-terminal Boc group from the newly coupled this compound residue.

Materials:

  • Resin-bound peptide with an N-terminal Boc group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Wash the resin with DCM (3-5 times) to prepare it for the acidic deprotection conditions.

  • Deprotection Reaction:

    • Prepare a solution of 20-50% TFA in DCM.

    • Add the deprotection solution to the resin and agitate at room temperature for 30-60 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove the TFA.

    • Wash with DMF (3-5 times).

  • Neutralization:

    • Prepare a solution of 10% DIPEA in DMF.

    • Add the neutralization solution to the resin and agitate for 2-5 minutes. Repeat this step once.

  • Final Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound
Coupling ReagentEquivalents (AA:Reagent:Base)Recommended UseExpected Yield (Illustrative)
HATU/DIPEA1:1:2Highly recommended for sterically hindered couplings.[8]85-95%
HCTU/DIPEA1:1:2A cost-effective alternative to HATU with similar high reactivity.[9]80-90%
PyBOP/DIPEA1:1:2Effective for difficult couplings, especially with N-methylated residues.[12]80-90%
EDC/HOBt1:1:1Standard coupling conditions, may require longer reaction times or double coupling.60-80%

Note: Expected yields are illustrative and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.

Visualizations

experimental_workflow start Resin-Bound Peptide (Free N-terminus) deprotection Deprotection (if necessary) start->deprotection activation Activation of This compound (HATU/DIPEA) deprotection->activation Free Amine coupling Coupling Reaction activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Repeat) washing Washing (DMF, DCM) monitoring->washing Negative next_step Next Synthesis Step or Cleavage washing->next_step

Caption: Experimental workflow for coupling this compound.

troubleshooting_logic low_yield Low Coupling Yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling aggregation Peptide Aggregation? incomplete_coupling->aggregation No solution1 Use Potent Coupling Reagent (HATU/HCTU) Increase Equivalents Extend Reaction Time Double Couple incomplete_coupling->solution1 Yes solubility Poor Reagent Solubility? aggregation->solubility No solution2 Use Aggregation-Disrupting Solvents (e.g., add DMSO) Increase Temperature aggregation->solution2 Yes solution3 Pre-dissolve in DMSO Use Solvent Mixture (DMF/DCM) solubility->solution3 Yes

Caption: Troubleshooting logic for low coupling yield.

References

N'-Boc-N-(Gly-Oleoyl)-Lys solubility issues in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N'-Boc-N-(Gly-Oleoyl)-Lys.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound due to its lipophilic nature, stemming from the long oleoyl chain, and the presence of the Boc protecting group. Below are systematic steps to address these challenges.

Initial Assessment: Visual Inspection

Before proceeding with solubilization, visually inspect the compound. Undissolved particles or a cloudy appearance indicate incomplete dissolution.

Step-by-Step Troubleshooting

  • Solvent Selection: The choice of solvent is critical. Due to its lipophilic character, this compound is poorly soluble in aqueous solutions. Recommended starting solvents are polar aprotic organic solvents.

  • Initial Dissolution in an Organic Solvent: Begin by attempting to dissolve the compound in a small amount of a suitable organic solvent before introducing any aqueous buffer. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective.[1][2]

  • Sonication: If the compound does not readily dissolve, use a sonicator. Sonication can help break up aggregates and enhance dissolution.[1]

  • Gentle Warming: Gently warming the solution to a temperature not exceeding 40°C can aid solubility.[1] However, be cautious as excessive heat can lead to degradation.

  • Vortexing: Vigorous vortexing can also be employed to facilitate the dissolution process.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final aqueous solution can sometimes improve solubility. However, given the N'-Boc protection, the primary amino group of lysine is not available for protonation. The carboxylic acid of the lysine residue could be deprotonated at basic pH, potentially increasing aqueous solubility. If your experimental conditions allow, a slight increase in the pH of the aqueous phase with a weak base might be attempted after initial dissolution in an organic solvent.[1]

  • Co-solvents: If the compound precipitates upon addition to an aqueous buffer, consider using a co-solvent system. This involves maintaining a certain percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental assay, as high concentrations can have physiological effects.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or PBS?

A1: this compound is a highly lipophilic molecule due to the presence of the C18 oleoyl fatty acid chain. This long hydrocarbon tail makes it inherently insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[3] To dissolve it, you must start with an organic solvent.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Based on the structure, polar aprotic solvents are the most suitable. We recommend starting with high-purity, anhydrous DMSO or DMF.[1][2] Chloroform, dichloromethane, and ethyl acetate are also viable options for Boc-protected amino acids.[4]

Q3: I have dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:

  • Decrease the final concentration: The compound may be soluble at a lower final concentration in your assay buffer.

  • Increase the percentage of organic co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO in the buffer can help maintain solubility.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly while vortexing to allow for better mixing and reduce localized high concentrations that can trigger precipitation.

Q4: Can I heat the compound to get it into solution?

A4: Gentle warming up to 40°C can be used to aid dissolution.[1] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.

Q5: Will adjusting the pH help with solubility?

A5: The N'-amino group of lysine is protected by the Boc group and is not available for protonation. The C-terminal carboxylic acid can be deprotonated at basic pH, which might slightly improve solubility in aqueous media. However, initial dissolution in an organic solvent is still necessary. The impact of pH on the solubility of this highly lipophilic molecule in aqueous systems is likely to be minimal compared to the effect of organic solvents.

Data Presentation

Compound/FragmentSolventReported Solubility
Oleic AcidDMSO~100 mg/mL
Oleic AcidDMF~100 mg/mL
Oleic AcidEthanolSoluble
Oleic AcidChloroformSoluble
Oleic AcidEtherSoluble
Oleic AcidWaterPractically Insoluble
Fmoc-L-Lys(Boc)-OHDMSO100 mg/mL (with sonication)
H-Lys(Boc)-OHDMSOSoluble
H-Lys(Boc)-OHWaterSlightly Soluble
Boc-GlycineDMSO100 mg/mL (with sonication)
N-Boc-N'-Fmoc-L-LysineChloroformSoluble
N-Boc-N'-Fmoc-L-LysineDichloromethaneSoluble
N-Boc-N'-Fmoc-L-LysineEthyl AcetateSoluble
N-Boc-N'-Fmoc-L-LysineAcetoneSoluble
N-Boc-N'-Fmoc-L-LysineWaterInsoluble

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a general guideline for dissolving this compound for use in biological assays.

Materials:

  • This compound

  • High-purity, anhydrous DMSO or DMF

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Warming block or water bath (optional)

  • Aqueous buffer for the final application

Procedure:

  • Preparation: Allow the vial of this compound to come to room temperature before opening to minimize moisture condensation.

  • Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Alternatively, use a probe sonicator at a low setting for short bursts. Visually inspect for complete dissolution.

  • Gentle Warming (Optional): If solids persist, warm the solution to 37-40°C for 5-10 minutes, followed by vortexing or sonication.

  • Dilution into Aqueous Buffer: Once a clear, concentrated stock solution is obtained, perform serial dilutions. For dilution into an aqueous buffer, add the stock solution dropwise to the buffer while continuously vortexing to ensure rapid mixing and prevent precipitation.

  • Final Concentration and Co-solvent Percentage: Calculate the final concentration of both the compound and the organic solvent in your working solution. Ensure the final solvent concentration is compatible with your experimental system.

Visualizations

Caption: Workflow for solubilizing this compound.

Signaling_Pathway_Analogy cluster_compound Compound Properties cluster_problem Solubility Issue cluster_solution Solubilization Strategy lipophilic Lipophilic Nature (Oleoyl Chain) insolubility Poor Aqueous Solubility lipophilic->insolubility boc_group Boc-Protected Amine boc_group->insolubility organic_solvent Organic Solvent (e.g., DMSO) insolubility->organic_solvent Primary Solution energy_input Energy Input (Sonication, Heat) organic_solvent->energy_input Enhances co_solvent Aqueous Buffer with Co-solvent energy_input->co_solvent Leads to stable

Caption: Logical relationship of solubility issues and solutions.

References

Preventing degradation of the oleoyl chain during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing an oleoyl chain. The focus is on preventing the degradation of the unsaturated fatty acid moiety during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating an oleoyl chain into a peptide during SPPS?

A1: The main challenge is the susceptibility of the cis-double bond in the oleoyl chain to degradation under standard SPPS conditions. The primary degradation pathways include:

  • Oxidation: The double bond can be oxidized by atmospheric oxygen or reactive species generated during the synthesis, leading to the formation of epoxides, aldehydes, or other undesired byproducts.

  • Acid-catalyzed reactions: During TFA-mediated cleavage, the double bond can be protonated, leading to carbocation formation and subsequent side reactions like hydration, addition of scavengers, or polymerization.

Q2: Is it necessary to protect the double bond of the oleoyl chain during SPPS?

A2: While specific protecting groups for alkenes that are fully compatible with routine SPPS are not commonly reported in the literature, the decision to protect the double bond depends on the specific peptide sequence and synthesis strategy. In many cases, careful optimization of reaction conditions and the use of appropriate scavengers can prevent significant degradation without the need for a dedicated protecting group.

Q3: Which SPPS strategy, Fmoc/tBu or Boc/Bzl, is more suitable for synthesizing oleoyl-peptides?

A3: Both Fmoc/tBu and Boc/Bzl strategies can be used for synthesizing oleoyl-peptides.

  • Fmoc/tBu: This is often the preferred method due to its milder deprotection conditions (piperidine), which are less likely to affect the oleoyl chain's double bond.[1] However, the final TFA cleavage still poses a risk.

  • Boc/Bzl: This strategy involves repeated acid treatments for Boc deprotection, which can potentially lead to more side reactions at the double bond over the course of the synthesis.[2] The final HF cleavage is harsh and can also cause degradation.[3]

Q4: How can I couple oleic acid to the peptide on the solid support?

A4: Oleic acid can be coupled to the N-terminus of the peptide chain or to a side chain of an amino acid like lysine using standard peptide coupling reagents.[4] Common coupling agents include HBTU, HATU, or DIC/Oxyma. It is crucial to ensure complete acylation to avoid deletion sequences.

Troubleshooting Guides

Issue 1: Oxidation of the Oleoyl Chain

Symptom: Mass spectrometry analysis of the crude peptide shows peaks corresponding to the desired mass +16 Da, +32 Da, or other masses indicative of oxidation.

Possible Causes & Solutions:

CauseRecommended Solution
Air Oxidation Perform all synthesis steps, especially coupling and deprotection, under an inert atmosphere (e.g., nitrogen or argon).[5]
Oxidizing Impurities in Solvents/Reagents Use high-purity, freshly opened solvents and reagents. Degas all solutions before use.
Generation of Reactive Oxygen Species Avoid prolonged exposure to light and heat, which can promote the formation of radicals.
Issue 2: Side Reactions During TFA Cleavage

Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks. Mass spectrometry reveals adducts of scavengers or other molecules to the oleoyl chain.

Possible Causes & Solutions:

CauseRecommended Solution
Carbocation Formation at the Double Bond Minimize the cleavage time to what is necessary for complete deprotection of the amino acid side chains.[6]
Reaction with Scavengers Use a carefully selected scavenger cocktail. Triisopropylsilane (TIS) is a common scavenger that can reduce carbocations. However, it can also reduce the double bond under certain conditions. Consider using a milder scavenger or a cocktail with reduced TIS concentration.[7]
Alkylation of Sensitive Residues If the peptide contains sensitive residues like Trp or Cys, they can be alkylated by carbocations generated from protecting groups or the oleoyl chain. Use of scavengers like EDT or DODT can help protect these residues.[8]

Experimental Protocols

Protocol 1: Coupling of Oleic Acid (Fmoc-SPPS)
  • Resin Preparation: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL/g).

  • Coupling Solution Preparation: In a separate vial, dissolve oleic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated oleic acid solution to the resin and shake at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), continue coupling for another 2 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 2: Cleavage and Deprotection of Oleoyl-Peptide
  • Resin Preparation: Wash the dried oleoyl-peptide-resin with DCM (3 x 10 mL/g).

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended starting cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues, other scavengers may be necessary (see table below).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and shake at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Table 1: Recommended Scavengers for TFA Cleavage of Oleoyl-Peptides

ScavengerConcentration in TFAPurposePotential Issues
Triisopropylsilane (TIS) 1-5%Reduces carbocations.Can potentially reduce the double bond.
Water (H₂O) 2.5-5%Traps carbocations.-
1,2-Ethanedithiol (EDT) 1-2.5%Scavenges trityl cations and protects Cys and Met.Strong odor. Can add to the double bond.
Thioanisole 2-5%Soft scavenger for protecting groups.Can cause side reactions with some amino acids.

Visualizations

Workflow for Oleoyl-Peptide Synthesis

Oleoyl_Peptide_Synthesis_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Oleic Acid Coupling (e.g., HBTU/DIPEA) deprotection->coupling cleavage Cleavage & Deprotection (TFA/Scavengers) coupling->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end_product Pure Oleoyl-Peptide analysis->end_product

Caption: General workflow for the solid-phase synthesis of an oleoyl-peptide.

Troubleshooting Logic for Oleoyl Chain Degradation

Oleoyl_Degradation_Troubleshooting start Crude Peptide Analysis (HPLC, MS) oxidation Oxidation Detected? (+16 Da, etc.) start->oxidation cleavage_issues Cleavage Side Reactions? (Adducts, etc.) oxidation->cleavage_issues No inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes optimize_scavengers Optimize Scavenger Cocktail cleavage_issues->optimize_scavengers Yes pure_product Proceed to Purification cleavage_issues->pure_product No degas_solvents Degas Solvents/Reagents inert_atmosphere->degas_solvents re_synthesize Re-synthesize with Optimized Conditions degas_solvents->re_synthesize minimize_cleavage_time Minimize Cleavage Time optimize_scavengers->minimize_cleavage_time minimize_cleavage_time->re_synthesize

Caption: A logical guide for troubleshooting common degradation issues of the oleoyl chain.

References

Side reactions associated with N'-Boc-N-(Gly-Oleoyl)-Lys and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N'-Boc-N-(Gly-Oleoyl)-Lys. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis and handling of this lipopeptide building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a derivative of the amino acid L-lysine. In this compound, the alpha-amino group (Nα) is modified with a glycine residue that is subsequently acylated with oleic acid, and the epsilon-amino group (Nε) is protected by a tert-butyloxycarbonyl (Boc) group. This molecule is often used as a building block in the synthesis of lipopeptides and proteolysis-targeting chimeras (PROTACs), where the lipid moiety can enhance cell permeability or direct the molecule to specific cellular compartments.[1][2]

Q2: What are the most common side reactions during the synthesis of this compound?

A2: The most common side reactions include:

  • Incomplete acylation: The reaction of oleoyl chloride with the glycine amino group may be incomplete, leading to the presence of unreacted N'-Boc-N-(Gly)-Lys.

  • Diacylation: Although less likely due to the Boc protection on the lysine side chain, there is a small possibility of side reactions if the Boc group is prematurely cleaved.

  • Side reactions involving the oleoyl chain: The double bond in the oleoyl group can be susceptible to oxidation or other modifications under harsh reaction conditions.

  • Racemization: During coupling steps, some degree of racemization of the amino acid chiral centers can occur.

  • Hydrolysis of oleoyl chloride: Oleoyl chloride is sensitive to water and can hydrolyze back to oleic acid, which will not participate in the acylation reaction.[3][4]

Q3: How can I minimize the formation of side products during the oleoylation step?

A3: To minimize side products during oleoylation:

  • Use a high-purity oleoyl chloride: Ensure the oleoyl chloride is fresh and has not been hydrolyzed.[5][6]

  • Control the reaction temperature: Adding oleoyl chloride in aliquots can help control the reaction temperature and reduce the formation of byproducts.[7]

  • Work under anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of oleoyl chloride.

  • Optimize stoichiometry: Use a slight excess of oleoyl chloride to drive the reaction to completion, but avoid a large excess which can complicate purification.

Q4: What is the best method to purify the final product?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound.[8] A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete acylation with oleoyl chloride.- Ensure the use of fresh, high-purity oleoyl chloride.- Optimize the stoichiometry of oleoyl chloride.- Add the oleoyl chloride in several aliquots to maintain an optimal reaction temperature.[7]
Hydrolysis of oleoyl chloride.- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Adsorption of the lipophilic product to labware.- Use silanized glassware to minimize adsorption.[9]
Presence of Multiple Peaks in HPLC Analysis Incomplete reaction or presence of side products.- Optimize reaction time and temperature for the coupling steps.- Ensure complete deprotection of the glycine's amino group before oleoylation.
Aggregation of the lipopeptide.- Use structure-disrupting strategies during synthesis if applicable, such as the incorporation of pseudoproline dipeptides.[10]- Optimize HPLC conditions (e.g., gradient, temperature) to improve peak shape.
Product is Difficult to Dissolve for Purification High hydrophobicity of the molecule.- Use a solvent system with a higher organic content (e.g., acetonitrile, methanol, or isopropanol) for initial dissolution.- Consider the use of a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Loss of Boc Protecting Group Exposure to acidic conditions.- Avoid acidic conditions during workup and purification. The Boc group is labile in strong acids like TFA.[11][12] If using RP-HPLC with TFA, minimize exposure time and use low concentrations.

Experimental Protocols

Synthesis of this compound

This protocol assumes the starting material is N'-Boc-N-(Gly)-Lys.

  • Preparation: Dry all glassware thoroughly. Ensure all solvents are anhydrous.

  • Dissolution: Dissolve N'-Boc-N-(Gly)-Lys in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution. Typically, 2-3 equivalents are used.

  • Acylation: Slowly add oleoyl chloride (approximately 1.1-1.5 equivalents) to the reaction mixture, preferably in several aliquots to control the reaction temperature.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., 5% sodium bicarbonate), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by RP-HPLC.

Purification by RP-HPLC
  • Column: Use a preparative C18 column.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in HPLC-grade water.

    • Buffer B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 30% to 100% Buffer B over 30-40 minutes. This may need to be optimized based on the specific product's retention time.

  • Detection: Monitor the elution at a wavelength of 214 nm or 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and confirm the mass by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start N'-Boc-N-(Gly)-Lys Dissolve Dissolve in anhydrous DMF/DCM Start->Dissolve Add_Base Add DIPEA Dissolve->Add_Base Acylation Add Oleoyl Chloride (in aliquots) Add_Base->Acylation Monitor Monitor reaction (TLC, LC-MS) Acylation->Monitor Quench Quench with H2O Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (acid, base, brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Purify RP-HPLC Purification Dry->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start N'-Boc-N-(Gly)-Lys + Oleoyl Chloride Desired_Product Desired Product: This compound Start->Desired_Product Successful Reaction Incomplete_Acylation Side Product: Unreacted Starting Material Start->Incomplete_Acylation Incomplete Reaction Boc_Cleavage Side Product: Di-oleoylated Lysine derivative Start->Boc_Cleavage Acidic Conditions Hydrolysis Side Product: Oleic Acid Oleoyl_Chloride Oleoyl Chloride Oleoyl_Chloride->Hydrolysis Reaction with H2O

Caption: Potential side reactions during synthesis.

References

Technical Support Center: Cleavage of Boc Group from N'-Boc-N-(Gly-Oleoyl)-Lysine under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the acidic cleavage of the Boc protecting group from N'-Boc-N-(Gly-Oleoyl)-Lysine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this critical deprotection step in lipopeptide synthesis.

Frequently Asked questions (FAQs)

Q1: What are the standard acidic conditions for removing the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lysine?

A1: The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA). A standard starting point is a solution of 25-50% TFA in a suitable organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature. Another common reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.

Q2: How does the oleoyl group affect the Boc deprotection reaction?

A2: The long, hydrophobic oleoyl chain can present challenges, primarily related to solubility. N'-Boc-N-(Gly-Oleoyl)-Lysine is an amphiphilic molecule, and its solubility in standard deprotection cocktails (e.g., TFA/DCM) may be limited, potentially leading to incomplete reactions. It is crucial to ensure the substrate is fully dissolved for the deprotection to proceed efficiently. The double bond in the oleoyl chain is generally stable under standard TFA deprotection conditions, but prolonged exposure or harsh acidic conditions could potentially lead to side reactions.

Q3: What are the most common side reactions to be aware of during the acidic cleavage of the Boc group?

A3: The primary side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation (t-Bu⁺), which is generated during the cleavage of the Boc group.[1] Although N-(Gly-Oleoyl)-Lysine itself does not contain highly susceptible residues like tryptophan or methionine, if other such residues are present in a larger peptide context, they can be alkylated. To mitigate this, the use of scavengers is highly recommended.

Q4: What are scavengers and why are they important?

A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations generated during Boc deprotection. This prevents the t-Bu⁺ from reacting with your desired product and forming unwanted byproducts. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. The choice of scavenger depends on the specific amino acid composition of the peptide.

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). By taking small aliquots from the reaction mixture at different time points, you can determine when the starting material has been fully consumed. HPLC is particularly useful for quantifying the extent of deprotection and identifying any side products.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Poor Solubility: The lipophilic nature of the oleoyl group may cause the substrate to not fully dissolve in the reaction mixture. 2. Insufficient Acid Concentration or Reaction Time: The Boc group may be sterically hindered or the reaction conditions may not be strong enough for complete cleavage. 3. Inadequate Reagent Volume: Insufficient volume of the cleavage cocktail can lead to an incomplete reaction.1. Optimize Solvent System: Try different solvent mixtures to improve solubility. For example, adding a small amount of a more polar co-solvent or using alternative "greener" solvents like toluene or p-xylene with TFA has been reported.[3] Ensure vigorous stirring to maximize dissolution. 2. Increase Acid Concentration/Time: Gradually increase the concentration of TFA (e.g., from 25% to 50% or higher) or prolong the reaction time. Monitor the reaction closely by HPLC to avoid potential side reactions. 3. Ensure Sufficient Reagent: Use a sufficient volume of the cleavage cocktail to ensure the substrate is fully submerged and can react completely. A common starting point is 10 mL of cleavage cocktail per gram of peptide-resin in solid-phase synthesis, which can be adapted for solution-phase.
Formation of Side Products 1. t-Butylation: Alkylation of nucleophilic sites by the tert-butyl cation. 2. Olefin Modification (less common): Potential for reactions at the double bond of the oleoyl group under harsh acidic conditions.1. Use Scavengers: Always include scavengers in your cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[4] 2. Minimize Reaction Time and Temperature: Use the mildest conditions necessary for complete deprotection. Avoid prolonged reaction times and elevated temperatures.
Difficult Product Isolation/Purification 1. Emulsion Formation: The amphiphilic nature of the deprotected product can lead to the formation of emulsions during aqueous work-up. 2. Co-elution with Scavengers: Scavengers and their byproducts may co-elute with the desired product during chromatography.1. Optimize Work-up: After cleavage, the TFA is typically removed under reduced pressure. The product can then be precipitated from a cold, non-polar solvent like diethyl ether. Centrifugation can aid in pelleting the product.[5] 2. Choose Volatile Scavengers: Where possible, use scavengers that are volatile and can be easily removed under vacuum. Alternatively, select scavengers that have significantly different chromatographic properties from your product.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a general starting point and may require optimization based on the specific characteristics of your substrate and reaction scale.

Materials:

  • N'-Boc-N-(Gly-Oleoyl)-Lysine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine in DCM in a round-bottom flask. The concentration will depend on the scale of your reaction, but aim for complete dissolution.

  • To the stirred solution, add TFA to achieve the desired final concentration (e.g., 25-50% v/v).

  • If using a scavenger, add TIS (e.g., 2.5-5% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove any residual TFA and soluble impurities.

  • Dry the final product under vacuum.

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

This method provides an alternative to TFA-based deprotection.

Materials:

  • N'-Boc-N-(Gly-Oleoyl)-Lysine

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Precipitate the hydrochloride salt of the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConcentrationSolventTypical Reaction TimeKey Considerations
Trifluoroacetic Acid (TFA)25-50%[6]Dichloromethane (DCM)1-2 hoursHighly effective, but corrosive. Requires careful handling and removal. May require scavengers to prevent side reactions.
Hydrogen Chloride (HCl)4 M1,4-Dioxane30 min - 2 hoursGood alternative to TFA. The product is isolated as the hydrochloride salt.
p-Toluenesulfonic acid (pTSA) in Deep Eutectic Solvent (DES)1:1 molar ratio with Choline ChlorideDES10-30 minutesA "greener" alternative that can be highly efficient at room temperature.[7]

Table 2: Troubleshooting Common Issues in Boc Deprotection of N'-Boc-N-(Gly-Oleoyl)-Lysine

IssueObservation by HPLC/MSPotential CauseSuggested Action
Incomplete ReactionPresence of starting material peak.Poor solubility, insufficient reaction time or acid strength.Increase TFA concentration, prolong reaction time, or try a different solvent system to improve solubility.
t-Butylation Side ProductPeak with a mass increase of +56 Da.Reaction of the tert-butyl cation with a nucleophilic site.Add scavengers like TIS and water to the cleavage cocktail.
Product DegradationMultiple unknown peaks, loss of desired product mass.Harsh acidic conditions, prolonged reaction time.Reduce reaction time, decrease acid concentration, or perform the reaction at a lower temperature (e.g., 0 °C).

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation & Side Reaction Boc_Protected_Amine N'-Boc-N-(Gly-Oleoyl)-Lys Protonated_Boc Protonated Intermediate Boc_Protected_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Deprotected_Amine N-(Gly-Oleoyl)-Lysine Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of acidic Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction by HPLC/MS Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Incomplete Incomplete Reaction: - Increase acid concentration/time - Improve solubility Complete->Incomplete No Workup Work-up and Purification Side_Products->Workup No Add_Scavengers Side Products: - Add/optimize scavengers - Reduce reaction time Side_Products->Add_Scavengers Yes Incomplete->Monitor Add_Scavengers->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Stability and storage conditions for N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipid-modified peptide linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions based on supplier data.

ConditionTemperatureDurationRecommendations
Long-term Storage -20°CMonths to yearsStore in a dry, dark environment.[1][2][3][4]
Short-term Storage 0 - 4°CDays to weeksKeep in a dry and dark place.[1][3][5]
Shipping AmbientA few weeksThe compound is stable for the duration of typical shipping times.[1][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipid-modified peptide linker. The lipophilic oleoyl group helps to improve the pharmacokinetic properties of peptides, such as prolonging their half-life in circulation.[1][3][5] It is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Q2: How should I handle the compound upon receipt?

A2: Upon receipt, it is recommended to store the compound at -20°C for long-term storage. For immediate use, it can be stored at 0-4°C for a shorter period. Due to its lipophilic nature, it is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q3: What are the potential degradation pathways for this molecule?

A3: The primary potential degradation pathways for this compound include:

  • Acid-catalyzed hydrolysis of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved to yield the free amine.[6]

  • Oxidation of the oleoyl group: The double bond in the oleic acid chain is susceptible to oxidation, which can occur in the presence of air and light, leading to the formation of various oxidation products.[2]

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

TroubleshootingGuide Troubleshooting Experimental Issues cluster_start cluster_issues cluster_causes_solubility cluster_solutions_solubility cluster_causes_reaction cluster_solutions_reaction cluster_causes_sideproducts cluster_solutions_sideproducts start Identify the Issue issue1 Poor Solubility in Aqueous Buffers start->issue1 issue2 Incomplete Reaction/Low Yield start->issue2 issue3 Unexpected Side Products start->issue3 cause1a High Lipophilicity issue1->cause1a Potential Cause cause2a Steric Hindrance issue2->cause2a cause2b Suboptimal Reaction Conditions issue2->cause2b cause2c Degradation of Starting Material issue2->cause2c cause3a Cleavage of Boc Group issue3->cause3a cause3b Oxidation of Oleoyl Chain issue3->cause3b solution1a Use of co-solvents (e.g., DMSO, DMF, ethanol). Consider formulation with surfactants or cyclodextrins. cause1a->solution1a Recommended Solution solution2a Optimize reaction time and temperature. Use appropriate coupling reagents for peptide synthesis. cause2a->solution2a Recommended Solution solution2b Ensure anhydrous conditions if necessary. Verify reagent stoichiometry and purity. cause2b->solution2b Recommended Solution solution2c Check purity of starting material before use. Store compound under recommended conditions. cause2c->solution2c Recommended Solution solution3a Avoid acidic conditions. Use orthogonal protecting group strategies if applicable. cause3a->solution3a Recommended Solution solution3b Handle under an inert atmosphere (e.g., argon, nitrogen). Use antioxidants if compatible with the reaction. cause3b->solution3b Recommended Solution

Troubleshooting guide for common experimental issues.

Experimental Protocols

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the stability of this compound under various stress conditions. The goal is to develop a method that can separate the intact compound from its potential degradation products.

Objective: To develop and validate an HPLC method to assess the stability of this compound.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Method Development:

    • Mobile Phase Selection: Start with a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid or TFA and (B) acetonitrile with 0.1% formic acid or TFA.

    • Gradient Optimization: A typical starting gradient could be 50-95% B over 20 minutes. Adjust the gradient to achieve good separation of the main peak from any impurities or degradation products.

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210-220 nm for the peptide bonds) or a CAD for better detection of this non-chromophoric compound.

  • Forced Degradation Studies:

    • Subject the compound to various stress conditions to induce degradation and identify potential degradation products. This is essential to ensure the method is "stability-indicating".

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the sample to UV light according to ICH guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

ExperimentalWorkflow Workflow for HPLC Stability-Indicating Method Development cluster_prep Preparation cluster_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis and Validation prep1 Prepare Stock Solution (1 mg/mL in Organic Solvent) dev1 Select Column and Mobile Phases (e.g., C18, A: H2O+0.1% FA, B: ACN+0.1% FA) prep1->dev1 dev2 Optimize Gradient Elution (e.g., 50-95% B over 20 min) dev1->dev2 dev3 Set Detection Wavelength (e.g., 210-220 nm or CAD) dev2->dev3 stress1 Acidic Hydrolysis (0.1 M HCl, 60°C) dev3->stress1 stress2 Basic Hydrolysis (0.1 M NaOH, 60°C) dev3->stress2 stress3 Oxidative Degradation (3% H2O2, RT) dev3->stress3 stress4 Thermal Degradation (80°C) dev3->stress4 stress5 Photolytic Degradation (UV light) dev3->stress5 analysis1 Analyze Stressed Samples by HPLC stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Assess Peak Purity and Resolution analysis1->analysis2 analysis3 Method is Stability-Indicating analysis2->analysis3 Yes analysis4 Further Optimize Method analysis2->analysis4 No analysis4->dev1

Experimental workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Purifying N'-Boc-N-(Gly-Oleoyl)-Lys-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N'-Boc-N-(Gly-Oleoyl)-Lys-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the purity of these complex lipopeptides.

Frequently Asked Questions (FAQs)

Q1: What are the unique challenges in purifying this compound-containing peptides?

A1: The purification of these lipopeptides is particularly challenging due to their amphiphilic nature, which combines a hydrophilic peptide backbone with a highly hydrophobic Gly-Oleoyl tail. This duality can lead to aggregation, poor solubility in standard solvents, and peak broadening during chromatography. The acid-labile N'-Boc protecting group also requires careful handling to prevent premature deprotection while ensuring its complete removal when desired.

Q2: What are the most common impurities found in crude this compound-containing peptide synthesis?

A2: Common impurities stem from the solid-phase peptide synthesis (SPPS) process and the unique characteristics of the lipopeptide.[1][2][3][4][5][6] These can be broadly categorized as:

  • Peptide-Related Impurities:

    • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[1][2][3]

    • Truncation Sequences: Peptide chains that have stopped growing prematurely.[1][2]

    • Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups after cleavage.[1][2]

    • Diastereomers: Racemization of amino acids during synthesis can lead to isomeric impurities.[3]

  • Lipidation-Related Impurities:

    • Peptides without the Gly-Oleoyl moiety: Incomplete lipidation results in the bare peptide sequence.

    • Diacylated species: Over-acylation of the peptide.

  • Protecting Group-Related Impurities:

    • Peptide without the N'-Boc group: Premature loss of the Boc group during synthesis or cleavage.

    • Adducts: Modifications of the peptide by scavengers used during the cleavage process.[1]

Q3: What is the recommended primary purification technique for these lipopeptides?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying lipopeptides.[7][8][9] This technique separates molecules based on their hydrophobicity, making it well-suited for separating the target lipopeptide from more polar (non-lipidated) or less hydrophobic impurities.

Q4: How should I prepare my crude this compound-containing peptide for RP-HPLC?

A4: Proper sample preparation is critical for a successful purification. After cleavage from the resin, the crude peptide should be precipitated in cold diethyl ether to remove a significant portion of organic scavengers.[10] The precipitated peptide should then be washed multiple times with cold ether and dried under vacuum.[10] For injection, dissolve the crude product in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then dilute with the initial mobile phase (e.g., a low percentage of acetonitrile in water with 0.1% TFA) to ensure compatibility with the column.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound-containing peptides via RP-HPLC.

Problem 1: Poor Peak Shape (Broadening or Tailing)
Potential Cause Recommended Solution
Peptide Aggregation Decrease the sample concentration before injection. Try dissolving the sample in a small amount of a chaotropic agent like guanidinium chloride, or a stronger organic solvent like hexafluoroisopropanol (HFIP) and then diluting.
Secondary Interactions with Column Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), to minimize ionic interactions with the silica backbone of the column.[11][12]
Inappropriate Column Chemistry Use a C4 or C8 column instead of a C18. The shorter alkyl chains can provide better peak shapes for very hydrophobic molecules by reducing strong retention.
Low Column Temperature Increase the column temperature (e.g., to 40-60 °C). This can reduce viscosity and improve mass transfer, leading to sharper peaks.
Problem 2: Low Purity of the Main Peak
Potential Cause Recommended Solution
Co-elution of Impurities Optimize the HPLC gradient. A shallower gradient will increase the separation between peaks with similar retention times.[2]
Presence of Diastereomers Diastereomers can be very difficult to separate. Try using a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile) or a different stationary phase. Sometimes a change in pH can also improve separation.
Incomplete Deprotection If mass spectrometry reveals impurities with masses corresponding to the protected peptide, revisit the cleavage and deprotection steps to ensure complete removal of all protecting groups.
Problem 3: No or Low Recovery of the Peptide
Potential Cause Recommended Solution
Irreversible Adsorption to the Column The high hydrophobicity of the oleoyl group can cause the peptide to bind irreversibly to the column. Use a less retentive column (C4 or C8) or a higher initial percentage of organic solvent in your gradient.
Precipitation on the Column The peptide may be precipitating at the head of the column if the initial mobile phase is too aqueous. Ensure the sample is fully dissolved before injection and consider increasing the starting percentage of the organic solvent.
Peptide Instability If the peptide is degrading on the column, try lowering the temperature or using a different mobile phase additive if TFA is causing issues.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound-Containing Peptides
  • Buffer Preparation:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.[10]

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[10]

  • Sample Preparation:

    • Dissolve the crude, dried peptide in a minimal volume of DMSO.

    • Dilute the sample with Buffer A to a concentration suitable for injection (typically 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Chromatography:

    • Column: A C4 or C8 reversed-phase column is often a good starting point for these hydrophobic peptides.

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: Monitor absorbance at 220 nm.[10]

    • Gradient: A shallow gradient is recommended for optimal separation. A typical scouting gradient is 30% to 100% Buffer B over 40 minutes. This should be optimized based on the initial results.

  • Fraction Analysis and Pooling:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the target peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.[10]

Visualizations

Diagram 1: General Workflow for Lipopeptide Purification

G cluster_0 Synthesis & Cleavage cluster_1 Initial Processing cluster_2 Purification & Analysis cluster_3 Final Product A Solid-Phase Peptide Synthesis B On-Resin Lipidation A->B C Cleavage & Global Deprotection B->C D Precipitation & Washing (Cold Diethyl Ether) C->D E Drying Under Vacuum D->E F Dissolution & Filtration E->F G Preparative RP-HPLC F->G H Fraction Collection G->H I Purity Analysis (Analytical HPLC & MS) H->I J Pooling of Pure Fractions I->J K Lyophilization J->K L Pure Lipopeptide K->L

Caption: Workflow for Lipopeptide Purification.

Diagram 2: Troubleshooting Logic for Purity Issues

G Start Crude Peptide Purity Below Target CheckMS Analyze by Mass Spec Start->CheckMS CheckHPLC Review HPLC Chromatogram Start->CheckHPLC MS_Result Mass Spec Results CheckMS->MS_Result HPLC_Result HPLC Profile CheckHPLC->HPLC_Result IncompleteDeprotection Impurity = Peptide + Protecting Group MS_Result->IncompleteDeprotection DeletionSeq Impurity = Peptide - Amino Acid(s) MS_Result->DeletionSeq NoLipid Impurity = Peptide without Lipid MS_Result->NoLipid OptimizeCleavage Optimize Cleavage/ Deprotection IncompleteDeprotection->OptimizeCleavage OptimizeCoupling Optimize Coupling/ Deprotection Cycles DeletionSeq->OptimizeCoupling OptimizeLipidation Optimize Lipidation Step NoLipid->OptimizeLipidation PoorResolution Poor Peak Resolution HPLC_Result->PoorResolution BroadPeaks Broad/Tailing Peaks HPLC_Result->BroadPeaks OptimizeGradient Optimize HPLC Gradient (shallower) PoorResolution->OptimizeGradient ChangeColumn Change Column/ Mobile Phase PoorResolution->ChangeColumn CheckAggregation Address Aggregation (Temp, Solvent) BroadPeaks->CheckAggregation

Caption: Troubleshooting Purity Issues.

References

Technical Support Center: Characterization of N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N'-Boc-N-(Gly-Oleoyl)-Lys modified peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these complex molecules.

Section 1: Frequently Asked Questions (FAQs)

General

Q1: What are the main challenges in characterizing this compound modified peptides?

A1: The primary challenges stem from the amphipathic nature of these peptides, which combines the hydrophobicity of the oleoyl lipid chain and the Boc protecting group with the potentially hydrophilic nature of the peptide backbone. This can lead to:

  • Poor solubility in standard analytical solvents.

  • A tendency to aggregate, causing peak broadening in chromatography and signal suppression in mass spectrometry.[1]

  • Difficulties in purification due to interactions with both reversed-phase and normal-phase stationary phases.[2][3]

  • Complex fragmentation patterns in mass spectrometry due to the lipid and Boc moieties.

  • Challenges in structural elucidation by NMR due to signal overlap and conformational heterogeneity.[4]

Mass Spectrometry

Q2: I am observing a weak or no signal for my lipopeptide in ESI-MS. What could be the cause?

A2: Weak or no signal in electrospray ionization mass spectrometry (ESI-MS) is a common issue with lipidated peptides. Potential causes include:

  • Aggregation: The peptide may be forming aggregates that do not ionize efficiently.

  • Poor Solubility: The peptide may not be fully dissolved in the LC-MS mobile phase.

  • Ion Suppression: The high hydrophobicity can lead to poor desolvation and ion suppression effects.

  • Inappropriate Solvent System: The mobile phase may not be optimal for maintaining solubility and promoting ionization.

Q3: My MALDI-TOF MS results show broad peaks for my this compound modified peptide. How can I improve the resolution?

A3: Broad peaks in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be due to several factors:

  • Non-homogenous Crystal Formation: The lipopeptide may not co-crystallize well with the matrix due to its amphipathic nature.

  • Salt Contamination: High salt content from synthesis or purification buffers can interfere with ionization and broaden peaks.

  • Peptide Aggregation: Aggregates can lead to a heterogeneous sample spot.

Chromatography and Purification

Q4: My this compound modified peptide is showing severe peak tailing during RP-HPLC purification. What is the reason and how can I fix it?

A4: Peak tailing is often caused by strong secondary interactions between the peptide and the stationary phase, or by sample overload. For these lipopeptides, the oleoyl chain can lead to strong hydrophobic interactions. To mitigate this:

  • Increase Column Temperature: Heating the column (e.g., to 40-60°C) can improve peak shape by reducing viscosity and disrupting strong hydrophobic interactions.

  • Optimize Mobile Phase: Using a stronger organic solvent like isopropanol in addition to acetonitrile can help. Also, ensure the trifluoroacetic acid (TFA) concentration is optimal (typically 0.1%).[5]

  • Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of the sample.

Q5: How can I remove the Boc protecting group after purification?

A5: The Boc group is typically removed under acidic conditions. A common method is treatment with a high concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][] It is crucial to include scavengers in the cleavage cocktail to prevent side reactions, especially with sensitive amino acids like tryptophan or methionine.[8]

NMR Spectroscopy

Q6: Why are the signals in my 1D ¹H NMR spectrum of the this compound modified peptide broad and poorly resolved?

A6: Broad signals in NMR are often indicative of conformational dynamics or aggregation.[4] The flexible oleoyl chain and potential for micelle formation can lead to multiple conformations in solution, resulting in broad peaks. To improve resolution, you can try:

  • Varying the Solvent: Using a more hydrophobic solvent or a mixture, such as methanol-d4 or DMSO-d6, might disrupt aggregates.

  • Increasing the Temperature: Acquiring the spectrum at a higher temperature can increase molecular tumbling and average out different conformations, leading to sharper signals.

  • Lowering the Concentration: Reducing the sample concentration can minimize aggregation.[4]

Section 2: Troubleshooting Guides

Mass Spectrometry (LC-MS/MS)
Problem Probable Cause(s) Recommended Solution(s)
Low Signal Intensity / No Signal 1. Peptide aggregation.2. Poor solubility in mobile phase.3. Ion suppression.1. Add organic modifiers like isopropanol or formic acid to the sample to disrupt aggregates.2. Dissolve the sample in a stronger solvent (e.g., with a higher percentage of organic solvent) before injection.3. Use a lower flow rate or a nano-ESI source to improve ionization efficiency.
Complex/Uninterpretable Fragmentation (MS/MS) 1. Dominant neutral loss of the Boc group (100 Da) or t-butyl group (56 Da).2. Fragmentation of the oleoyl chain.3. Low energy CID is insufficient to fragment the peptide backbone.1. Use a higher collision energy (HCD) to induce backbone fragmentation.2. Look for characteristic lipid fragment ions.3. Employ alternative fragmentation techniques like Electron Transfer Dissociation (ETD) which preserves labile modifications.
Adduct Formation ([M+Na]⁺, [M+K]⁺) 1. Salt contamination from buffers or glassware.1. Desalt the sample using a C18 ZipTip before analysis.2. Ensure all solvents and vials are of high purity.[9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Probable Cause(s) Recommended Solution(s)
Broad Peaks / Peak Tailing 1. Strong hydrophobic interactions with the stationary phase.2. Peptide aggregation on the column.3. Column overload.1. Increase column temperature (40-60°C).2. Use a mobile phase with a stronger organic solvent (e.g., acetonitrile/isopropanol mixture).3. Use a column with a wider pore size (e.g., 300 Å).4. Decrease the amount of sample injected.
Irreversible Binding to Column 1. Extremely high hydrophobicity causing the peptide to "phase separate" on the column.1. Use a very steep gradient (e.g., 5-95% B in 10 minutes) to elute the peptide quickly.2. Employ a column with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic retention.
Poor Resolution from Impurities 1. Co-elution of closely related hydrophobic species (e.g., diastereomers, oxidized forms).1. Use a shallower gradient to increase separation.2. Optimize the mobile phase pH (if compatible with the peptide and column).3. Try a different stationary phase chemistry (e.g., phenyl-hexyl).

Section 3: Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound Modified Peptides
  • Buffer Preparation:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Buffer C (Optional Wash): 0.1% (v/v) TFA in isopropanol.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with a mixture of Buffer A and B (e.g., 1:1 v/v). If solubility is low, DMSO can be used, but minimize the injection volume.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size).

    • Flow Rate: 1 mL/min for analytical scale; adjust for preparative scale.

    • Column Temperature: 50°C.

    • Detection: 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: Linear gradient from 30% to 90% B.

      • 35-40 min: Linear gradient from 90% to 100% B.

      • 40-45 min: Hold at 100% B.

      • 45-50 min: Return to 30% B and re-equilibrate.

    • Note: This is a starting gradient and should be optimized based on the retention time of the peptide.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction by analytical HPLC and MS.

    • Pool the pure fractions and lyophilize.

Protocol 2: Boc Group Deprotection
  • Prepare Cleavage Cocktail:

    • In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a carbocation scavenger.

  • Deprotection Reaction:

    • Dissolve the lyophilized, Boc-protected peptide in the cleavage cocktail (approx. 10 mL per 100 mg of peptide).

    • Stir the reaction mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Add the reaction mixture dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • A white precipitate of the deprotected peptide should form.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether.

    • Wash the pellet twice by resuspending in cold ether, vortexing, and centrifuging.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Verification:

    • Confirm complete deprotection by MS analysis (look for a mass shift of -100 Da).

Section 4: Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_characterization Characterization cluster_deprotection Final Deprotection SPPS Solid-Phase Peptide Synthesis Cleavage Resin Cleavage & Global Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Lyophilize1 Lyophilization HPLC->Lyophilize1 PurePeptide Pure, Protected Peptide Lyophilize1->PurePeptide MS LC-MS & MS/MS PurePeptide->MS NMR 1D/2D NMR PurePeptide->NMR Purity Analytical HPLC PurePeptide->Purity Boc_Removal Boc Deprotection (TFA) PurePeptide->Boc_Removal FinalPeptide Final Lipopeptide Boc_Removal->FinalPeptide

Caption: General workflow for synthesis and characterization.

MS_Troubleshooting Start Low/No MS Signal CheckSolubility Is peptide soluble in mobile phase? Start->CheckSolubility CheckConc Is concentration >10 µM? CheckSolubility->CheckConc Yes ModifySolvent Add isopropanol/formic acid to sample/mobile phase CheckSolubility->ModifySolvent No IncreaseConc Increase sample concentration CheckConc->IncreaseConc No UseNanoESI Use nano-LC or lower flow rate CheckConc->UseNanoESI Yes ModifySolvent->CheckSolubility IncreaseConc->CheckConc Success Signal Improved UseNanoESI->Success

Caption: Decision tree for troubleshooting poor MS signal.

Purification_Challenges cluster_hydrophobic Hydrophobic Interactions cluster_hydrophilic Hydrophilic Interactions Peptide Amphipathic Lipopeptide Oleoyl Oleoyl Chain Peptide->Oleoyl Boc Boc Group Peptide->Boc Backbone Peptide Backbone Peptide->Backbone C18 C18 Stationary Phase Oleoyl->C18 Strong binding Boc->C18 Strong binding BroadPeak Broad Peaks/ Tailing C18->BroadPeak IrreversibleBinding Irreversible Binding C18->IrreversibleBinding Silanols Residual Silanols Backbone->Silanols Secondary interactions Silanols->BroadPeak

Caption: Challenges in RP-HPLC due to amphipathic nature.

References

Technical Support Center: Optimizing HPLC Purification of Oleoyl-Lipidated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of oleoyl-lipidated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these highly hydrophobic molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of oleoyl-lipidated peptides.

Poor Peak Shape: Tailing and Broadening

Q1: My oleoyl-lipidated peptide is showing significant peak tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when purifying highly hydrophobic peptides like those conjugated with oleic acid. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups on silica-based columns, can cause tailing.

  • Peptide Aggregation: The hydrophobic oleoyl group significantly increases the tendency of the peptide to aggregate, which can lead to broad, tailing peaks.

  • Low Acid Concentration: Insufficient ion-pairing agent in the mobile phase can result in poor peak shape.

Troubleshooting Steps:

  • Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that can effectively mask silanol interactions and reduce peak tailing.[1][2] If you are using formic acid (FA) for MS-compatibility and observing tailing, consider increasing its concentration.

  • Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) can disrupt peptide aggregation and improve peak symmetry.[3]

  • Use a Less Hydrophobic Stationary Phase: If tailing persists on a C18 column, consider switching to a C8 or C4 column, which will have weaker hydrophobic interactions with the oleoyl-lipidated peptide.[4]

Q2: My peptide peak is very broad. What are the potential causes and solutions?

A2: Broad peaks can result from several factors, including poor mass transfer, slow kinetics of interaction with the stationary phase, and on-column degradation.

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.[5]

  • Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.

  • Ensure Proper Sample Dissolution: The sample solvent should be weaker than the initial mobile phase to ensure the peptide focuses at the head of the column. Dissolving the oleoyl-lipidated peptide in a strong solvent like pure acetonitrile and injecting it into a mobile phase with low organic content can cause the peak to broaden significantly.

Low Resolution and Recovery

Q3: I'm having trouble separating my oleoyl-lipidated peptide from closely eluting impurities. How can I improve the resolution?

A3: Achieving high resolution for highly hydrophobic peptides can be challenging due to their strong retention.

Troubleshooting Steps:

  • Employ a Shallow Gradient: A very shallow gradient (e.g., 0.5-1% change in organic solvent per minute) is often necessary to resolve species with similar hydrophobicities.

  • Increase Column Length or Use Smaller Particle Size Columns: Longer columns or columns packed with smaller particles can provide higher theoretical plates and thus better resolution.

  • Optimize Mobile Phase Selectivity: Consider using a different organic modifier. While acetonitrile is common, n-propanol or isopropanol can alter the selectivity of the separation for highly hydrophobic molecules.[6]

Q4: The recovery of my oleoyl-lipidated peptide is very low. What could be the reason and how can I improve it?

A4: Low recovery is a significant challenge with oleoyl-lipidated peptides due to their "sticky" nature and potential for irreversible adsorption to the stationary phase or system components.

Troubleshooting Steps:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a small amount of a stronger, water-miscible organic solvent like DMSO or N,N-dimethylformamide (DMF) to dissolve the peptide before diluting it with the initial mobile phase. Be cautious with the final concentration of the strong solvent in your injection volume.

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides in the mobile phase, leading to improved recovery.[3]

  • Use a Wide-Pore Column: A stationary phase with a pore size of 300 Å is recommended for peptides to ensure efficient mass transfer and prevent exclusion from the pores, which can improve recovery.[7]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system by repeatedly injecting a sacrificial peptide or using a metal-free HPLC system can improve recovery.

Quantitative Data Summary

Due to the specific nature of oleoyl-lipidation, publicly available quantitative data is limited. The following table provides a general overview of expected trends and starting points for optimization based on principles for hydrophobic peptides.

ParameterTypical Starting ConditionOptimization Strategy for Oleoyl-Lipidated PeptidesExpected Outcome
Column Stationary Phase C18, 100 Å pore sizeC8 or C4, 300 Å pore sizeReduced retention, improved peak shape and recovery.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard for good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/n-propanol (e.g., 80:20 v/v)Altered selectivity, improved solubility.
Gradient Slope 1-2% B/min0.5-1% B/minImproved resolution of closely eluting species.
Flow Rate 1.0 mL/min (analytical)0.8-1.0 mL/minLower flow rates can improve resolution.
Column Temperature Ambient40-60 °CReduced aggregation, improved peak shape and recovery.
Injection Solvent Mobile Phase AMobile Phase A with minimal strong solvent (e.g., DMSO)Improved solubility, prevents peak distortion.

Experimental Protocols

Protocol 1: Initial Analytical Method Development for an Oleoyl-Lipidated Peptide
  • Column: C4, 4.6 x 150 mm, 5 µm, 300 Å.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the oleoyl-lipidated peptide in a minimal amount of DMSO and dilute to the final injection concentration with Mobile Phase A. Ensure the final concentration of DMSO is low (e.g., <5%).

  • Injection Volume: 10-20 µL.

  • Gradient:

    • 0-5 min: 30% B (isocratic)

    • 5-35 min: 30-90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-41 min: 90-30% B (linear gradient)

    • 41-50 min: 30% B (isocratic, re-equilibration)

Protocol 2: Preparative Purification of an Oleoyl-Lipidated Peptide
  • Column: C4, 21.2 x 250 mm, 10 µm, 300 Å.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 18 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO/Water with TFA) and filter through a 0.45 µm filter.

  • Injection Volume: 1-5 mL (depending on concentration and column loading capacity).

  • Gradient: Based on the optimized analytical gradient, scaled for the preparative column. A typical starting point would be a shallow gradient around the elution point of the target peptide determined from the analytical run. For example, if the peptide elutes at 60% B in the analytical run, a preparative gradient could be 50-70% B over 40 minutes.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis sample_prep Sample Dissolution (Minimal strong solvent) injection Injection sample_prep->injection system_prep System Equilibration (Initial %B) system_prep->injection gradient Gradient Elution (Shallow Gradient) injection->gradient detection UV Detection gradient->detection fractionation Fraction Collection detection->fractionation purity_check Purity Analysis (Analytical HPLC) fractionation->purity_check identity_confirm Identity Confirmation (Mass Spectrometry) purity_check->identity_confirm lyophilization Lyophilization identity_confirm->lyophilization troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution/Recovery Issues start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_broadening Peak Broadening? start->peak_broadening poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery increase_temp Increase Temperature peak_tailing->increase_temp Yes check_tfa Check TFA Conc. peak_tailing->check_tfa Yes shallow_gradient Use Shallower Gradient peak_broadening->shallow_gradient Yes check_sample_solvent Optimize Sample Solvent peak_broadening->check_sample_solvent Yes shallow_gradient2 Use Shallower Gradient poor_resolution->shallow_gradient2 Yes change_organic Try n-Propanol poor_resolution->change_organic Yes increase_temp2 Increase Temperature low_recovery->increase_temp2 Yes use_c4 Use C4 Column low_recovery->use_c4 Yes

References

Validation & Comparative

A Comparative Guide to N'-Boc-N-(Gly-Oleoyl)-Lys and Other Lipidated Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Biological Activities, and Experimental Methodologies

Lipidated amino acids represent a promising class of molecules in drug delivery and development, enhancing the therapeutic potential of peptides and small molecules by modulating their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of N'-Boc-N-(Gly-Oleoyl)-Lys, a notable PROTAC (Proteolysis Targeting Chimera) linker, with other relevant lipidated amino acids. We will delve into their synthesis, physicochemical characteristics, biological activities, and the experimental protocols used for their evaluation.

Introduction to Lipidated Amino Acids

Lipidation, the covalent attachment of a lipid moiety to an amino acid or peptide, is a strategy employed to enhance the membrane permeability, metabolic stability, and overall bioavailability of therapeutic agents.[1] This modification increases the lipophilicity of the parent molecule, facilitating its interaction with and transport across biological membranes.[1] Lipidated amino acids are versatile building blocks in the design of novel drug delivery systems, including liposomes, micelles, and nanoparticles.[2][3] They can be conjugated to a wide array of active pharmaceutical ingredients (APIs), including anticancer drugs, antibiotics, and peptides, to improve their therapeutic efficacy.[1]

This compound is a lipidated amino acid derivative that has gained attention as a linker in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, such as this compound, plays a crucial role in optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), thereby influencing the efficiency and selectivity of protein degradation.[4][5]

This guide will compare this compound with other well-characterized lipidated amino acids, such as N-palmitoyl glycine and N-oleoyl-D-lysine, to provide a comprehensive overview for researchers in the field.

Synthesis of Lipidated Amino Acids

The synthesis of lipidated amino acids typically involves the acylation of an amino acid with a fatty acid. The choice of the amino acid, the fatty acid, and the protective group strategy allows for the creation of a diverse library of lipidated amino acids with varying properties.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of lipidated amino acids, such as their critical micelle concentration (CMC) and solubility, are crucial determinants of their behavior in biological systems and their suitability for various drug delivery applications.

Table 1: Comparison of Physicochemical Properties of Selected Lipidated Amino Acids

Lipidated Amino AcidMolecular Weight ( g/mol )LogP (Predicted)Aqueous SolubilityCritical Micelle Concentration (CMC)Reference(s)
This compound ~567.8Data not availableExpected to be lowData not available
N-Oleoyl-Glycine 339.56.6Practically insolubleData not available[9][10]
N-Oleoyl-D-Lysine 410.64.50.25 mg/mL in PBS (pH 7.2)Data not available[11]
N-Palmitoyl Glycine 313.5Data not availableSoluble in methanolData not available[12]
N-Myristoyl-L-Leucine Data not availableData not availableData not availableData not available

Note: Specific experimental data for this compound is limited in publicly available literature. The properties of N-Oleoyl-Glycine and N-Oleoyl-D-Lysine are provided as structurally related comparators.

The long oleoyl chain in this compound suggests it will have a low aqueous solubility and a propensity to self-assemble into micelles above a certain concentration (CMC). The CMC is a critical parameter as it indicates the concentration at which the lipidated amino acids transition from monomers to aggregates, which can significantly impact their interaction with cells and drug-loading capacity.

Biological Activities and Applications

The biological activity of lipidated amino acids is intrinsically linked to their structure. The lipid chain length and saturation, as well as the nature of the amino acid, influence their interaction with cell membranes and biological targets.

Table 2: Comparison of Biological Activities and Applications

Lipidated Amino AcidPrimary ApplicationTarget/Mechanism of ActionIn Vitro Efficacy (Example)Reference(s)
This compound PROTAC LinkerFacilitates ternary complex formation for targeted protein degradation.Dependent on the specific PROTAC construct.[13]
N-Oleoyl-D-Lysine AnalgesicSelective inhibitor of glycine transporter 2 (GlyT2).IC50 data not available.[11][14]
N-Palmitoyl Glycine NeuromodulatorModulator of calcium influx and nitric oxide production in sensory neurons.Induces transient calcium influx in DRG-like cells (EC50 = 5.5 µM).[12][15]
N-Myristoyl-L-Leucine Splicing InhibitorStalls spliceosomes at a late assembly stage.IC50 values for splicing inhibition are compound-dependent.[16]

The primary application of this compound as a PROTAC linker highlights the importance of the linker's physicochemical properties in mediating the interaction between the target protein and the E3 ligase. The oleoyl chain can potentially interact with cellular membranes, influencing the cellular uptake and localization of the PROTAC molecule.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to characterize lipidated amino acids.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules and can be determined by various methods that detect the onset of micelle formation.

Protocol: CMC Determination by Fluorescence Spectroscopy using Pyrene

  • Materials: Lipidated amino acid, pyrene, appropriate buffer (e.g., Phosphate Buffered Saline - PBS).

  • Preparation of Pyrene Stock Solution: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to a concentration of 1 mM.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of the lipidated amino acid in the desired buffer with concentrations spanning a range below and above the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each lipidated amino acid solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is minimal (<1%).

    • Allow the solutions to equilibrate for at least 1 hour at a constant temperature.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectra of each sample.

    • Excite the samples at a wavelength of 334 nm.

    • Record the emission intensity at two different wavelengths, typically around 373 nm (I1) and 384 nm (I3).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I1/I3) for each concentration of the lipidated amino acid.

    • Plot the I1/I3 ratio as a function of the logarithm of the lipidated amino acid concentration.

    • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

In Vitro Cytotoxicity Assay

The cytotoxicity of lipidated amino acids is a critical parameter to assess their potential for therapeutic applications. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the lipidated amino acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the lipidated amino acid. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cellular Uptake Assay

Understanding the cellular uptake mechanism and efficiency of lipidated amino acids is crucial for optimizing their drug delivery potential. Fluorescence microscopy is a powerful tool for visualizing and quantifying cellular uptake.

Protocol: Cellular Uptake Assay using Fluorescence Microscopy

  • Synthesis of Fluorescently Labeled Lipidated Amino Acid: Synthesize an analog of the lipidated amino acid conjugated with a fluorescent dye (e.g., FITC, Rhodamine).

  • Cell Culture and Seeding:

    • Culture the desired cell line on glass-bottom dishes or coverslips suitable for microscopy.

    • Seed the cells to achieve 60-70% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a solution of the fluorescently labeled lipidated amino acid in serum-free medium at the desired concentration.

    • Wash the cells with PBS and then incubate them with the compound solution for various time points (e.g., 30 min, 1h, 2h).

  • Cell Staining and Fixation:

    • Wash the cells three times with cold PBS to remove any unbound compound.

    • (Optional) Stain the cell nuclei with a nuclear stain like DAPI.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal fluorescence microscope. Use appropriate laser lines and filters for the chosen fluorophore and DAPI.

  • Quantitative Analysis (Optional):

    • Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell.

    • This can provide a semi-quantitative measure of the cellular uptake efficiency.

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved, we provide diagrams generated using the DOT language for key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Molecule (e.g., containing this compound) Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates Degraded_Fragments Degraded Peptide Fragments Degradation->Degraded_Fragments PROTAC_recycled PROTAC (Recycled) Degradation->PROTAC_recycled Released

Caption: PROTAC Mechanism of Action.

Cellular_Uptake cluster_0 Cellular Uptake Pathways for Lipidated Amino Acids cluster_1 Plasma Membrane Extracellular Extracellular Space Passive_Diffusion Passive Diffusion Intracellular Intracellular Space (Cytosol) Passive_Diffusion->Intracellular Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome Lipidated_AA Lipidated Amino Acid Lipidated_AA->Passive_Diffusion Lipid Bilayer Interaction Lipidated_AA->Endocytosis Membrane Invagination Endosome->Intracellular Endosomal Escape

Caption: Cellular Uptake Pathways.

Cytotoxicity_Workflow cluster_0 MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Lipidated Amino Acid (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

In Vitro Biological Activity of N'-Boc-N-(Gly-Oleoyl)-Lys: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro biological activity of N'-Boc-N-(Gly-Oleoyl)-Lys. It is important to note that currently, there is a lack of publicly available experimental data directly validating a specific biological activity for this molecule. Its primary role described in the literature is that of a lipid-modified peptide linker and an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, designed for use in the synthesis of more complex molecules.[1][2][3] This guide, therefore, offers a framework for evaluating its potential activity by comparing it with the known biological effects of its constituent parts and a structurally related bioactive lipid amide, Oleoylethanolamide (OEA).

Overview of this compound

This compound is a synthetic molecule that incorporates three key features:

  • An Oleoyl Group: A monounsaturated fatty acid (oleic acid) tail.

  • A Glycine-Lysine Peptide Core: Providing a peptidic backbone.

  • A Boc Protecting Group: A tert-butyloxycarbonyl group protecting the lysine side-chain amine.

This structure is primarily intended to be incorporated into larger molecules to enhance their pharmacokinetic properties, such as half-life and membrane permeability.[2]

Comparison with Oleoylethanolamide (OEA)

To understand the potential biological activity of the oleoyl moiety, we can draw comparisons with Oleoylethanolamide (OEA), a well-characterized endogenous lipid amide. OEA is known to exert its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This interaction leads to a signaling cascade that influences lipid metabolism and feeding behavior.

Table 1: Comparative Overview of this compound and Oleoylethanolamide (OEA)

FeatureThis compoundOleoylethanolamide (OEA)
Primary Role PROTAC/Peptide LinkerEndogenous Bioactive Lipid
Known In Vitro Activity Not establishedPPAR-α Agonist
Potential In Vitro Effects Increased membrane interaction of conjugated molecule; potential for oleic acid-mediated effects (e.g., on SIRT1).Activation of PPAR-α signaling, regulation of gene expression related to lipid metabolism.
Structural Components Oleic acid, Glycine, Boc-protected LysineOleic acid, Ethanolamine

Potential Signaling Pathway Involvement

While the direct signaling pathways affected by this compound are unknown, the oleoyl group is a key component of OEA, which activates PPAR-α. The diagram below illustrates the established signaling pathway for OEA. It is plausible that if this compound or its metabolites were to have intrinsic activity, it could potentially interact with similar nuclear receptors.

OEA_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_complex OEA OEA PPARa PPAR-α OEA->PPARa Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Activation

Caption: OEA signaling pathway via PPAR-α activation.

Experimental Protocols for In Vitro Validation

To validate the biological activity of this compound, a series of in vitro assays would be necessary. A primary investigation could involve a PPAR-α activation assay to determine if it shares a mechanism with OEA.

PPAR-α Luciferase Reporter Assay

Objective: To determine if this compound can activate the PPAR-α receptor in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPAR-α expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 (or other transfection reagent)

  • This compound (test compound)

  • GW7647 (positive control, potent PPAR-α agonist)

  • DMSO (vehicle control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the PPAR-α expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), GW7647 (e.g., 1 µM), or DMSO vehicle control.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curve for this compound and determine the EC50 value if applicable.

The general workflow for such an experiment is illustrated below.

Experimental_Workflow A Cell Seeding (96-well plate) B Plasmid Transfection (PPAR-α, PPRE-Luc, Renilla) A->B C Compound Incubation (24 hours) B->C D Cell Lysis C->D E Luciferase Activity Measurement D->E F Data Analysis (Normalization & Fold Change) E->F

Caption: General workflow for a luciferase reporter assay.

Conclusion

While this compound is primarily utilized as a linker in the synthesis of PROTACs and other complex molecules, its structural components suggest potential for inherent biological activity. The oleoyl moiety, present in the known PPAR-α agonist OEA, is a candidate for conferring bioactivity. However, without direct experimental evidence, the in vitro effects of this compound remain speculative. The experimental protocols and comparative framework provided in this guide offer a starting point for researchers to investigate and validate its potential biological functions. Any observed activity would need to be carefully characterized to distinguish between the effects of the intact molecule and its potential metabolites.

References

A Comparative Guide to Lipidated Peptides: N'-Boc-N-(Gly-Oleoyl)-Lys vs. Myristoylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein therapeutics, enhancing cellular uptake and modulating pharmacokinetic profiles are paramount challenges. Lipidation, the covalent attachment of a lipid moiety, has emerged as a powerful strategy to overcome these hurdles. This guide provides a detailed comparison between two distinct lipidation strategies: the use of N'-Boc-N-(Gly-Oleoyl)-Lys and the well-established method of myristoylation. We will delve into their mechanisms of action, present available data, and provide detailed experimental protocols for their evaluation.

Introduction to Peptide Lipidation

Lipid modification of peptides can significantly alter their interaction with biological membranes, improve their stability, and prolong their circulation half-life.[1] Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate), is a naturally occurring post-translational modification that often targets proteins to intracellular membranes.[2] In drug development, synthetic myristoylation of peptides has been shown to enhance their cellular entry and therapeutic efficacy.[3][4]

Mechanism of Action and Cellular Uptake

Myristoylated Peptides:

Myristoylation enhances a peptide's affinity for cellular membranes by inserting the hydrophobic myristoyl group into the lipid bilayer.[9] This interaction is often the initial step in a multi-stage process of cellular entry. For many myristoylated peptides, cellular uptake is a rapid, temperature-dependent process.[5] The presence of basic amino acids in the peptide sequence can further promote membrane binding through electrostatic interactions with negatively charged phospholipids.[9] This "myristate plus basic" motif is a common feature in proteins targeted to membranes.[9] Once associated with the membrane, myristoylated peptides can be internalized through various mechanisms, including endocytosis.

This compound Conjugated Peptides:

The oleoyl group in this compound is longer and contains a cis-double bond compared to the saturated myristoyl chain. This seemingly subtle difference can have significant implications for membrane interactions. The kink introduced by the double bond may alter the depth and nature of insertion into the lipid bilayer. Studies on oleic acid-conjugated peptides have shown that this modification can enhance permeability.[10] The increased lipophilicity conferred by the oleoyl group is expected to improve passive diffusion across the cell membrane. The glycine spacer and the lysine backbone provide points for further conjugation and may influence the overall conformation and interaction with the membrane.

Comparative Data Summary

The following table summarizes the key characteristics and available data for this compound and myristoylated peptides. It is important to note that the data for this compound is largely inferred from studies on oleoylated peptides and its use as a PROTAC linker, as direct efficacy studies are limited.

FeatureThis compoundMyristoylated Peptides
Lipid Moiety Oleate (18:1)Myristate (14:0)
Chain Length 18 carbons14 carbons
Saturation MonounsaturatedSaturated
Primary Application PROTAC Linker, Peptide LipidationEnhancing Cellular Uptake, Drug Delivery
Mechanism of Action Increased lipophilicity, potential for enhanced membrane permeability.[10]Membrane insertion and targeting.[9]
Cellular Uptake Expected to be enhanced due to increased lipophilicity.Demonstrated to be rapid and efficient in various cell lines.[5]
Known Biological Effects of Lipid N-Oleoyl glycine has shown biological activity, including roles in the endocannabinoid system.[11][12][13]Myristoylation is a natural post-translational modification involved in protein localization and signaling.[2]
Flexibility The cis-double bond introduces a kink in the lipid chain.The saturated chain is flexible.

Experimental Protocols

To empirically compare the efficacy of peptides modified with this compound versus myristoylation, a series of standardized experiments can be performed.

Peptide Synthesis and Lipidation

Objective: To synthesize peptides with either an N-terminal myristoyl group or a C-terminal or side-chain conjugation with this compound.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using standard Fmoc or Boc chemistry.

  • Myristoylation: Myristic acid is coupled to the N-terminus of the resin-bound peptide using standard peptide coupling reagents (e.g., HBTU, HATU).

  • This compound Conjugation:

    • For side-chain conjugation, a lysine residue with an orthogonal protecting group (e.g., Fmoc-Lys(Mtt)-OH) is incorporated into the peptide sequence.

    • The Mtt group is selectively removed, and this compound is coupled to the lysine side chain.

    • Alternatively, for C-terminal modification, the lipidated amino acid can be attached to the resin first.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the lipidated peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Cellular Uptake Assay using Fluorescence Microscopy

Objective: To visualize and semi-quantify the cellular internalization of fluorescently labeled lipidated peptides.

Protocol:

  • Fluorescent Labeling: The purified lipidated peptides are labeled with a fluorescent dye (e.g., FITC, TAMRA) at a position that does not interfere with the lipid moiety or the peptide's primary sequence.

  • Cell Culture: Adherent cells (e.g., HeLa, HEK293) are seeded in glass-bottom dishes and cultured to 70-80% confluency.

  • Peptide Incubation: The culture medium is replaced with fresh medium containing the fluorescently labeled lipidated peptides at various concentrations (e.g., 1-10 µM). Cells are incubated for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: The cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptides.

  • Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and cell nuclei can be counterstained with DAPI.

  • Imaging: The cells are imaged using a confocal fluorescence microscope. Z-stack images are acquired to confirm intracellular localization.

  • Image Analysis: The fluorescence intensity per cell is quantified using image analysis software (e.g., ImageJ, CellProfiler) to compare the uptake efficiency of the different lipidated peptides.

Quantitative Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled lipidated peptides in a large cell population.

Protocol:

  • Cell Preparation: Suspension cells or trypsinized adherent cells are washed and resuspended in a suitable buffer (e.g., PBS with 2% fetal bovine serum).

  • Peptide Incubation: Cells are incubated with the fluorescently labeled lipidated peptides at various concentrations for a defined time at 37°C.

  • Washing: Cells are washed three times with ice-cold PBS to remove unbound peptide.

  • Flow Cytometry Analysis: The fluorescence of the cell population is analyzed using a flow cytometer. The mean fluorescence intensity is used as a measure of peptide uptake.

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the cytotoxicity of the lipidated peptides.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the lipidated peptides. A control group with untreated cells is included.

  • Incubation: The cells are incubated for a specified period (e.g., 24-72 hours).

  • Assay: An MTT or CCK-8 solution is added to each well, and the plate is incubated according to the manufacturer's instructions.

  • Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control.

Visualizations

Signaling Pathway and Cellular Uptake Mechanisms

G General Cellular Uptake Pathways for Lipidated Peptides cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lipidated Peptide Lipidated Peptide Membrane Interaction Membrane Interaction Lipidated Peptide->Membrane Interaction Hydrophobic Insertion Endosome Endosome Membrane Interaction->Endosome Endocytosis Cytosol Cytosol Membrane Interaction->Cytosol Direct Translocation Endosome->Cytosol Endosomal Escape Target Target Cytosol->Target Biological Effect

Caption: Cellular uptake mechanisms for lipidated peptides.

Experimental Workflow for Comparing Lipidated Peptides

G Workflow for Efficacy Comparison of Lipidated Peptides Peptide Design Peptide Design Synthesis & Purification Synthesis & Purification Peptide Design->Synthesis & Purification Characterization Characterization Synthesis & Purification->Characterization Fluorescent Labeling Fluorescent Labeling Characterization->Fluorescent Labeling Cytotoxicity Assay Cytotoxicity Assay Characterization->Cytotoxicity Assay Cellular Uptake Assays Cellular Uptake Assays Fluorescent Labeling->Cellular Uptake Assays Microscopy Microscopy Cellular Uptake Assays->Microscopy Flow Cytometry Flow Cytometry Cellular Uptake Assays->Flow Cytometry Data Analysis & Comparison Data Analysis & Comparison Microscopy->Data Analysis & Comparison Flow Cytometry->Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

Both myristoylation and conjugation with this compound represent viable strategies for enhancing the therapeutic potential of peptides. Myristoylation is a well-documented approach with a clear mechanism of promoting membrane interaction and cellular uptake. While direct efficacy data for this compound as a peptide modification is less mature, the known properties of oleoylated compounds suggest it holds promise for improving peptide pharmacokinetics, particularly in the context of PROTAC development and other drug delivery applications. The choice between these two lipidation methods will depend on the specific peptide, its intended target, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for a rigorous head-to-head comparison to inform the selection of the optimal lipidation strategy for a given therapeutic candidate.

References

Spectroscopic Analysis for Confirming N'-Boc-N-(Gly-Oleoyl)-Lys Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified amino acids, such as N'-Boc-N-(Gly-Oleoyl)-Lys, is a critical step in the development of lipidated peptides and other complex biomolecules. Confirmation of this incorporation requires robust analytical techniques capable of unambiguously identifying the unique structural features of the modified lysine residue. This guide provides a comparative overview of key spectroscopic methods for this purpose, supported by expected experimental data and detailed protocols.

Comparison of Primary Spectroscopic Methods

The following table summarizes the primary spectroscopic techniques used to confirm the successful synthesis of this compound. Each method offers distinct advantages and provides complementary information for a comprehensive structural verification.

Spectroscopic Technique Information Provided Key Advantages Limitations
Mass Spectrometry (MS) Precise molecular weight of the modified amino acid and fragmentation patterns confirming the covalent linkages between the Boc, Gly-Oleoyl, and Lys moieties.High sensitivity and specificity. Provides definitive confirmation of molecular identity and structure.Can require specialized equipment (e.g., tandem MS for detailed fragmentation). Sample preparation can be critical for lipidated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each proton and carbon atom, confirming the presence and connectivity of all structural components (Boc, Gly, Oleoyl, and Lys).Provides unambiguous structural elucidation and can be used for quantitative analysis. Non-destructive.Lower sensitivity compared to MS. Can be complex to interpret for large molecules. Requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups present in the molecule, such as the carbamate C=O of the Boc group, the amide bonds, and the long aliphatic chain of the oleoyl group.Rapid and non-destructive analysis. Provides a characteristic fingerprint of the molecule.Provides information on functional groups, but not detailed connectivity. Overlapping peaks can make interpretation complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy Limited direct applicability for this molecule. Can be used to detect impurities with strong chromophores or for indirect quantification if a suitable derivatization agent is used.Simple and widely available instrumentation.The target molecule lacks a strong chromophore in the standard UV-Vis range, resulting in low sensitivity and specificity for direct analysis.

Expected Spectroscopic Data

The following tables outline the expected quantitative data from each spectroscopic technique for this compound.

Mass Spectrometry: Expected m/z Values
Ion Description Expected m/z (Monoisotopic)
[M+H]⁺Protonated molecule568.4320
[M+Na]⁺Sodiated molecule590.4139
[M-C₄H₈+H]⁺Loss of isobutylene from Boc group512.3693
[M-Boc+H]⁺Loss of the entire Boc group468.3748
¹H NMR Spectroscopy: Expected Chemical Shifts (in CDCl₃)
Proton(s) Functional Group Expected Chemical Shift (ppm) Multiplicity Integration
~5.35-CH=CH-Olefinic protonsMultiplet2H
~4.30α-CHLysine α-protonMultiplet1H
~4.00-CH₂-Glycine α-protonsDoublet2H
~3.25ε-CH₂-Lysine ε-protonsMultiplet2H
~2.25-CH₂-C=OOleoyl α-methylene protonsTriplet2H
~2.00-CH₂-CH=CH-Oleoyl allylic methylene protonsMultiplet4H
~1.65β, γ, δ-CH₂-Lysine side chain protonsMultiplet6H
1.44-(CH₃)₃Boc protonsSinglet9H
~1.25-(CH₂)n-Oleoyl methylene chainBroad singlet~20H
0.88-CH₃Oleoyl terminal methyl protonsTriplet3H
¹³C NMR Spectroscopy: Expected Chemical Shifts (in CDCl₃)
Carbon(s) Functional Group Expected Chemical Shift (ppm)
~173C=OCarboxyl and Amide carbonyls
~156C=OBoc carbamate carbonyl
~130-CH=CH-Olefinic carbons
~80-C(CH₃)₃Boc quaternary carbon
~54α-CHLysine α-carbon
~43-CH₂-Glycine α-carbon
~40ε-CH₂-Lysine ε-carbon
~29-34-(CH₂)n-Oleoyl and Lysine methylene chain
28.4-C(CH₃)₃Boc methyl carbons
22.7-CH₂-Oleoyl methylene carbon
14.1-CH₃Oleoyl terminal methyl carbon
FTIR Spectroscopy: Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H stretchAmide
~3005=C-H stretchAlkene
2925, 2854C-H stretchAliphatic (Oleoyl chain)
~1710C=O stretchCarbamate (Boc) & Amide I
~1650C=O stretchAmide I
~1530N-H bendAmide II
~1160C-O stretchCarbamate (Boc)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute the sample to 1-10 µg/mL in the initial mobile phase.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 30%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the lipidated amino acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation of the most intense ions. Use collision-induced dissociation (CID) with a normalized collision energy of 20-40%.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, 2-5 second relaxation delay.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be applied.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Alternative Confirmation Methods

While spectroscopic methods are primary, other analytical techniques can provide valuable complementary data.

Alternative Technique Principle Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Can be used to purify the final product and assess its purity. The retention time will be significantly longer than that of the starting materials (lysine, glycine, oleic acid) due to the increased hydrophobicity.
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support.A rapid and simple method to monitor the progress of the reaction. The product will have a higher Rf value (less polar) than the more polar starting materials in a suitable solvent system (e.g., dichloromethane/methanol).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the incorporation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Purity Check cluster_confirmation Spectroscopic Confirmation cluster_result Result synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification purity Purity Assessment (HPLC, TLC) purification->purity ms Mass Spectrometry (Molecular Weight & Fragmentation) purity->ms nmr NMR Spectroscopy (¹H & ¹³C Structure) purity->nmr ftir FTIR Spectroscopy (Functional Groups) purity->ftir confirmation Confirmed Incorporation ms->confirmation nmr->confirmation ftir->confirmation

Caption: Experimental workflow for synthesis and confirmation.

signaling_pathway_analogy cluster_inputs Reactants cluster_process Reaction cluster_output Product lys Boc-Lysine coupling Coupling Reactions lys->coupling gly Glycine gly->coupling oleoyl Oleoyl Chloride oleoyl->coupling product This compound coupling->product

Caption: Synthesis pathway analogy.

A Comparative Guide to Boc vs. Fmoc Protection in Lipidated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of lipidated peptides, crucial molecules in biomedical research and drug development for their ability to mimic biological signaling and act as potent vaccine adjuvants, presents unique challenges. A key decision in their solid-phase peptide synthesis (SPPS) is the choice of the temporary Nα-protecting group: tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). This guide provides an objective comparison of these two cornerstone strategies in the context of lipidated peptide synthesis, supported by experimental data and detailed methodologies to inform the selection process for your specific research needs.

Core Chemical Differences: A Tale of Two Orthogonal Strategies

The fundamental distinction between Boc and Fmoc SPPS lies in their deprotection chemistry, which dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2][3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[1][2]

  • Fmoc Strategy: The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][5] Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[][5] This strategy offers true orthogonality, as the conditions for Nα-deprotection and final cleavage are distinct (base vs. acid).[6]

Performance Comparison in Lipidated Peptide Synthesis

While both methods can be successfully employed for the synthesis of lipidated peptides, the choice between them involves a trade-off between several factors. The highly hydrophobic nature of the lipid moieties can influence resin swelling, reagent solubility, and peptide aggregation, making the selection of the synthetic strategy particularly critical.

FeatureBoc Protection StrategyFmoc Protection Strategy
Nα-Deprotection 50% TFA in Dichloromethane (DCM)[2][3]20% Piperidine in DMF[][5]
Side-Chain Protection Benzyl (Bzl)-based ethers, esters, and carbamates[1]tert-Butyl (tBu)-based ethers, esters, and carbamates[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[1][2]Strong acid (e.g., 95% TFA with scavengers)[5]
Orthogonality Partial (graduated acid lability)[7]Fully orthogonal (base/acid)[6]
Compatibility with Lipids Generally well-suited due to the repeated acid washes which can help to reduce peptide aggregation. The strong acid cleavage is robust for most lipid modifications.The base-labile Fmoc group can be sensitive to certain lipid modifications, particularly esters. However, milder cleavage conditions are generally favorable for preserving the integrity of the final product.
Synthesis of Hydrophobic/Aggregation-Prone Lipopeptides Often favored. The protonation of the N-terminus after Boc deprotection can disrupt interchain hydrogen bonding and reduce aggregation.[1]Can be challenging due to increased peptide aggregation in the neutral state after Fmoc deprotection. Special reagents and conditions may be required.
Compatibility with Post-Translational Modifications (PTMs) Limited, as the harsh final cleavage with HF can degrade sensitive modifications.[6]Highly compatible due to the milder cleavage conditions.[6]
Automation Less common in modern automated synthesizers.[8]The standard for automated peptide synthesis.[8]
Safety Requires specialized equipment and extreme caution for handling highly corrosive and toxic HF.[2]Generally safer, with the main hazard being the use of piperidine and TFA.[]

Experimental Protocols

Detailed methodologies for key experiments in both Boc and Fmoc-based lipidated peptide synthesis are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and lipid modification.

Protocol 1: Boc-Based Solid-Phase Synthesis of a Lipidated Peptide (On-Resin Lipidation)

This protocol outlines the manual synthesis of a generic lipidated peptide on a PAM resin.

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the PAM resin (1 g, 0.7 mmol/g) in DCM (15 mL) for 1 hour.

    • Couple the first Boc-protected amino acid using standard coupling protocols (e.g., DCC/HOBt).

  • Peptide Chain Elongation (One Cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes, followed by a 20-minute deprotection with fresh 50% TFA in DCM.[3]

    • Washing: Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).

    • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 15 mL).

    • Washing: Wash the resin with DCM (3 x 15 mL).

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a suitable coupling agent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 1-2 hours. Monitor the coupling with a Kaiser test.

    • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • On-Resin Lipidation (N-terminal):

    • After the final Boc deprotection and neutralization, swell the resin in DMF.

    • Dissolve the fatty acid (e.g., palmitic acid, 4 equivalents) and a coupling agent (e.g., HBTU, 4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the fatty acid solution and add it to the resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • In a specialized HF apparatus, treat the resin with a cleavage cocktail of HF:p-cresol (9:1, v/v) at 0°C for 1 hour.[2]

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purification:

    • Purify the crude lipidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-Based Solid-Phase Synthesis of a Lipidated Peptide (Incorporation of a Pre-lipidated Amino Acid)

This protocol outlines the manual synthesis using a pre-synthesized Fmoc-S-(2,3-dipalmitoyloxypropyl)-cysteine building block on a Rink Amide resin.

  • Resin Preparation:

    • Swell the Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.

    • Remove the Fmoc group with 20% piperidine in DMF (2 x 15 mL, 5 and 15 minutes).[5]

    • Wash the resin with DMF (5 x 15 mL).

  • Peptide Chain Elongation (One Cycle):

    • Coupling: Couple the Fmoc-protected amino acid (4 equivalents) using a coupling agent (e.g., HATU, 4 equivalents) and DIEA (8 equivalents) in DMF for 1-2 hours. Monitor the coupling with a Kaiser test.

    • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 mL, 5 and 15 minutes).[5]

    • Washing: Wash the resin with DMF (5 x 15 mL).

  • Incorporation of the Lipidated Amino Acid:

    • Couple the pre-synthesized Fmoc-S-(2,3-dipalmitoyloxypropyl)-cysteine (1.5 equivalents) using HATU (1.5 equivalents) and DIEA (3 equivalents) in DMF overnight.

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 15 mL, 5 and 15 minutes).[5]

    • Wash the resin with DMF (5 x 15 mL) and DCM (3 x 15 mL).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purification:

    • Purify the crude lipidated peptide by RP-HPLC.

Visualizing the Workflow: Lipidated Peptide Synthesis

The following diagrams illustrate the general workflows for Boc and Fmoc-based solid-phase synthesis of lipidated peptides.

Boc_Lipidated_Peptide_Synthesis_Workflow cluster_boc Boc Strategy Boc_Start Start: Boc-AA-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash_Neut Wash & Neutralize (DCM, DIEA) Boc_Deprotection->Boc_Wash_Neut Boc_Coupling Couple next Boc-AA Boc_Wash_Neut->Boc_Coupling Boc_Wash Wash (DMF/DCM) Boc_Coupling->Boc_Wash Boc_Wash->Boc_Deprotection Repeat for next AA Boc_Lipidation On-Resin Lipidation (e.g., Palmitic Acid) Boc_Wash->Boc_Lipidation After last AA Boc_Cleavage Final Cleavage (HF or TFMSA) Boc_Lipidation->Boc_Cleavage Boc_End Purified Lipopeptide Boc_Cleavage->Boc_End

Boc-based synthesis workflow for a lipidated peptide.

Fmoc_Lipidated_Peptide_Synthesis_Workflow cluster_fmoc Fmoc Strategy Fmoc_Start Start: AA-Resin Fmoc_Coupling Couple Fmoc-AA Fmoc_Start->Fmoc_Coupling Fmoc_Wash1 Wash (DMF/DCM) Fmoc_Coupling->Fmoc_Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Wash1->Fmoc_Deprotection Fmoc_Wash2 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Coupling Repeat for next AA Fmoc_Lipo_AA_Coupling Couple Pre-lipidated Fmoc-AA Fmoc_Wash2->Fmoc_Lipo_AA_Coupling At lipidation site Fmoc_Lipo_AA_Coupling->Fmoc_Wash1 Fmoc_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Lipo_AA_Coupling->Fmoc_Cleavage After last AA Fmoc_End Purified Lipopeptide Fmoc_Cleavage->Fmoc_End

Fmoc-based synthesis workflow for a lipidated peptide.

Conclusion

The choice between Boc and Fmoc protection for lipidated peptide synthesis is a critical decision that depends on the specific characteristics of the target molecule, the available resources, and the desired final product purity. The Boc strategy, while requiring harsher cleavage conditions, can be advantageous for the synthesis of hydrophobic and aggregation-prone lipopeptides. The Fmoc strategy, with its milder deprotection and cleavage conditions, is generally more compatible with sensitive functionalities and is the standard for automated synthesis. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate strategy for the successful synthesis of these challenging and biologically important molecules.

References

A Comparative Guide to the In Vivo Stability of N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their short in vivo half-life, primarily due to rapid enzymatic degradation and renal clearance. Chemical modifications are a key strategy to overcome these limitations. This guide provides an objective comparison of N'-Boc-N-(Gly-Oleoyl)-Lys modification, a lipidation strategy, against other common methods for enhancing peptide stability, supported by experimental data and detailed protocols.

Mechanism of Stability Enhancement: The Role of Serum Albumin

The primary mechanism by which N'-(Gly-Oleoyl)-Lys modification enhances in vivo stability is through its high affinity for serum albumin. The long, hydrophobic oleoyl (a fatty acid) chain reversibly binds to the fatty acid binding sites on albumin, a long-lived and abundant plasma protein.[1][2] This association confers several advantages:

  • Protection from Proteolysis: Binding to albumin sterically hinders the approach of proteases, significantly reducing the rate of enzymatic degradation of the peptide in the bloodstream.[3]

  • Reduced Renal Clearance: The large size of the peptide-albumin complex (the molecular weight of albumin is ~66.5 kDa) prevents its rapid filtration by the kidneys, a major elimination pathway for smaller peptides.[4]

  • Extended Circulation: By "piggybacking" on albumin, the modified peptide's circulation half-life is dramatically extended from minutes to hours or even days.[1][5]

The Boc (tert-butyloxycarbonyl) protecting group on the lysine's alpha-amine is typically removed during the final stages of peptide synthesis, leaving the N'-(Gly-Oleoyl)-Lys moiety to interact with albumin.

cluster_0 In Vivo Circulation Peptide Gly-Oleoyl-Lys Modified Peptide Albumin Serum Albumin Peptide->Albumin Reversible Binding (High Affinity) Complex Peptide-Albumin Complex (Extended Half-Life) Albumin->Complex Protease Proteolytic Degradation Complex->Protease Blocked Kidney Renal Clearance Complex->Kidney Blocked

Figure 1. Mechanism of stability enhancement via albumin binding.

Performance Comparison with Alternative Stabilization Strategies

The N'-(Gly-Oleoyl)-Lys modification is one of several techniques used to improve peptide stability. Below is a comparison with other common methods.

Modification StrategyMechanism of ActionTypical Half-Life ExtensionKey AdvantagesKey Disadvantages
N'-(Gly-Oleoyl)-Lys (Lipidation) Binds to serum albumin, reducing proteolysis and renal clearance.[6]10 to >100-foldSignificant half-life extension; potential for sustained release depot effect.[5]May alter peptide conformation or receptor binding; potential for decreased solubility.
PEGylation Increases hydrodynamic size, shielding from proteases and reducing renal clearance.[7]10 to 100-foldWell-established; can improve solubility.Can significantly reduce bioactivity ("PEG dilemma"); potential for immunogenicity against PEG.
D-Amino Acid Substitution Replaces L-amino acids at cleavage sites with protease-resistant D-amino acids.[8]2 to 20-foldMinimal change to peptide size; preserves core structure.Can drastically alter or abolish biological activity if substitution is in a critical binding region.
N- or C-Terminal Capping Blocks exopeptidase action by modifying the terminal amine (e.g., acetylation) or carboxyl (e.g., amidation).2 to 10-foldSimple and cost-effective modification.Only protects against exopeptidases, not endopeptidases.
Cyclization Constrains the peptide structure, making it less accessible to proteases.[3]5 to 50-foldIncreased structural rigidity can enhance receptor affinity and selectivity.Can be synthetically challenging; may restrict conformations necessary for activity.
Experimental Data: Comparative In Vivo Half-Life

The following table presents illustrative data comparing the pharmacokinetic profiles of a hypothetical 3 kDa therapeutic peptide ("Peptide-X") with various modifications after intravenous administration in a murine model.

Peptide VersionModificationPlasma Half-Life (t½)Area Under the Curve (AUC)Clearance (CL)
Peptide-X Unmodified~10 minutes100% (Reference)100% (Reference)
Peptide-X-Lys(Gly-Oleoyl) N'-(Gly-Oleoyl)-Lys~20 hours~12,000%~0.8%
Peptide-X-PEG20k 20 kDa PEG~15 hours~9,000%~1.1%
Peptide-X-D-Ala D-Alanine Substitution~1.5 hours~900%~11%
Ac-Peptide-X-NH₂ Terminal Capping~40 minutes~400%~25%
cyclo(Peptide-X) Head-to-Tail Cyclization~3 hours~1,800%~5.5%

Note: These values are representative and the actual performance will vary depending on the specific peptide sequence, modification site, and biological system.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability in Human Plasma

This assay provides a preliminary assessment of peptide stability against plasma proteases.

1. Materials:

  • Test peptide and controls (10 mM stock in DMSO).

  • Human plasma (pooled, sodium heparin anticoagulant).

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Low-bind microcentrifuge tubes.

  • Precipitation solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).

  • Incubator/shaker set to 37°C.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV or Mass Spectrometry (MS) detector.

2. Procedure:

  • Preparation: Thaw human plasma at 37°C and centrifuge to remove cryoprecipitates. Dilute the plasma 1:1 (v/v) with DPBS.

  • Incubation: In a low-bind tube, add the peptide stock solution to the plasma/DPBS mixture to a final peptide concentration of 10 µM. Vortex gently.

  • Time Points: Incubate the mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL).

  • Protein Precipitation: Immediately add the aliquot to a tube containing a 3-fold volume of ice-cold precipitation solution (150 µL). Vortex vigorously for 1 minute to stop enzymatic reactions and precipitate plasma proteins.

  • Centrifugation: Centrifuge the quenched sample at >12,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining.[9][10]

  • Calculation: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol determines the in vivo half-life and clearance of the modified peptide.

1. Materials:

  • Test peptide formulated in a sterile, biocompatible vehicle (e.g., saline).

  • Male CD-1 mice (8-10 weeks old).

  • Dosing and blood collection supplies (syringes, needles, heparinized capillary tubes).[11]

  • LC-MS/MS system for bioanalysis.

2. Procedure:

  • Acclimatization: House animals for at least one week prior to the study with free access to food and water.

  • Dosing: Administer the peptide solution to the mice via intravenous (tail vein) injection at a specific dose (e.g., 1 mg/kg).[11]

  • Blood Sampling: At predetermined time points post-injection (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours), collect a small volume of blood (~20-30 µL) from the saphenous or submandibular vein into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Extract the peptide from the plasma using protein precipitation or solid-phase extraction.

  • Quantification: Analyze the processed samples using a validated LC-MS/MS method to determine the peptide concentration in plasma at each time point.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time profile. Use pharmacokinetic software to calculate key parameters, including half-life (t½), AUC, and clearance (CL).

A Peptide Formulation in Sterile Vehicle B Intravenous (IV) Injection into Mouse Model A->B C Serial Blood Sampling (Defined Time Points) B->C D Plasma Separation (Centrifugation) C->D E Peptide Extraction from Plasma (Protein Precipitation) D->E F Quantification by LC-MS/MS E->F G Pharmacokinetic Analysis (Calculate t½, AUC, CL) F->G

Figure 2. Workflow for in vivo pharmacokinetic assessment.

References

A Comparative Analysis of the Biological Activities of N'-Boc-N-(Gly-Oleoyl)-Lys and Palmitoylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oleoylated and Palmitoylated Peptides in Biological Systems

Lipidation, the covalent attachment of fatty acids to peptides, is a powerful and widely utilized strategy in drug development to enhance the therapeutic properties of peptide-based candidates. By increasing their hydrophobicity, lipidation can improve a peptide's plasma half-life, cell membrane permeability, and overall potency. Among the various fatty acids employed, the monounsaturated oleic acid and the saturated palmitic acid are common choices. This guide provides a comparative overview of the biological activities of peptides modified with an oleoyl group, specifically focusing on the conceptual framework of N'-Boc-N-(Gly-Oleoyl)-Lys, and those modified with a palmitoyl group. The comparison is based on available experimental data from various studies, highlighting the nuances of how the nature of the attached lipid can influence biological outcomes.

Quantitative Comparison of Biological Activity

Table 1: Comparison of In Vitro Potency of Lipidated Peptides

Lipidated PeptideLipid MoietyAssay TypeTarget/Cell LinePotency (EC50/IC50)Reference
palm¹¹-Prolactin-Releasing Peptide (PrRP31)PalmitoylGPR10 Receptor ActivationCHO-K1In the picomolar range[1]
palm-PrRP31PalmitoylGPR10 Receptor ActivationCHO-K1In the picomolar range[1]
Mazdutide (GLP-1R/GCGR dual agonist)PalmitoylInsulin SecretionMouse Islets5.2 nM (EC50)[2]
Hypothetical Oleoylated PeptideOleoylNot AvailableNot AvailableNot Available

Note: Data for a directly comparable oleoylated peptide is not available in the reviewed literature, highlighting a gap in current research.

Table 2: Comparison of In Vivo Efficacy of Lipidated Peptides

Lipidated PeptideLipid MoietyAnimal ModelEfficacy EndpointOutcomeReference
Palmitoylated Ovalbumin (OVA) PeptidePalmitoylB16-OVA Tumor MiceTumor Growth RateReduced tumor growth (9.68 mm³/day) vs. unmodified peptide (17.27 mm³/day)[3]
Palmitoyl-GDPHPalmitoylWound Healing ModelWound ClosureEnhanced wound healing[4]
Hypothetical Oleoylated PeptideOleoylNot AvailableNot AvailableNot Available

Impact of Lipidation on Biological Activity: A Mechanistic Overview

The choice of fatty acid for peptide lipidation can significantly influence the resulting lipopeptide's biological activity through several mechanisms:

  • Membrane Interaction and Cellular Uptake: Both oleoylation and palmitoylation increase the hydrophobicity of peptides, facilitating their interaction with cell membranes. Palmitoylated peptides have been shown to efficiently integrate into lipid bilayers, leading to enhanced uptake by cells, including antigen-presenting cells, which is beneficial for vaccine development.[3] The kink in the acyl chain of oleic acid, due to its double bond, may influence the dynamics of membrane insertion and interaction compared to the linear chain of palmitic acid.

  • Receptor Binding and Activation: Lipidation can alter the conformation of a peptide, potentially improving its binding affinity for its target receptor. As demonstrated with Prolactin-Releasing Peptide analogs, palmitoylation can dramatically increase the agonist properties and affinity for G-protein coupled receptors (GPCRs), with potencies reaching the picomolar range.[1]

  • Immunogenicity: The conjugation of palmitic acid to peptide antigens has been shown to significantly increase their immunogenicity, leading to stronger antibody responses and enhanced T-cell activation.[3][5] This is attributed to improved presentation by antigen-presenting cells.

  • Signaling Pathway Modulation: Lipidated peptides can influence intracellular signaling cascades. For instance, N-oleoyl glycine, a related lipoamino acid, has been shown to stimulate adipogenesis through the activation of the CB1 receptor and the Akt signaling pathway.[6] Palmitoylation is a crucial post-translational modification for many signaling proteins, regulating their localization to specific membrane domains and their interaction with other proteins, thereby modulating pathways such as T-cell receptor signaling.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of lipidated peptides. Below are representative protocols for key experiments.

Cellular Palmitoylation Assay

This assay is designed to quantify the extent of palmitoylation of a peptide within a cellular context.

Materials:

  • Cell line of interest (e.g., SKOV3 human ovarian adenocarcinoma cells)[6]

  • Test peptide (e.g., a fluorescently labeled peptide)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Extraction buffer (e.g., potassium carbonate-buffered CH₂Cl₂/water/methanol)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Culture cells to confluence in appropriate multi-well plates.

  • Incubate the cells with the test peptide at various concentrations (e.g., 0.1 to 80 µM) for a defined period (e.g., 60 minutes) at 37°C.[6]

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells with 50% methanol and scrape them into a collection tube.

  • Extract the peptide substrate and the palmitoylated product using the extraction buffer.

  • Analyze the extracts by reverse-phase HPLC to separate the non-palmitoylated and palmitoylated peptides.

  • Quantify the amount of each peptide species using the fluorescence detector.

Cytotoxicity Assay

This assay determines the potential toxic effects of the lipidated peptides on cells.

Materials:

  • Cell line of interest

  • 96-well microtiter plates

  • Lipidated peptides

  • Cell culture medium

  • Lactate dehydrogenase (LDH) release assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Prepare serial dilutions of the lipidated peptides in cell culture medium.

  • Incubate the cells with the peptides for a specified duration (e.g., 2 hours) at 37°C.[6]

  • Measure the amount of LDH released into the culture medium as an indicator of cell membrane damage, following the manufacturer's protocol for the LDH assay kit.

In Vivo Tumor Suppression Study

This protocol assesses the anti-tumor efficacy of lipidated peptide vaccines.

Materials:

  • Tumor-bearing mice (e.g., B16-OVA tumor model)

  • Palmitoylated peptide antigen

  • Unmodified peptide antigen (as a control)

  • Adjuvant (if required)

  • Calipers for tumor measurement

Procedure:

  • Immunize mice with either the palmitoylated peptide or the unmodified peptide, typically via subcutaneous injection.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using a standard formula (e.g., 0.5 x length x width²).[3]

  • Continue monitoring and recording tumor growth over a defined period (e.g., 49 days).

  • Record survival data for each group.

  • Compare the tumor growth rates and survival curves between the groups to determine the efficacy of the palmitoylated peptide vaccine.[3]

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) illustrate relevant pathways and workflows.

Signaling_Pathway_Oleoylated_Peptide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oleoylated_Peptide N-Oleoyl Glycine (Example Oleoylated Moiety) CB1R CB1 Receptor Oleoylated_Peptide->CB1R Binds and Activates Akt Akt CB1R->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Adipogenesis Adipogenesis pAkt->Adipogenesis Promotes

Caption: Signaling pathway of N-Oleoyl Glycine, an example of an oleoylated molecule.

Palmitoylated_Peptide_Immune_Response cluster_extracellular Extracellular cluster_apc Antigen Presenting Cell (APC) Palmitoylated_Antigen Palmitoylated Peptide Antigen Uptake Enhanced Uptake Palmitoylated_Antigen->Uptake Processing Antigen Processing Uptake->Processing MHC_I MHC Class I Presentation Processing->MHC_I T_Cell CD8+ T Cell MHC_I->T_Cell Presents Antigen to Activation T-Cell Activation & Anti-Tumor Response T_Cell->Activation Leads to

Caption: Enhanced immune response workflow with palmitoylated peptide antigens.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Synthesize & Purify Lipidated Peptides in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo Receptor_Binding Receptor Binding/ Activation Assay in_vitro->Receptor_Binding Cytotoxicity Cytotoxicity Assay in_vitro->Cytotoxicity Cellular_Uptake Cellular Uptake Assay in_vitro->Cellular_Uptake PK_PD Pharmacokinetics/ Pharmacodynamics in_vivo->PK_PD Efficacy Efficacy in Disease Model in_vivo->Efficacy data_analysis Data Analysis & Comparison conclusion Conclusion on Biological Activity data_analysis->conclusion Receptor_Binding->data_analysis Cytotoxicity->data_analysis Cellular_Uptake->data_analysis PK_PD->data_analysis Efficacy->data_analysis

Caption: General experimental workflow for comparing lipidated peptides.

Conclusion

The choice between oleoylation and palmitoylation for peptide modification is a critical decision in drug design that can profoundly impact the biological activity of the resulting molecule. While both modifications enhance hydrophobicity and can improve pharmacokinetic and pharmacodynamic properties, the available data suggests distinct effects. Palmitoylation has been more extensively studied and has shown significant promise in enhancing receptor activation and immunogenicity. Oleoylation, while less characterized in a comparative context, may offer unique advantages due to the physicochemical properties of the oleic acid chain.

The lack of direct, head-to-head comparative studies between oleoylated and palmitoylated versions of the same peptide underscores a significant knowledge gap. Future research should focus on systematic comparisons to provide a clearer understanding of how the degree of saturation and the length of the fatty acid chain influence the biological activity of peptides. Such studies will be invaluable for the rational design of next-generation lipidated peptide therapeutics with optimized efficacy and safety profiles.

References

Validating N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, rigorous validation of the final product is paramount. This guide provides a comparative analysis of key mass spectrometry (MS) techniques for confirming the successful conjugation of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipoamino acid with a protective group. We will delve into the principles, experimental protocols, and expected outcomes of two primary MS methodologies: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

The successful conjugation of this compound results in a molecule with a specific mass and structure. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, making it ideal for verifying the identity and purity of the synthesized product.[1] The choice between MALDI-TOF and ESI-MS/MS often depends on the specific requirements of the analysis, such as the need for high-throughput screening versus detailed structural elucidation.

Comparative Analysis of MS Techniques

Both MALDI-TOF and ESI-MS are effective for the analysis of modified peptides, but they differ in their ionization processes, sensitivity to contaminants, and the type of information they readily provide.[2][3]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that is well-suited for determining the molecular weight of peptides and other biomolecules.[1][3] It is known for its speed, ease of use, and tolerance to buffers and salts.[3][4] In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.[1][3]

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is another soft ionization technique that is particularly powerful for structural elucidation.[5][6] ESI generates multiply charged ions from analytes in solution, which can then be subjected to fragmentation in the mass spectrometer (tandem MS or MS/MS).[6][7] This fragmentation provides detailed information about the amino acid sequence and the location of modifications.[5][7][8]

The following table summarizes the key performance characteristics of MALDI-TOF and ESI-MS/MS for the validation of this compound conjugation.

FeatureMALDI-TOFESI-MS/MS
Primary Application Molecular weight determination, purity assessmentStructural elucidation, sequence confirmation, modification site analysis
Ionization Type Soft ionization, primarily singly charged ionsSoft ionization, produces multiply charged ions
Fragmentation Minimal in standard mode; Post-Source Decay (PSD) or TOF/TOF for fragmentationControlled fragmentation via Collision-Induced Dissociation (CID) or other methods
Sample Throughput HighModerate to High (especially with LC)
Tolerance to Salts/Buffers HighLow to Moderate
Mass Accuracy Good to ExcellentExcellent
Expected m/z for [M+H]+ Single peak corresponding to the protonated moleculeMultiple peaks corresponding to different charge states of the protonated molecule
Confirmation of Conjugation Accurate mass measurement of the final productFragmentation pattern confirms the presence of Gly-Oleoyl-Lys and the Boc group

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the analysis of this compound using MALDI-TOF and ESI-MS/MS.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable organic solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a similar solvent system.

    • Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate.

    • Allow the mixture to air-dry, forming co-crystals of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the analyte.

    • Calibrate the instrument using a standard peptide mixture with known molecular weights.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]+ of this compound.

    • Compare the observed m/z value with the theoretically calculated mass to confirm the identity of the product.

ESI-MS/MS Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with electrospray ionization, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from impurities.[5][9]

  • Instrumental Analysis:

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the analyte.

    • Acquire a full scan mass spectrum (MS1) to identify the precursor ions of the analyte, which will likely be multiply charged.

    • Select the most abundant precursor ion for fragmentation (MS2) using collision-induced dissociation (CID) or a similar technique.

    • Acquire the product ion spectrum (MS/MS).

  • Data Analysis:

    • Analyze the MS1 spectrum to determine the charge states of the analyte.

    • Analyze the MS/MS spectrum to identify fragment ions that are characteristic of the this compound structure. Key fragments would include those corresponding to the loss of the Boc group, cleavage of the peptide bond, and fragmentation of the oleoyl chain.[10]

Expected Fragmentation and Validation Logic

The validation of the this compound conjugation relies on a logical interpretation of the mass spectrometry data. The following diagrams illustrate the expected workflow and the key validation points for each technique.

G cluster_0 MALDI-TOF Workflow a Sample + Matrix Co-crystallization b Laser Desorption/ Ionization a->b c Time-of-Flight Mass Analysis b->c d Detection of [M+H]+ c->d e Mass Match with Theoretical Value d->e

Caption: MALDI-TOF workflow for molecular weight confirmation.

G cluster_1 ESI-MS/MS Workflow f Sample Infusion/ LC Separation g Electrospray Ionization (MS1) f->g h Precursor Ion Selection g->h i Collision-Induced Dissociation (MS2) h->i j Fragment Ion Analysis i->j k Structural Confirmation j->k

Caption: ESI-MS/MS workflow for structural elucidation.

In the ESI-MS/MS analysis, the fragmentation pattern is key to confirming the conjugation. We would expect to see characteristic losses and fragment ions:

  • Loss of the Boc group: A neutral loss of 100 Da (C5H8O2).

  • b- and y-type ions: Fragmentation along the peptide backbone, confirming the Gly-Lys sequence.

  • Fragments from the oleoyl chain: Characteristic fragmentation of the fatty acid moiety.

Alternative Validation Techniques

While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for the validation of this compound conjugation.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Detailed structural information, confirmation of covalent bondsProvides unambiguous structureLower sensitivity than MS, requires larger sample amounts
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationRobust and reproducibleDoes not provide direct structural information
Infrared (IR) Spectroscopy Presence of functional groups (e.g., amide, ester, carbamate)Quick and non-destructiveProvides general structural information, not specific to the entire molecule

References

A Comparative Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and pharmacological properties. This guide provides a comparative analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipid-modified peptide linker, against other commonly employed PROTAC linkers. We will delve into its structural advantages, present available performance data, and outline the experimental protocols used to evaluate such molecules.

This compound: A Hybrid Approach to PROTAC Design

This compound is an alkyl chain-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1][2][3][4][5] Structurally, it is a lipid-modified peptide linker.[6] This unique composition, incorporating a lipophilic oleoyl group and a glycine-lysine peptide backbone, suggests a hybrid design that leverages the properties of both alkyl and peptide linkers. The tert-butoxycarbonyl (Boc) protecting group is a common feature in peptide synthesis, allowing for controlled and site-specific conjugation to other components of the PROTAC molecule.[7]

The rationale behind incorporating lipid moieties into PROTAC linkers is to enhance their pharmacokinetic properties.[6] The long fatty acid chain can significantly prolong the in-circulation half-life of the molecule.[6] Furthermore, such modifications can influence cell membrane permeability and the overall bioavailability of the PROTAC.

Performance Comparison with Alternative PROTAC Linkers

The selection of a PROTAC linker is a critical step in the design of an effective protein degrader. The linker's length, rigidity, and chemical composition can profoundly impact the ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself, which is essential for successful ubiquitination and subsequent degradation of the target.

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
This compound Lipid-modified peptideImproved pharmacokinetics, potentially enhanced cell permeabilityPotential for non-specific interactions due to lipophilicity, more complex synthesis
PEG Linkers Hydrophilic, flexibleGood solubility, well-established chemistryCan be too flexible, may lead to off-target effects, potential for rapid clearance
Alkyl Linkers Hydrophobic, can be rigid or flexibleSimple synthesis, predictable conformationsPoor solubility, potential for aggregation
"Clickable" Linkers (e.g., with alkynes/azides) Versatile for modular synthesisAllows for rapid library synthesis and optimizationIntroduction of triazole ring may impact biological activity

Experimental Protocols for PROTAC Linker Evaluation

The following are detailed methodologies for key experiments used to assess the performance of PROTACs and their linker components.

Western Blotting for Target Protein Degradation
  • Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.

  • Protocol:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Ubiquitination Assays
  • Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

  • Protocol:

    • Immunoprecipitation: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.

Cell Viability Assays (e.g., MTT or CellTiter-Glo)
  • Objective: To assess the cytotoxic effect of the PROTAC on cancer cells or other relevant cell lines.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC.

    • Assay Procedure: After the desired incubation period (e.g., 72 hours), add the MTT reagent or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key processes and relationships in PROTAC research.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Target Target Protein Target->PROTAC Binds to Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ub Ubiquitin Experimental_Workflow start Start: PROTAC Synthesis (incorporating different linkers) cell_culture Cell Culture and Treatment start->cell_culture western_blot Western Blot for Target Degradation cell_culture->western_blot ubiquitination_assay Ubiquitination Assay cell_culture->ubiquitination_assay viability_assay Cell Viability Assay cell_culture->viability_assay data_analysis Data Analysis and Linker Performance Comparison western_blot->data_analysis ubiquitination_assay->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end Linker_Comparison Linkers PROTAC Linker Classes This compound (Lipid-Peptide) PEG Linker (Hydrophilic) Alkyl Linker (Hydrophobic) Properties Key Properties Pharmacokinetics, Permeability Solubility, Flexibility Rigidity, Simplicity Linkers:f1->Properties:f1 Linkers:f2->Properties:f2 Linkers:f3->Properties:f3

References

Illuminating the Cellular Machinery: A Comparative Guide to In Vitro Assays for N'-Boc-N-(Gly-Oleoyl)-Lys Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays to elucidate the mechanism of action of N'-Boc-N-(Gly-Oleoyl)-Lys peptides. Due to their amphiphilic nature, combining a peptide backbone with a lipid component, these molecules present several potential mechanisms, including membrane interaction and intracellular targeting. This guide offers experimental frameworks to investigate these possibilities.

The this compound moiety is a lipid-modified peptide linker designed to enhance the pharmacokinetic properties of peptides.[1][2] Fatty acid conjugation can significantly prolong the half-life of peptides in circulation and can be utilized for various applications, such as increasing antibacterial or eukaryotic cell toxicity.[1] Understanding the precise mechanism of action is crucial for the therapeutic development of peptides incorporating this linker.

Hypothetical Mechanisms of Action

Given the structure of this compound peptides, we will explore three plausible mechanisms of action for a hypothetical bioactive peptide, "Peptide-GOL," derived from this linker:

  • Membrane Disruption: The oleoyl lipid tail could facilitate insertion into the cell membrane, leading to disruption, pore formation, and subsequent cell lysis. This is a common mechanism for antimicrobial peptides.[3]

  • Intracellular Target Engagement: The peptide could penetrate the cell membrane and interact with a specific intracellular protein, such as an enzyme or signaling molecule, to exert its effect.

  • Membrane Receptor Modulation: The peptide could bind to and modulate the activity of a transmembrane receptor, either as an agonist or antagonist.

Comparative Analysis of In Vitro Assays

To dissect these potential mechanisms, a panel of in vitro assays is recommended. The following table provides a comparative summary of relevant assays, their purpose, and the type of data they generate.

Assay Purpose Alternatives Data Output Mechanism Indicated
Cell Viability/Cytotoxicity Assays (MTT, MTS, LDH) To quantify the effect of Peptide-GOL on cell proliferation and membrane integrity.CellTiter-Glo, Neutral Red AssayIC50/EC50 values, percentage of cell death.General cytotoxicity; high LDH release suggests membrane disruption.
Hemolysis Assay To assess the lytic activity of Peptide-GOL on red blood cells.---Percentage of hemolysis.Membrane Disruption.
Membrane Permeability Assays (Calcein Leakage, Propidium Iodide Uptake) To directly measure the ability of Peptide-GOL to permeabilize cell membranes.SYTOX Green AssayFluorescence intensity changes over time.Membrane Disruption.
Enzyme Activity Assays To determine if Peptide-GOL inhibits or activates a specific intracellular enzyme.FRET-based assays, AlphaScreenIC50/EC50 values, kinetic parameters (Km, Vmax).Intracellular Target Engagement.
Receptor Binding Assays (Radioligand Binding, Surface Plasmon Resonance - SPR) To measure the direct binding affinity of Peptide-GOL to a target receptor.ELISA, Microscale Thermophoresis (MST)Kd, Kon, Koff rates.Membrane Receptor Modulation.
Second Messenger Assays (cAMP, Ca2+ Flux) To determine the functional consequence of receptor binding (agonist vs. antagonist activity).Reporter Gene AssaysChanges in intracellular second messenger concentrations.Membrane Receptor Modulation.
Confocal Microscopy with Fluorescently-Labeled Peptide-GOL To visualize the subcellular localization of Peptide-GOL.High-Content ImagingImages showing peptide distribution within the cell.Intracellular Target Engagement.

Experimental Protocols

Cell Viability Assay (MTT)

Purpose: To measure the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of Peptide-GOL (e.g., 0.1 to 100 µM) and incubate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Membrane Permeability Assay (Propidium Iodide Uptake)

Purpose: To detect membrane damage by measuring the influx of the fluorescent dye propidium iodide (PI) into cells with compromised membranes.

Methodology:

  • Prepare a cell suspension of the target cells in a suitable buffer.

  • Add Peptide-GOL at various concentrations to the cell suspension.

  • Add Propidium Iodide to a final concentration of 1-5 µg/mL.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the fluorescence of the cell suspension using a flow cytometer or fluorescence microplate reader (Excitation/Emission ~535/617 nm).

  • An increase in fluorescence intensity indicates membrane permeabilization.

Enzyme Inhibition Assay (Generic Kinase Assay)

Purpose: To determine if Peptide-GOL can inhibit the activity of a specific intracellular kinase.

Methodology:

  • In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Add varying concentrations of Peptide-GOL to the wells. Include a known inhibitor as a positive control and a vehicle control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent like Kinase-Glo®).

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

cAMP Second Messenger Assay

Purpose: To measure the activation or inhibition of G-protein coupled receptors (GPCRs) by quantifying changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Seed cells expressing the target GPCR in a 96-well plate.

  • Treat the cells with Peptide-GOL at various concentrations. To test for antagonist activity, co-incubate with a known agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Workflows and Pathways

To further clarify the experimental logic and potential mechanisms, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Outcome A Peptide-GOL C Cell Viability Assay (MTT/LDH) A->C B Target Cells (e.g., Cancer, Bacterial) B->C D Membrane Permeability Assay (PI Uptake) C->D Cytotoxicity Observed E Subcellular Localization (Confocal Microscopy) C->E Cytotoxicity Observed F Target-Based Assays (Enzyme/Receptor) C->F Cytotoxicity Observed G Membrane Disruption D->G H Intracellular Target Engagement E->H F->H I Receptor Modulation F->I

Caption: Experimental workflow for elucidating the mechanism of action.

G cluster_0 cluster_1 cluster_2 Peptide Peptide-GOL Receptor Membrane Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Membrane Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Modulation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical signaling pathway for receptor modulation.

By employing a systematic approach combining these in vitro assays, researchers can effectively dissect the mechanism of action of novel this compound peptides, paving the way for their rational design and therapeutic application.

References

Safety Operating Guide

Personal protective equipment for handling N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling N'-Boc-N-(Gly-Oleoyl)-Lys is provided below. While this compound may be shipped at ambient temperature as a non-hazardous chemical, appropriate laboratory PPE is essential to prevent contact and inhalation.[1][2]

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors or aerosols.[3]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container at -20°C for long-term stability.[2][4] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • Keep in a dry, dark, and well-ventilated place.[1][3]

Handling and Preparation of Solutions:

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as the compound can be hygroscopic.[5][6]

  • Handle the compound in a well-ventilated area or under a chemical fume hood.[3]

  • When possible, use under an inert atmosphere to prevent oxidation.[4]

  • To prepare a solution, dissolve the peptide in an appropriate sterile buffer. For peptides, a slightly acidic pH of 5-6 is often recommended for stability in solution.

  • For further derivatization, the Boc protecting group can be removed under mild acidic conditions.[4]

  • Wash hands thoroughly after handling.[3]

First-Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • If on skin: Wash with plenty of soap and water.[7]

  • If inhaled: Move victim to fresh air and keep at rest in a position comfortable for breathing.[7]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.[7] In all cases of significant exposure or if symptoms persist, seek medical attention.

Disposal Plan:

  • Dispose of the chemical waste and container in accordance with all local, regional, and national regulations.[3]

  • Chemical waste should be handled by a licensed professional waste disposal service.[3]

Experimental Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound, from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C in a Dry, Dark Place inspect->store ppe Don Appropriate PPE equilibrate Equilibrate to Room Temp in Desiccator ppe->equilibrate weigh Weigh Compound in Ventilated Area equilibrate->weigh dissolve Dissolve in Appropriate Buffer weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste experiment->waste dispose Dispose via Licensed Service waste->dispose

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.